L-Arginine L-aspartate
Description
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUWYOYAXFUOLX-ZBRNBAAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884415 | |
| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-83-4 | |
| Record name | Arginine aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine aspartate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-aspartic acid, compound with L-arginine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZB1G2I725 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Arginine L-aspartate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine L-aspartate, a salt formed from the two endogenous amino acids L-arginine and L-aspartic acid, is a compound of significant interest in various scientific and pharmaceutical domains. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and its roles in key metabolic and signaling pathways. The information is presented to support research, development, and application of this compound in relevant fields.
Chemical Structure and Identification
This compound is an ionic salt composed of one molecule of L-arginine and one molecule of L-aspartic acid. The positively charged guanidinium (B1211019) group of L-arginine interacts with the negatively charged carboxylate groups of L-aspartic acid.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁N₅O₆ | [1][2] |
| Molecular Weight | 307.3 g/mol | [1][2] |
| CAS Number | 7675-83-4 | [3] |
| Appearance | White or almost white granules or powder | [1] |
| Melting Point | 220-221 °C | [1] |
| Solubility | Very soluble in water; practically insoluble in alcohol and methylene (B1212753) chloride. | [1][3] |
| pH (5% solution) | 6.0 to 7.0 | [4] |
| Specific Optical Rotation | +25° to +27° (dried substance) | [4] |
pKa Values
The pKa values of the constituent amino acids are crucial for understanding the ionization state of this compound in solution.
| Amino Acid | α-carboxyl group (pKa₁) | α-amino group (pKa₂) | Side chain (pKaR) | Reference |
| L-Arginine | 2.01 | 9.04 | 12.48 (Guanidinium) | [5] |
| L-Aspartic Acid | 2.10 | 9.82 | 3.86 (β-carboxyl) | [5] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the direct reaction of L-arginine and L-aspartic acid in an aqueous solution.[6]
Materials:
-
L-Arginine
-
L-Aspartic Acid
-
Deionized water
-
Organic hydrophilic solvent (e.g., ethanol)
Procedure:
-
Prepare an aqueous solution of L-arginine.
-
Slowly add L-aspartic acid to the L-arginine solution in a 1:1 molar ratio with continuous stirring until fully dissolved.
-
Concentrate the solution under vacuum at 50-80 °C to remove 20-60% of the water.
-
Cool the concentrated solution to 20-30 °C.
-
Slowly add an organic hydrophilic solvent to induce precipitation.
-
Further cool the mixture to promote crystallization.
-
Filter the crystals, wash with a small amount of the organic solvent, and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the quantification of L-arginine.[7]
Chromatographic Conditions:
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Solution A and Acetonitrile (920:80). Solution A consists of 500 mg of octane (B31449) sulfonic acid in 1000 ml of phosphate (B84403) buffer (pH 3.5).
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 215 nm
-
Retention Time for L-Arginine: Approximately 7.5 minutes
Sample Preparation:
-
Standard Preparation: Accurately weigh about 150 mg of L-Arginine working standard into a 100 ml volumetric flask. Add 70 ml of buffer solution, sonicate for 10 minutes, and then dilute to the mark with the buffer solution.
-
Sample Preparation: Accurately weigh a sample equivalent to 1500 mg of L-Arginine into a 100 ml volumetric flask. Add 70 ml of buffer solution, sonicate for 10 minutes, and dilute to the mark. Further, dilute 10 ml of this solution to 100 ml with the buffer solution.
Metabolic and Signaling Pathways
L-Arginine and L-aspartate are integral components of numerous metabolic and signaling pathways.
L-Arginine Metabolism and the Nitric Oxide Pathway
L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule.[8] This conversion is catalyzed by nitric oxide synthase (NOS).[8]
Caption: L-Arginine in the Nitric Oxide signaling pathway.
The nitric oxide pathway is crucial for various physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses.[9] L-arginine also plays a role in the urea (B33335) cycle, creatine (B1669601) synthesis, and polyamine synthesis.[10][11]
L-Aspartate Metabolism
L-aspartate is a non-essential amino acid that is a key intermediate in several metabolic pathways. It is involved in the urea cycle, gluconeogenesis, and the biosynthesis of other amino acids and nucleotides.[12]
Caption: Overview of L-Aspartate metabolic pathways.
Conclusion
This compound is a well-characterized compound with defined chemical and physical properties. Its constituent amino acids are central to fundamental biochemical processes, most notably the nitric oxide signaling and urea cycles. The provided experimental protocols for synthesis and analysis serve as a foundation for further research and development. This guide offers a consolidated resource for professionals engaged in the study and application of this compound.
References
- 1. This compound | 7675-83-4 [chemicalbook.com]
- 2. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. This compound CAS 7675-83-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Arginine Aspartate or L-Arginine L- Aspartate Manufacturers, with SDS [mubychem.com]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. L-Arginine-L-Aspartate CAS 7675-83-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. ijirt.org [ijirt.org]
- 8. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamopenarchives.com [benthamopenarchives.com]
- 12. PathWhiz [smpdb.ca]
A Technical Guide to the Synthesis and Characterization of L-Arginine L-aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine L-aspartate is a salt formed from the combination of two essential amino acids: L-arginine and L-aspartic acid. This compound finds applications in various fields, including pharmaceuticals and nutritional supplements, where it is valued for its potential therapeutic effects. L-arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes, while L-aspartic acid is involved in multiple metabolic pathways.[1] The synthesis of the stable salt, this compound, provides a compound with specific physicochemical properties that can be advantageous for formulation and delivery.
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols, tabulated quantitative data, and process visualizations to support researchers and professionals in its study and application.
Physicochemical Properties
This compound is a white or nearly white granular powder.[2][3] It is a dipeptide-like compound formed from a 1:1 molar ratio of L-arginine and L-aspartic acid.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N₅O₆ | [6][7] |
| Molecular Weight | 307.30 g/mol | [6][7] |
| CAS Number | 7675-83-4 | [2][3][7] |
| Appearance | White or almost white granules or powder | [2][3] |
| Melting Point | 220-221 °C (with decomposition) | [2][8] |
| Solubility | Very soluble in water; practically insoluble in alcohol and methylene (B1212753) chloride. | [2][3][8] |
| pH (5% solution) | 6.0 to 7.0 | [3] |
| Specific Optical Rotation | +25° to +27° (dried substance) | [3] |
Synthesis of this compound
The primary method for synthesizing this compound involves the direct reaction of L-arginine and L-aspartic acid in an aqueous solution, followed by crystallization.
Caption: Workflow for the synthesis of crystalline this compound.
Experimental Protocol: Crystallization Method
This protocol is adapted from established patent literature, which reports product yields of 80-86% and purity of ≥98%.[5]
-
Reaction Setup : In a suitable reaction vessel, prepare an aqueous solution of L-arginine.
-
Addition of L-aspartic acid : While stirring, slowly add L-aspartic acid to the L-arginine solution. The molar ratio of L-arginine to L-aspartic acid should be maintained at 1:1.[5] Continue stirring at room temperature for approximately 10 minutes until the L-aspartic acid is fully dissolved.[5]
-
Concentration : Concentrate the resulting solution under vacuum at a temperature between 50-80°C. Remove 20-60% of the total water volume.[5]
-
Initial Cooling : Cool the concentrated solution to a temperature of 20-30°C.[5]
-
Crystallization : Slowly add a hydrophilic organic solvent (e.g., ethanol, methanol, or isopropanol) while stirring.[5] The addition of the solvent reduces the solubility of the salt, inducing crystallization.
-
Complete Crystallization : Further reduce the temperature of the crystal solution to 5-10°C and hold for at least 30 minutes to ensure complete crystal formation.[5]
-
Isolation and Washing : Filter the resulting white plate-like crystals. Wash the crystals with a small amount of the same organic solvent used for crystallization.[5]
-
Drying : Dry the final product under vacuum at a temperature of 50-70°C.[5]
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and structural properties of the synthesized compound.
Caption: General workflow for the analytical characterization of this compound.
X-ray Diffraction (XRD)
X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. Studies have shown that this compound crystallizes in a monoclinic system.
4.1.1 Experimental Protocol
-
Crystal Growth : Grow single crystals of suitable quality by slow evaporation of an aqueous solution of the compound.
-
Data Collection : Mount a selected crystal on a goniometer. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation) at a controlled temperature.
-
Structure Solution and Refinement : Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques.
4.1.2 Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 5.511 Å |
| b | 8.438 Å |
| c | 15.265 Å |
| β | 97.9° |
| Z | 2 |
| Calculated Density | 1.452 Mg m⁻³ |
| (Data sourced from Salunke & Vijayan, 1983) |
In the crystal structure, the arginine and aspartate molecules aggregate into separate, alternating layers. A specific ion-pair interaction exists between the guanidyl group of arginine and the α-carboxylate group of the aspartate ion, stabilized by electrostatic attraction and two nearly parallel N-H···O hydrogen bonds.
Thermal Analysis (TGA/DSC)
Thermal analysis provides information about the thermal stability and decomposition profile of the compound.
4.2.1 Experimental Protocol
-
Sample Preparation : Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an aluminum or platinum pan.
-
TGA Analysis : Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 K/min). Monitor the mass loss as a function of temperature.
-
DSC Analysis : In a parallel experiment, heat a sample under the same conditions. Measure the heat flow to or from the sample relative to a reference pan to identify endothermic or exothermic transitions like melting and decomposition.
4.2.2 Thermal Properties
| Analysis | Observation | Temperature (°C) |
| TGA/DSC | Onset of decomposition | ~220-221 °C |
| DSC | Endothermic peak (decomposition) | ~226 °C |
This compound is stable up to approximately 220°C, after which it undergoes decomposition.[2][8][9] Studies on the individual amino acids show that they decompose endothermally, typically releasing water and ammonia.[10] For instance, L-aspartic acid shows decomposition peaks around 230°C and 250°C, each corresponding to the loss of a water molecule.[10] L-arginine's thermal degradation begins around 226°C.[9]
Spectroscopic Analysis
Spectroscopic methods are used to confirm the functional groups present in the molecule.
4.3.1 Experimental Protocol: FTIR/Raman
-
Sample Preparation : For FTIR, prepare a KBr pellet containing a small amount of the sample or use an ATR accessory. For Raman, place the powdered sample directly in the path of the laser.
-
Data Acquisition : Acquire the spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Interpretation : Analyze the positions, shapes, and intensities of the vibrational bands to identify characteristic functional groups.
4.3.2 Expected Vibrational Bands
While specific, fully assigned spectra for this compound are not detailed in the provided search results, the spectrum will be a superposition of the characteristic vibrations of L-arginine and L-aspartate, with shifts indicating salt formation.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Source Molecule |
| N-H Stretching (Amine/Guanidinium) | 3400-3100 | Arginine, Aspartate |
| C-H Stretching (Aliphatic) | 3000-2850 | Arginine, Aspartate |
| C=O Stretching (Carboxylate) | 1650-1550 | Aspartate, Arginine |
| N-H Bending (Amine) | 1650-1580 | Arginine, Aspartate |
| C=N Stretching (Guanidinium) | ~1670 | Arginine |
The key indicator of salt formation is the position of the carboxylate (COO⁻) and protonated amine/guanidinium (NH₃⁺, C(NH₂)₂⁺) bands. The presence of a strong carboxylate stretch around 1600 cm⁻¹ and the absence of the carboxylic acid C=O stretch (~1700 cm⁻¹) confirm the ionic nature of the compound.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound | 7675-83-4 [chemicalbook.com]
- 3. L Arginine L Aspartate or Arginine Aspartate BP Ph Eur Manufacturers [anmol.org]
- 4. chemwhat.com [chemwhat.com]
- 5. CN101591257B - Preparation method of crystal this compound - Google Patents [patents.google.com]
- 6. L-Arginine, L-aspartate | C10H21N5O6 | CID 24325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Arginine aspartate | C10H21N5O6 | CID 11500504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
L-Arginine L-Aspartate: A Technical Guide to its Mechanism of Action in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-arginine L-aspartate, a salt of two crucial amino acids, plays a significant and multifaceted role in cellular metabolism. This technical guide provides an in-depth exploration of its core mechanisms of action, focusing on its impact on key metabolic pathways including the urea (B33335) cycle, nitric oxide synthesis, creatine (B1669601) production, the citric acid cycle, and overall energy metabolism. Through a synergistic interplay, L-arginine and L-aspartate contribute to enhanced physiological performance, ammonia (B1221849) detoxification, and cellular energy production. This document summarizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and metabolic cycles involved.
Introduction
L-arginine and L-aspartate are non-essential amino acids that serve as fundamental building blocks for proteins and as intermediates in numerous metabolic pathways.[1][2] The combination of these two amino acids in the form of this compound has garnered significant interest for its potential synergistic effects on cellular function and overall health.[3][4] L-arginine is a critical substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a potent vasodilator with crucial roles in cardiovascular health and blood flow regulation.[5] It is also a key component of the urea cycle, essential for the detoxification of ammonia, and a precursor for the synthesis of creatine and polyamines.[6][7] L-aspartate is a vital intermediate in the citric acid (TCA) cycle and plays a central role in the malate-aspartate shuttle, a primary mechanism for transferring reducing equivalents from the cytosol to the mitochondria for ATP production.[8][9] This guide will dissect the individual and combined mechanisms of action of L-arginine and L-aspartate on cellular metabolism, providing a comprehensive resource for researchers and drug development professionals.
Core Mechanisms of Action
The metabolic effects of this compound are a result of the distinct yet complementary roles of its constituent amino acids.
L-Arginine: A Versatile Metabolic Substrate
L-arginine's metabolic significance stems from its participation in several key pathways:
-
Nitric Oxide (NO) Synthesis: L-arginine is the sole physiological substrate for nitric oxide synthase (NOS) enzymes (eNOS, nNOS, and iNOS), which catalyze its conversion to L-citrulline and NO.[5] NO is a critical signaling molecule that mediates vasodilation, thereby improving blood flow and oxygen delivery to tissues.[5] This mechanism is fundamental to its effects on cardiovascular health and exercise performance.
-
Urea Cycle: In the liver, L-arginine is an essential intermediate in the urea cycle, where it is cleaved by arginase into urea and ornithine. This cycle is the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[10]
-
Creatine Synthesis: L-arginine, in conjunction with glycine, is a precursor for the synthesis of creatine, a molecule vital for energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain.[6][11]
-
Polyamine Synthesis: L-arginine can be converted to ornithine, which is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine). These molecules are involved in cell growth, proliferation, and differentiation.
-
mTOR Signaling: L-arginine has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, protein synthesis, and proliferation.[2][12]
L-Aspartate: A Central Player in Energy Metabolism
L-aspartate's primary roles are intricately linked to cellular energy production:
-
Citric Acid (TCA) Cycle: L-aspartate can be readily converted to oxaloacetate, a key intermediate of the TCA cycle, through transamination. This anaplerotic function helps to replenish TCA cycle intermediates, sustaining cellular respiration and energy production.
-
Malate-Aspartate Shuttle: L-aspartate is a critical component of the malate-aspartate shuttle, a major mechanism for the transport of reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix in tissues like the heart, liver, and kidney.[8][9] This process is essential for maximizing ATP yield from glycolysis.
-
Gluconeogenesis: In the liver, L-aspartate can serve as a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, which is crucial for maintaining blood glucose homeostasis.
Synergistic Effects of this compound
The combination of L-arginine and L-aspartate is proposed to have synergistic effects, particularly in the context of physical exercise.[3][4] L-arginine-derived NO may enhance blood flow and oxygen delivery to muscles, while L-aspartate contributes to energy production through the TCA cycle and malate-aspartate shuttle.[3][4] Furthermore, some studies suggest that L-arginine may inhibit glycolysis, reducing lactate (B86563) production, while L-aspartate may promote fatty acid oxidation, providing an alternative energy source.[1][3][4]
Signaling Pathways and Metabolic Cycles
L-Arginine and Nitric Oxide Synthesis Pathway
Caption: L-Arginine conversion to Nitric Oxide by NOS.
The Urea Cycle
Caption: The Urea Cycle for ammonia detoxification.
Creatine Synthesis Pathway
References
- 1. The prolonged intake of L-arginine-L-aspartate reduces blood lactate accumulation and oxygen consumption during submaximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jssm.org [jssm.org]
- 4. The Prolonged Intake of L-Arginine-L-Aspartate Reduces Blood Lactate Accumulation and Oxygen Consumption During Submaximal Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute arginine supplementation on neuroendocrine, metabolic, cardiovascular, and mood outcomes in younger men: A double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-arginine Results in an Artificial Increase in Creatinine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uomisan.edu.iq [uomisan.edu.iq]
- 11. Creatine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
The Linchpin of Ureagenesis: A Technical Guide to the Biological Role of L-Arginine L-Aspartate in the Urea Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urea (B33335) cycle is a critical metabolic pathway predominantly occurring in the liver, responsible for the detoxification of ammonia—a neurotoxic byproduct of amino acid catabolism—by converting it into urea for excretion.[1][2][3] The seamless operation of this cycle is paramount for nitrogen homeostasis and the prevention of hyperammonemia. Central to this intricate process is the formation of argininosuccinate (B1211890) from L-citrulline and L-aspartate, a reaction that incorporates the second nitrogen atom into the urea molecule. This step is immediately followed by the cleavage of argininosuccinate to yield L-arginine and fumarate (B1241708). Thus, the transient intermediate, L-argininosuccinate, formed from the condensation of L-arginine's precursor (via citrulline) and L-aspartate, represents a pivotal juncture in the cycle. This technical guide provides an in-depth exploration of the biological role of the L-arginine and L-aspartate substrates in the formation and cleavage of L-argininosuccinate within the urea cycle, offering insights for researchers, scientists, and professionals in drug development.
The Core Reactions: Synthesis and Cleavage of Argininosuccinate
The involvement of L-aspartate and the subsequent formation of L-arginine are cornerstone events in the cytosolic phase of the urea cycle. These processes are catalyzed by two key enzymes: Argininosuccinate Synthetase (ASS) and Argininosuccinate Lyase (ASL).[4][5]
1. Argininosuccinate Synthesis:
The third step of the urea cycle involves the ATP-dependent condensation of L-citrulline and L-aspartate to form argininosuccinate.[6] This reaction, catalyzed by Argininosuccinate Synthetase (ASS) , is the rate-limiting step in the urea cycle under conditions of excess ammonia.[7] L-aspartate, typically generated from the transamination of oxaloacetate, serves as the donor of the second nitrogen atom that is ultimately incorporated into urea.[6]
Reaction: L-Citrulline + L-Aspartate + ATP → Argininosuccinate + AMP + PPi
2. Argininosuccinate Cleavage:
The subsequent step is the cleavage of argininosuccinate by Argininosuccinate Lyase (ASL) to produce L-arginine and fumarate.[4] This reaction is reversible, but in the context of the urea cycle, the forward reaction is favored due to the subsequent rapid hydrolysis of L-arginine. Fumarate, a key intermediate of the Krebs cycle, links the urea cycle to mitochondrial energy metabolism.[4]
Reaction: Argininosuccinate → L-Arginine + Fumarate
Quantitative Data on Key Urea Cycle Enzymes
The efficiency of the urea cycle is dictated by the kinetic properties of its constituent enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of substrate affinity.[8] A lower Km generally signifies a higher affinity of the enzyme for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Enzyme | Substrate(s) | Organism/Tissue | Km (mM) | Vmax (µmol/h/mg protein) | Reference(s) |
| Argininosuccinate Synthetase (ASS) | L-Citrulline | Human Liver (fetal) | ~0.1 | - | [9] |
| L-Citrulline | Human Lymphocytes | 0.2 | 0.0157 | [7] | |
| L-Aspartate | Bovine Liver | 0.04 | - | [10] | |
| Argininosuccinate Lyase (ASL) | Argininosuccinate | Rat Liver | 1.25 | 0.54 | [11] |
| Argininosuccinate | Human Erythrocytes | 0.66 | 0.0072 | [11] | |
| Argininosuccinate | Bovine Liver | 3.7 (Keq) | - | [12] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature), purity of the enzyme, and the specific isoform.
Experimental Protocols
1. Argininosuccinate Synthetase (ASS) Activity Assay (Radiochemical Method)
This method quantifies ASS activity by measuring the formation of [¹⁴C]argininosuccinate from [U-¹⁴C]aspartate.
-
Principle: The assay measures the incorporation of radiolabeled aspartate into argininosuccinate. The product is then separated from the unreacted radiolabeled substrate and quantified by scintillation counting.
-
Materials:
-
Tissue homogenate or cell lysate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
L-Citrulline solution
-
[U-¹⁴C]L-Aspartate (known specific activity)
-
ATP solution
-
MgCl₂ solution
-
Argininosuccinate lyase (for coupled assays)
-
Arginase (for coupled assays)
-
Dowex-50 cation exchange resin
-
Scintillation cocktail and vials
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, L-citrulline, [U-¹⁴C]L-aspartate, ATP, and MgCl₂.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the tissue homogenate or cell lysate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
If using a coupled assay with ASL and arginase, the final product will be [¹⁴C]fumarate and urea.
-
Separate the radiolabeled product (argininosuccinate or fumarate) from the unreacted [U-¹⁴C]aspartate using a Dowex-50 column. Aspartate binds to the resin, while argininosuccinate and fumarate do not.
-
Collect the eluate containing the radiolabeled product.
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [U-¹⁴C]L-aspartate and express the enzyme activity as nmol/min/mg protein.
-
2. Argininosuccinate Lyase (ASL) Activity Assay (Spectrophotometric Method)
This continuous assay measures the formation of fumarate, which absorbs light at 240 nm.
-
Principle: The increase in absorbance at 240 nm due to the production of fumarate from argininosuccinate is monitored over time.
-
Materials:
-
Tissue homogenate or cell lysate
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Argininosuccinate solution (substrate)
-
Spectrophotometer capable of measuring absorbance at 240 nm
-
Temperature-controlled cuvette holder
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and argininosuccinate solution.
-
Equilibrate the cuvette to 37°C in the spectrophotometer.
-
Initiate the reaction by adding the tissue homogenate or cell lysate to the cuvette.
-
Immediately start monitoring the increase in absorbance at 240 nm for a set period (e.g., 5-10 minutes).
-
Calculate the rate of change in absorbance (ΔA240/min).
-
Determine the enzyme activity using the molar extinction coefficient of fumarate at 240 nm (ε = 2.44 mM⁻¹cm⁻¹).
-
Express the activity in µmol of fumarate formed per minute per mg of protein.
-
3. Metabolic Flux Analysis (MFA) of the Urea Cycle using ¹⁵N-labeled Substrates
MFA with stable isotopes provides a quantitative measure of the rates (fluxes) of metabolic pathways in living cells.
-
Principle: Cells are cultured in a medium containing a ¹⁵N-labeled precursor (e.g., ¹⁵NH₄Cl or [¹⁵N]glutamine). The incorporation of the ¹⁵N label into urea cycle intermediates and urea is measured by mass spectrometry (MS). The resulting labeling patterns are used in a metabolic model to calculate the intracellular fluxes.[7][13][14]
-
Experimental Workflow:
-
Cell Culture and Isotope Labeling:
-
Culture hepatocytes or other relevant cell types to a steady state.
-
Switch to a medium containing a known concentration of the ¹⁵N-labeled substrate.
-
Continue the culture for a period sufficient to achieve isotopic steady state in the intracellular metabolites.
-
-
Sample Collection and Quenching:
-
Rapidly harvest the cells and quench metabolic activity, typically by using cold methanol (B129727) or a similar solvent to prevent further enzymatic reactions.
-
-
Metabolite Extraction:
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Quantification of Urea Cycle Intermediates:
-
Flux Calculation:
-
Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a stoichiometric model of the urea cycle and related pathways.
-
The software calculates the metabolic fluxes that best explain the observed isotopic labeling patterns.
-
-
Mandatory Visualizations
References
- 1. Urea cycle - Wikipedia [en.wikipedia.org]
- 2. Urea Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. conursing.uobaghdad.edu.iq [conursing.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Enzymes of the Urea Cycle Cluster at the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-time study of the urea cycle using 15N n.m.r. in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 9. Urea cycle enzymes in human liver: ontogenesis and interaction with the synthesis of pyrimidines and polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time study of the urea cycle using 15N n.m.r. in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Nexus of Nitrogen Metabolism and Bioenergetics: A Technical Guide to L-Arginine L-Aspartate in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine L-aspartate, a salt formed from two crucial endogenous amino acids, stands at the intersection of fundamental biochemical pathways, including the urea (B33335) cycle, nitric oxide (NO) signaling, and cellular energy metabolism. This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of this compound. It details experimental protocols for its synthesis and analysis, presents quantitative data from key studies in tabular format for comparative analysis, and visualizes the intricate signaling pathways and experimental workflows using the DOT language for Graphviz. This document serves as a comprehensive resource for researchers and professionals engaged in the study and application of this multifaceted compound.
Discovery and History
The journey to understanding this compound begins with the discovery of its constituent amino acids. L-arginine was first isolated in 1886 by the German chemist Ernst Schulze and his assistant Ernst Steiger from lupin seedlings.[1] Its structure was later determined in 1897, and it was synthesized from ornithine and cyanamide (B42294) in 1899, with its structure being definitively confirmed by Sørensen's synthesis in 1910.[1] L-aspartic acid was discovered earlier, in 1827, by the French pharmacist and chemist Auguste-Arthur Plisson, who isolated it from asparagine, which had been isolated from asparagus juice in 1806.
While the individual amino acids have a long history of scientific investigation, the specific synthesis and study of this compound as a combined salt is a more recent development. Early research into the individual roles of L-arginine in the urea cycle, discovered by Krebs and Henseleit in 1932, and as a precursor for nitric oxide, a discovery that led to a Nobel Prize in 1998, laid the groundwork for investigating the synergistic potential of combining it with L-aspartate.[2] L-aspartate's crucial role as a nitrogen donor in the urea cycle and its involvement in the malate-aspartate shuttle, a key mechanism for transferring reducing equivalents into the mitochondria for energy production, made it a logical partner for L-arginine. Research into the combined salt likely emerged from the desire to provide both a key substrate (L-arginine) and a crucial co-substrate (L-aspartate) for critical metabolic pathways in a single, bioavailable formulation.
Biochemical Significance and Signaling Pathways
This compound's significance stems from the integral roles of its components in two major interconnected metabolic pathways: the Urea Cycle and the Nitric Oxide (NO) Synthesis Pathway.
The Urea Cycle
The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. L-arginine is a central intermediate in this cycle, while L-aspartate serves as the donor of the second nitrogen atom in the formation of urea.
The key steps involving L-arginine and L-aspartate are:
-
Argininosuccinate (B1211890) Synthesis: Argininosuccinate synthetase catalyzes the condensation of citrulline and L-aspartate to form argininosuccinate. This reaction is ATP-dependent.
-
Argininosuccinate Cleavage: Argininosuccinate lyase cleaves argininosuccinate into L-arginine and fumarate.
-
Urea Formation: Arginase hydrolyzes L-arginine to produce urea and ornithine, the latter of which re-enters the cycle.
Nitric Oxide (NO) Synthesis
L-arginine is the sole physiological substrate for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. The reaction is catalyzed by nitric oxide synthase (NOS) enzymes.
Quantitative Data from Biochemical Research
The following tables summarize key quantitative findings from studies investigating the effects of this compound and its components.
Table 1: Effects of this compound Supplementation on Exercise Metabolism [3][4]
| Parameter | This compound Group (Pre-supplementation) | This compound Group (Post-supplementation) | Placebo Group (Pre-supplementation) | Placebo Group (Post-supplementation) | p-value (between groups) |
| Blood Lactate at 100 watts (mmol/L) | 2.0 ± 0.7 | 1.4 ± 0.5 | 1.8 ± 0.6 | 1.9 ± 0.7 | < 0.01 |
| Blood Lactate at 150 watts (mmol/L) | 2.8 ± 0.8 | 2.0 ± 0.9 | 2.7 ± 1.1 | 2.7 ± 1.4 | < 0.01 |
| Total O2 Consumption at 150 watts (L) | 6.32 ± 0.51 | 5.95 ± 0.40 | 6.07 ± 0.51 | 5.91 ± 0.50 | 0.04 |
Table 2: Pharmacokinetics of L-Arginine Administration in Healthy Volunteers [1][5]
| Parameter | Intravenous L-Arginine (30 g) | Oral L-Arginine (10 g) |
| Peak Plasma Concentration (Cmax) | 1390 ± 596 µg/mL | 50.0 ± 13.4 µg/mL |
| Time to Peak Concentration (Tmax) | End of 30 min infusion | 1 hour |
| Absolute Bioavailability | - | ~20% |
Experimental Protocols
Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
L-Arginine
-
L-Aspartic acid
-
Deionized water
-
Ethanol (or other suitable organic hydrophilic solvent)
-
Magnetic stirrer with heating plate
-
Vacuum rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Prepare an aqueous solution of L-arginine. Slowly add L-aspartic acid to the L-arginine solution in a 1:1 molar ratio while stirring continuously. Gentle heating (50-60°C) may be applied to facilitate complete dissolution.
-
Concentration: Once fully dissolved, concentrate the solution under reduced pressure using a rotary evaporator at 50-80°C to remove 20-60% of the total water volume.
-
Precipitation: Cool the concentrated solution to 20-30°C. Slowly add an organic hydrophilic solvent, such as ethanol, to the solution while stirring. The volume of the organic solvent added will depend on the desired yield and crystal size.
-
Crystallization: Further cool the mixture to 5-10°C and allow it to stand for several hours to promote crystallization.
-
Filtration and Washing: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold organic solvent to remove any remaining impurities.
-
Drying: Dry the crystalline this compound in a vacuum oven at 50-70°C until a constant weight is achieved.
Quantification of L-Arginine and L-Aspartate by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the simultaneous quantification of L-arginine and L-aspartate in biological samples using HPLC with pre-column derivatization and fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
L-Arginine and L-Aspartate standards
-
Ortho-phthalaldehyde (OPA) derivatizing reagent
-
Mobile phase A: Aqueous buffer (e.g., sodium acetate (B1210297) or phosphate buffer)
-
Mobile phase B: Acetonitrile or methanol
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
For plasma or serum samples, precipitate proteins by adding an equal volume of cold perchloric acid, vortexing, and centrifuging.
-
Collect the supernatant and neutralize it with a suitable base (e.g., potassium carbonate).
-
Centrifuge again to remove the precipitate and filter the supernatant through a 0.22 µm syringe filter.
-
-
Standard Preparation: Prepare a series of standard solutions of L-arginine and L-aspartate of known concentrations in a similar matrix to the samples.
-
Derivatization:
-
In an autosampler vial, mix a specific volume of the prepared sample or standard with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a defined period (typically 1-2 minutes) before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the amino acids using a gradient of mobile phase B in mobile phase A.
-
Detect the fluorescent derivatives using an appropriate excitation and emission wavelength for OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Quantification:
-
Identify the peaks corresponding to L-arginine and L-aspartate based on their retention times compared to the standards.
-
Construct a standard curve by plotting the peak area versus the concentration for each standard.
-
Determine the concentration of L-arginine and L-aspartate in the samples by interpolating their peak areas on the standard curve.
-
Conclusion
This compound represents a compelling molecule for biochemical research and potential therapeutic applications due to the synergistic interplay of its constituent amino acids in fundamental metabolic processes. A thorough understanding of its history, biochemical roles, and the methodologies for its study is paramount for researchers and drug development professionals. This guide has provided a detailed overview of these aspects, offering a solid foundation for future investigations into the multifaceted nature of this compound. The provided protocols and quantitative data serve as practical resources to facilitate further exploration in this exciting area of biochemical science.
References
- 1. Arginine - Wikipedia [en.wikipedia.org]
- 2. Arginine - Essential amino acid driving nitric oxide production and cardiovascular health - biocrates life sciences gmbh [biocrates.com]
- 3. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the In Vivo and In Vitro Functions of L-Arginine L-Aspartate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine L-aspartate, a salt of two crucial amino acids, plays a multifaceted role in physiological and cellular processes. This technical guide provides an in-depth exploration of its functions, contrasting its systemic effects observed in vivo with its cellular and molecular actions documented in vitro. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.
In Vivo Functions of this compound
In vivo, this compound supplementation has been primarily investigated for its ergogenic and cardiovascular benefits. These systemic effects are largely attributed to the combined actions of L-Arginine as a precursor for nitric oxide (NO) and L-aspartate's role in energy metabolism.
Enhancement of Exercise Performance
Supplementation with this compound has been shown to improve exercise metabolism and capacity. A key effect is the reduction of blood lactate (B86563) accumulation and oxygen consumption during submaximal exercise.[1] This suggests an improvement in metabolic efficiency, potentially through L-Arginine-mediated inhibition of glycolysis and L-aspartate-driven promotion of fatty acid oxidation.[1][2] Studies indicate that this combination can lead to improved athletic performance, especially when consumed strategically around exercise.[3] For athletes, the enhanced circulation due to NO production means better oxygenation of muscles, leading to increased endurance and less fatigue.[3]
Cardiovascular and Endothelial Effects
L-Arginine is the physiological precursor for the synthesis of nitric oxide (NO), a potent vasodilator.[3] This vasodilation is crucial for maintaining healthy blood flow and regulating blood pressure.[3] Oral L-Arginine supplementation has been shown to lower both systolic and diastolic blood pressure.[4][5] L-aspartate contributes to this by supporting cellular energy production within the cardiovascular system.[3]
Quantitative In Vivo Data Summary
| Parameter | Study Population | Dosage | Duration | Results | Reference(s) |
| Blood Lactate | Healthy male athletes | 3 g/day this compound | 3 weeks | At 150 watts, dropped from 2.8 ± 0.8 to 2.0 ± 0.9 mmol·l⁻¹ (p < 0.001) | [1][6] |
| Oxygen Consumption | Healthy male athletes | 3 g/day this compound | 3 weeks | During a 3-min period at 150 watts, dropped from 6.32 ± 0.51 to 5.95 ± 0.40 l (p = 0.04) | [1][6] |
| Systolic Blood Pressure | Adults | 4 to 24 g/day L-Arginine | Meta-analysis | Significantly lowered by 5.39 mm Hg (95% CI -8.54 to -2.25, P = .001) | [4] |
| Diastolic Blood Pressure | Adults | 4 to 24 g/day L-Arginine | Meta-analysis | Significantly lowered by 2.66 mm Hg (95% CI -3.77 to -1.54, P < .001) | [4] |
| Forearm Blood Flow | Healthy males | 20 g/day L-Arginine | 28 days | No significant effect on responses to acetylcholine. | [7] |
In Vitro Functions of this compound
In vitro studies provide a cellular and molecular understanding of the mechanisms underlying the in vivo observations. These studies have largely focused on the individual components, L-Arginine and L-aspartate, in various cell types.
Cellular Proliferation and Viability
L-Arginine is essential for cell growth and proliferation.[3] In cell culture, supplementation with L-Arginine has been shown to enhance the proliferation of various cell types, including endothelial and intestinal cells.[8][9] This proliferative effect is mediated through the production of nitric oxide and polyamines.[8] L-Arginine also demonstrates protective effects, reducing apoptosis in certain cell lines.[8]
Nitric Oxide Production and Endothelial Function
The conversion of L-Arginine to nitric oxide by nitric oxide synthase (NOS) is a cornerstone of its function. In vitro assays using endothelial cells have demonstrated that L-Arginine supplementation can increase NO production, a key factor in vasodilation and the maintenance of vascular health.[10]
Cellular Metabolism
L-aspartate is a key intermediate in the citric acid cycle, a fundamental pathway for cellular energy production.[3] In vitro studies have shown that L-aspartate can influence cellular metabolism by being a substrate for this cycle. Additionally, L-aspartate has been shown to regulate signaling pathways related to muscle protein synthesis and atrophy.
Quantitative In Vitro Data Summary
| Parameter | Cell Type | Treatment | Concentration | Results | Reference(s) |
| Cell Proliferation | Human endometrial RL95-2 cells | L-Arginine | 200 µmol/L and 800 µmol/L | Increased cell proliferation at days 2 and 4 post-treatment. | [8] |
| Apoptosis | Human endometrial RL95-2 cells | L-Arginine | 200 µmol/L and 800 µmol/L | Decreased the proportion of TUNEL positive nuclei. | [8] |
| Nitric Oxide Production | Murine macrophage RAW 264.7 cells | Lipopolysaccharide (LPS) | Varies | Induction of iNOS and subsequent NO production. | [11] |
| Protein Synthesis | Intestinal porcine epithelial cells (IPEC-1) | L-Arginine | 100 and 350 µM | Increased protein synthesis and reduced protein degradation. | [9] |
Experimental Protocols
In Vivo: Venous Occlusion Plethysmography
Objective: To measure forearm blood flow as an indicator of endothelial-dependent vasodilation.
Methodology:
-
The subject lies supine with the forearm supported above the level of the heart.
-
A strain gauge is placed around the forearm to measure changes in circumference.
-
A wrist cuff is inflated to a suprasystolic pressure to exclude hand circulation.
-
An upper arm cuff is inflated to 40-50 mmHg to occlude venous outflow without affecting arterial inflow.
-
The rate of increase in forearm volume, measured by the strain gauge, is recorded to determine blood flow.
-
Vasodilators (e.g., acetylcholine) or other pharmacological agents can be infused into the brachial artery to assess endothelial function.[12][13]
In Vivo: Exercise Gas Exchange Analysis
Objective: To measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to assess metabolic responses to exercise.
Methodology:
-
The subject performs exercise on a cycle ergometer or treadmill with a progressively increasing workload.
-
The subject breathes through a facemask or mouthpiece connected to a metabolic cart.
-
Inspired and expired gas volumes and concentrations of O2 and CO2 are continuously measured.
-
VO2, VCO2, and the respiratory exchange ratio (RER) are calculated on a breath-by-breath basis.[2][14]
In Vitro: Griess Assay for Nitric Oxide Quantification
Objective: To quantify nitrite (B80452) (a stable product of NO) in cell culture supernatant as an indicator of NO production.
Methodology:
-
Cells are cultured and treated with this compound or other stimuli.
-
Aliquots of the cell culture supernatant are collected.
-
The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
The mixture is incubated at room temperature to allow for a colorimetric reaction.
-
The absorbance is measured at 540-570 nm using a microplate reader.
-
Nitrite concentration is determined by comparison to a sodium nitrite standard curve.[11][15]
In Vitro: Western Blot for mTOR Pathway Analysis
Objective: To detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.
Methodology:
-
Cells are treated and then lysed to extract total protein.
-
Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
Proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16][17]
Signaling Pathways and Logical Relationships
L-Arginine and Nitric Oxide Synthesis Pathway
The conversion of L-Arginine to nitric oxide is a critical signaling event in the vasculature.
Caption: L-Arginine conversion to Nitric Oxide and subsequent vasodilation.
L-Arginine and mTOR Signaling Pathway
L-Arginine is a key activator of the mTORC1 pathway, a central regulator of cell growth and proliferation.
Caption: L-Arginine activation of the mTORC1 signaling pathway.
L-Aspartate and the Citric Acid Cycle
L-Aspartate plays a crucial role in cellular energy metabolism by feeding into the Citric Acid Cycle.
Caption: L-Aspartate's entry into the Citric Acid Cycle for energy production.
Experimental Workflow for In Vitro Cell Proliferation Assay
A typical workflow for assessing the effect of this compound on cell proliferation.
Caption: Workflow for an in vitro cell proliferation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement and analysis of gas exchange during exercise using a programmable calculator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Effect of oral L-arginine supplementation on blood pressure: a meta-analysis of randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of l-Arginine Supplementation on Blood Pressure in Adults: A Systematic Review and Dose-Response Meta-analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jssm.org [jssm.org]
- 7. Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Arginine enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. l-Arginine stimulates proliferation and prevents endotoxin-induced death of intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plethysmographic Techniques in the Diagnosis of Venous Disease | Thoracic Key [thoracickey.com]
- 14. A new objective method for determining exercise gas exchange thresholds by respiratory frequency in middle-aged men - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
The Synergistic Interplay of L-Arginine and L-Aspartate: A Technical Guide to Physiological Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synergistic physiological effects of L-arginine and L-aspartate. These two amino acids, when combined, exhibit enhanced efficacy in various biological processes, including energy metabolism, ammonia (B1221849) detoxification, and nitric oxide synthesis. This document collates quantitative data from key clinical trials, details experimental methodologies for reproducibility, and presents complex signaling pathways and workflows as clear, concise diagrams. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform further investigation and potential therapeutic applications of this potent amino acid combination.
Introduction
L-arginine, a semi-essential amino acid, is a critical precursor for the synthesis of nitric oxide (NO), a ubiquitous signaling molecule with profound effects on vascular health and cellular metabolism. L-aspartate, a non-essential amino acid, is a key intermediate in the citric acid (Krebs) cycle and the urea (B33335) cycle, playing a vital role in cellular energy production and nitrogenous waste disposal. While each amino acid possesses distinct physiological functions, their combination as L-arginine L-aspartate has been observed to produce synergistic effects, particularly in the realms of physical performance, fatigue reduction, and cardiovascular support. This guide elucidates the mechanisms underpinning these synergies and presents the scientific evidence supporting their combined action.
Core Physiological Pathways
The synergistic effects of L-arginine and L-aspartate can be attributed to their integrated roles in three primary metabolic pathways: the Nitric Oxide (NO) Synthesis Pathway, the Urea Cycle, and the Citric Acid (Krebs) Cycle.
Nitric Oxide (NO) Synthesis
L-arginine is the direct substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to nitric oxide and L-citrulline. NO is a potent vasodilator, crucial for regulating blood flow and blood pressure.[1][2] Increased NO bioavailability, facilitated by L-arginine supplementation, leads to improved oxygen and nutrient delivery to tissues, a key factor in enhancing exercise performance and cardiovascular function.
References
The Convergent Roles of L-Arginine and L-Aspartate in Cellular Energy Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular energy production, primarily through mitochondrial respiration, is a cornerstone of physiological function. The non-essential amino acids L-arginine and L-aspartate, while known for their distinct metabolic roles, converge on critical pathways that influence cellular bioenergetics. L-arginine, principally as a substrate for nitric oxide (NO) synthase, exerts regulatory effects on metabolism, while L-aspartate serves as a key component of substrate shuttling and anaplerosis for the Krebs cycle. This technical guide provides an in-depth examination of the individual and synergistic roles of L-arginine and L-aspartate in energy production pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
L-Aspartate: A Direct Link to Mitochondrial Respiration
L-aspartate contributes to cellular energy production through two primary mechanisms: its role in the malate-aspartate shuttle and its function as an anaplerotic substrate for the Krebs (Tricarboxylic Acid - TCA) cycle.
The Malate-Aspartate Shuttle: Facilitating NADH Oxidation
The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis. The malate-aspartate shuttle is a crucial mechanism for the translocation of these reducing equivalents from the cytosol into the mitochondrial matrix, where they can enter the electron transport chain to drive ATP synthesis.[1] L-aspartate is a key player in this shuttle.
Caption: The Malate-Aspartate Shuttle.
Anaplerotic Role in the Krebs Cycle
L-aspartate can be converted to oxaloacetate via transamination, directly replenishing this key Krebs cycle intermediate.[2] This anaplerotic function is vital for maintaining the cycle's capacity, especially under conditions of high energy demand or when intermediates are withdrawn for biosynthetic processes.
L-Arginine: An Indirect Modulator of Energy Metabolism via Nitric Oxide
The primary role of L-arginine in energy metabolism is mediated through its conversion to nitric oxide (NO) by nitric oxide synthase (NOS). NO is a highly reactive signaling molecule with pleiotropic effects on cellular bioenergetics.[3][4]
The Nitric Oxide Signaling Pathway
Caption: Nitric Oxide Signaling in Muscle.
NO stimulates soluble guanylyl cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates a cascade of downstream signaling, including the activation of AMP-activated protein kinase (AMPK).[3][5] AMPK is a master regulator of cellular energy homeostasis. NO can also directly influence AMPK activity.[6][7]
Activated AMPK promotes:
-
Glucose Uptake: By stimulating the translocation of GLUT4 transporters to the cell membrane.[4][5]
-
Fatty Acid Oxidation: By phosphorylating and inactivating acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and subsequent relief of inhibition on carnitine palmitoyltransferase 1 (CPT1).
-
Mitochondrial Biogenesis: Through the activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of mitochondrial gene expression.[7][8]
Synergistic Effects of L-Arginine L-Aspartate Supplementation
A study by Burtscher et al. (2005) investigated the effects of prolonged this compound supplementation on exercise metabolism in healthy athletes. The findings suggest a synergistic effect of the two amino acids, leading to improved metabolic efficiency during submaximal exercise.
Quantitative Data from Supplementation Study
| Parameter | This compound Group (Pre-supplementation) | This compound Group (Post-supplementation) | Placebo Group (Pre-supplementation) | Placebo Group (Post-supplementation) | p-value (between groups) |
| Blood Lactate (B86563) at 100 watts (mmol/L) | 2.0 ± 0.7 | 1.4 ± 0.5 | 1.8 ± 0.6 | 1.9 ± 0.7 | < 0.01 |
| Blood Lactate at 150 watts (mmol/L) | 2.8 ± 0.8 | 2.0 ± 0.9 | 2.7 ± 1.1 | 2.7 ± 1.4 | < 0.01 |
| Total O2 Consumption at 150 watts (L/3 min) | 6.32 ± 0.51 | 5.95 ± 0.40 | 6.07 ± 0.51 | 5.91 ± 0.50 | 0.04 |
Data are presented as mean ± SD.[7][9]
The data clearly indicate that three weeks of this compound supplementation resulted in significantly lower blood lactate accumulation and reduced oxygen consumption at submaximal exercise intensities.[7][9] This suggests an enhancement of aerobic energy production and a potential shift towards greater fat oxidation, sparing glycogen (B147801) stores.[9]
Integration with the Urea (B33335) Cycle
Both L-arginine and L-aspartate are integral components of the urea cycle. The urea cycle is metabolically linked to the Krebs cycle through the production of fumarate (B1241708) from the cleavage of argininosuccinate (B1211890) (formed from citrulline and aspartate).[6] Fumarate can then enter the Krebs cycle, providing a direct link between nitrogen metabolism and energy production.[6]
Caption: Integration of Urea and Krebs Cycles.
Experimental Protocols
Determination of Blood Lactate and Oxygen Consumption During Exercise
Objective: To quantify the metabolic response to submaximal exercise following supplementation.
Methodology:
-
Participant Recruitment: Recruit healthy, trained volunteers.
-
Supplementation Protocol: Administer this compound (e.g., 3 grams per day) or a placebo in a double-blind, randomized manner for a specified period (e.g., 3 weeks).[9]
-
Exercise Testing:
-
Conduct incremental cycle ergometry tests before and after the supplementation period.
-
Begin with a warm-up, followed by incremental increases in workload (e.g., 25 watts every 3 minutes) up to a predetermined submaximal intensity (e.g., 150 watts).[9]
-
-
Blood Lactate Measurement:
-
Oxygen Consumption Measurement:
-
Continuously measure respiratory gases (O2 and CO2) using a breath-by-breath metabolic cart (spiroergometry).
-
Calculate the rate of oxygen consumption (VO2) and carbon dioxide production (VCO2). Total oxygen consumption over a specific period can be determined by calculating the area under the curve.[9]
-
Measurement of Nitric Oxide Effects on Mitochondrial Respiration
Objective: To assess the direct impact of NO on mitochondrial oxygen consumption.
Methodology (using a Clark-type oxygen electrode):
-
Mitochondrial Isolation: Isolate mitochondria from relevant tissue (e.g., skeletal muscle) using differential centrifugation.
-
Respirometry Chamber Setup:
-
Calibrate a Clark-type oxygen electrode in a sealed, temperature-controlled chamber containing respiration buffer.[10][12]
-
Add isolated mitochondria and a specific respiratory substrate (e.g., glutamate/malate for Complex I or succinate (B1194679) for Complex II).
-
-
Initiation of Respiration:
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add a known amount of ADP to initiate ATP synthesis-coupled respiration (State 3 respiration).
-
-
Nitric Oxide Introduction:
-
Introduce a precise concentration of a NO donor (e.g., S-nitroso-N-acetyl-penicillamine - SNAP) or a saturated NO solution into the chamber.
-
Continuously monitor the change in the rate of oxygen consumption.
-
-
Data Analysis: Quantify the inhibitory effect of NO on State 3 respiration.
Caption: Workflow for Measuring NO Effects.
Conclusion
L-arginine and L-aspartate play significant, albeit different, roles in cellular energy production. L-aspartate is a direct contributor through its involvement in the malate-aspartate shuttle and as an anaplerotic substrate for the Krebs cycle. L-arginine's influence is primarily indirect, mediated by the signaling molecule nitric oxide, which orchestrates a complex regulatory network involving AMPK and PGC-1α to enhance glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. The synergistic effects observed with combined this compound supplementation highlight the intricate interplay between these amino acids in optimizing metabolic efficiency. A thorough understanding of these pathways is crucial for researchers and drug development professionals exploring novel therapeutic strategies for metabolic disorders and enhancing physical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]
- 3. Nitric oxide increases cyclic GMP levels, AMP-activated protein kinase (AMPK)α1-specific activity and glucose transport in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. [PDF] Nitric oxide increases GLUT4 expression and regulates AMPK signaling in skeletal muscle. | Semantic Scholar [semanticscholar.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Nitric oxide and AMPK cooperatively regulate PGC-1α in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Untitled Document [ucl.ac.uk]
- 11. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]
Initial investigations into L-Arginine L-aspartate therapeutic potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine (B1665763) L-aspartate, a salt of the two amino acids L-arginine and L-aspartate, has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of the initial investigations into its efficacy, focusing on its biochemical mechanisms, and findings from preclinical and clinical studies. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the cited research are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear graphical representation of the underlying biological processes and research methodologies.
Introduction
L-Arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune regulation.[1] L-Aspartate is a non-essential amino acid that plays a crucial role in the citric acid cycle and the urea (B33335) cycle, contributing to energy production and ammonia (B1221849) detoxification. The combination of these two amino acids in the form of L-Arginine L-aspartate is hypothesized to offer synergistic effects, enhancing nitric oxide production and cellular energy metabolism. This guide explores the foundational scientific investigations into the therapeutic potential of this compound in various physiological and pathological conditions.
Mechanism of Action
The therapeutic effects of this compound are primarily attributed to the individual and combined actions of its constituent amino acids.
-
L-Arginine and Nitric Oxide Synthesis: L-Arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of NO.[1] NO, in turn, activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[2] This mechanism is central to its potential cardiovascular benefits and its application in erectile dysfunction.[3]
-
L-Aspartate in Cellular Metabolism: L-Aspartate is a key intermediate in the urea cycle, where it donates a nitrogen atom for the synthesis of argininosuccinate, a precursor to arginine.[4][5] This direct link to the urea cycle can enhance the endogenous pool of L-arginine. Furthermore, L-aspartate can be converted to oxaloacetate, an intermediate of the citric acid cycle, thereby influencing cellular energy production (ATP synthesis).[6]
Signaling Pathway: Nitric Oxide Synthesis and Action
Caption: Nitric Oxide (NO) synthesis from L-Arginine in endothelial cells and its downstream signaling cascade leading to vasodilation in smooth muscle cells.
Metabolic Pathway: Urea and Citric Acid Cycle Interaction
Caption: Interaction between the Urea Cycle and the Citric Acid Cycle, highlighting the roles of L-Aspartate and Fumarate.
Therapeutic Investigations
Exercise Performance and Fatigue
Initial studies have explored the ergogenic potential of this compound, focusing on its ability to reduce exercise-induced fatigue and improve metabolic responses.
Quantitative Data Summary
| Study Outcome | This compound Group | Placebo Group | p-value | Reference |
| Blood Lactate (B86563) (mmol/L) at 100W | 2.0 ± 0.7 to 1.4 ± 0.5 | 1.8 ± 0.6 to 1.9 ± 0.7 | p = 0.001 | [7] |
| Blood Lactate (mmol/L) at 150W | 2.8 ± 0.8 to 2.0 ± 0.9 | 2.7 ± 1.1 to 2.7 ± 1.4 | p < 0.001 | [7] |
| Total O₂ Consumption at 150W (L/3min) | 6.32 ± 0.51 to 5.95 ± 0.40 | 6.07 ± 0.51 to 5.91 ± 0.50 | p = 0.04 | [7] |
| Fatigue Assessment Scale (FAS) - Group 1 (Median) | Baseline: 33.0, Follow-up: 17.00 | N/A | p < 0.0001 | [8][9] |
| Fatigue Assessment Scale (FAS) - Group 2 (Median) | Baseline: 25.0, Follow-up: 17.00 | N/A | p < 0.0001 | [8][9] |
Experimental Protocol: Incremental Cycle Spiroergometry
-
Objective: To assess the effects of this compound supplementation on metabolic and cardiorespiratory responses to submaximal exercise.
-
Design: A double-blind, placebo-controlled trial.
-
Participants: Healthy male volunteers.
-
Supplementation: 3 grams per day of this compound or placebo for 3 weeks.[7]
-
Protocol:
-
Participants perform an incremental cycle spiroergometry test on a calibrated cycle ergometer before and after the supplementation period.
-
The test begins with a warm-up period at a low workload (e.g., 50 Watts).
-
The workload is increased in stages (e.g., by 50 Watts every 3 minutes) up to a predetermined submaximal intensity (e.g., 150 Watts).[7]
-
Heart rate, ventilation, and oxygen consumption are continuously monitored using a metabolic cart.
-
Blood samples are collected from a fingertip or earlobe at the end of each workload stage for the determination of blood lactate concentration using a portable lactate analyzer.[7][10]
-
Experimental Workflow: Submaximal Exercise Study
Caption: Workflow diagram for a double-blind, placebo-controlled study on the effects of this compound on exercise performance.
Erectile Dysfunction
The vasodilatory properties of L-Arginine, through the nitric oxide pathway, have led to investigations into its efficacy in treating erectile dysfunction (ED).
Quantitative Data Summary
| Study Outcome | This compound + AMP Group | Placebo Group | p-value | Reference |
| Investigator's Efficacy Assessment | Significantly improved | No significant improvement | p = 0.01 | [11] |
| Patient's Efficacy Assessment | Significantly improved | No significant improvement | p = 0.04 | [11] |
| Erection Hardness Score (EHS) | Improved | No significant improvement | p = 0.015 | [11] |
| Erectile Dysfunction Inventory of Treatment Satisfaction (EDITS) | Improved | No significant improvement | p = 0.017 | [11] |
| International Index of Erectile Function (IIEF) - Overall Score | Significant improvement in most domains | No significant improvement | N/A | [11] |
| IIEF-6 Score (Overall Cohort) | Significantly increased | No significant change | p < 0.0001 | [12][13] |
| IIEF-6 Score (Mild-Moderate ED) | Significantly increased | No significant change | p < 0.0001 | [12][13] |
| IIEF-6 Score (Severe Vasculogenic ED) | Significantly increased | No significant change | p = 0.007 | [12][13] |
Experimental Protocol: Erectile Dysfunction Clinical Trial
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of mild-to-moderate erectile dysfunction.
-
Design: A randomized, double-blind, crossover, placebo-controlled clinical trial.[11]
-
Participants: Male patients with a diagnosis of mild-to-moderate erectile dysfunction.
-
Intervention: Oral administration of this compound (e.g., 8g) combined with adenosine (B11128) monophosphate (AMP) (e.g., 200mg) or placebo, taken 1-2 hours before anticipated sexual intercourse.[11]
-
Protocol:
-
Participants are randomly assigned to receive either the active treatment or placebo for a defined period (e.g., several weeks).
-
A washout period (e.g., 2 weeks) follows the first treatment period.[11]
-
Participants then cross over to the other treatment arm for the same duration.
-
Efficacy is assessed using validated questionnaires, including the International Index of Erectile Function (IIEF), the Erection Hardness Score (EHS), and the Erectile Dysfunction Inventory of Treatment Satisfaction (EDITS).[11]
-
Adverse events are monitored throughout the study.
-
Logical Relationship: Crossover Clinical Trial Design
Caption: Logical flow of a crossover randomized controlled trial for evaluating this compound in erectile dysfunction.
Conclusion
The initial investigations into the therapeutic potential of this compound show promise in several areas, particularly in improving exercise performance, reducing fatigue, and alleviating symptoms of erectile dysfunction. The synergistic action of L-arginine as a nitric oxide precursor and L-aspartate as a key player in cellular energy metabolism provides a strong biochemical rationale for these observed effects. However, the current body of evidence is based on a limited number of studies, often with small sample sizes. Further large-scale, well-controlled clinical trials are warranted to substantiate these preliminary findings and to establish optimal dosing and long-term safety profiles. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing and conducting future investigations into this potentially valuable therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Urea cycle - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. davuniversity.org [davuniversity.org]
- 7. jssm.org [jssm.org]
- 8. The Effects of Arginine-Based Supplements on Fatigue Levels following COVID-19 Infection: A Prospective Study in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Portable lactate analyzer for measuring lactate in cerebrospinal fluid (CSF) and plasma – method-comparison evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized, double-blind, crossover, placebo-controlled comparative clinical trial of arginine aspartate plus adenosine monophosphate for the intermittent treatment of male erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term high-dose l-arginine supplementation in patients with vasculogenic erectile dysfunction: a multicentre, double-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term high-dose L-arginine supplementation in patients with vasculogenic erectile dysfunction: a multicentre, double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Arginine L-Aspartate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine L-aspartate is a salt complex composed of two biologically significant amino acids, L-Arginine and L-Aspartate. In cell culture applications, this compound serves as a source of these two key amino acids, which are involved in a multitude of cellular processes. L-Arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. It also plays a role in cell division, ammonia (B1221849) detoxification, and immune responses. L-Aspartate is a crucial intermediate in the tricarboxylic acid (TCA) cycle and is essential for the biosynthesis of other amino acids and nucleotides, thereby supporting cell proliferation and survival, particularly under conditions of metabolic stress.
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for its preparation and for assessing its effects on cell viability, nitric oxide production, and key signaling pathways.
Data Presentation
The following table summarizes the quantitative effects of L-Arginine on various cell lines as reported in the literature. Data for L-Aspartate are less commonly reported in terms of direct dose-response on proliferation but its essential role is noted.
| Cell Line | Concentration of L-Arginine | Incubation Time | Observed Effect | Reference |
| Human Endometrial RL95-2 | 200 µM and 800 µM | 2 and 4 days | Increased cell proliferation | [1][2] |
| Porcine Trophectoderm (pTr2) | 10-350 µM | Up to 6 days | Dose-dependent increase in proliferation | |
| NIH3T3 and Primary Human Dermal Fibroblasts (HDF) | 6 mM | 24 hours | Significant enhancement of fibroblast proliferation | |
| Human Dental Pulp Stem Cells (hDPSCs) | 500 µM | 24 hours | Higher proliferation compared to control | |
| C2C12 Myotubes | 2.5 mM and 5 mM | 24 hours | Attenuated LPS-induced decrease in cell viability |
Experimental Protocols
Preparation of Sterile this compound Solution for Cell Culture
Materials:
-
This compound powder
-
Water for Injection (WFI) or cell culture grade water
-
Sterile container
-
0.22 µm sterile filter
-
pH meter
-
Sterile 1 M NaOH and 1 M HCl for pH adjustment (if necessary)
Protocol:
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in WFI or cell culture grade water to the desired stock concentration (e.g., 100 mM). To prepare a 100 mM stock solution, dissolve 3.07 g of this compound (Molar Mass: 307.32 g/mol ) in 100 mL of water.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. Adjust the pH to a physiological range (typically 7.2-7.4) using sterile 1 M NaOH or 1 M HCl, if necessary. L-Arginine solutions can be alkaline.
-
Sterile Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
This compound treatment solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include an untreated control group.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control.
Nitric Oxide Production Assay (Griess Assay)
This protocol measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in the cell culture supernatant.
Materials:
-
Cell culture supernatant
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution (for standard curve)
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Collection: After treating cells with this compound for the desired time, collect the cell culture supernatant.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in the same culture medium as the samples.
-
Griess Reaction:
-
Add 50 µL of the cell culture supernatant or standard to a well in a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes of adding Component B.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of mTOR Signaling Pathway
This protocol is used to assess the activation of the mTOR signaling pathway by analyzing the phosphorylation status of key downstream proteins like p70S6K and 4E-BP1.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualization of Pathways and Workflows
References
Application Note: HPLC Method for L-Arginine L-Aspartate Analysis
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of L-Arginine and L-Aspartate. This method is particularly suited for researchers, scientists, and professionals in the drug development industry requiring accurate analysis of these amino acids in various sample matrices.
Introduction
L-Arginine is a semi-essential amino acid that plays a crucial role in several physiological processes, including the synthesis of proteins, nitric oxide production, and immune function.[1][2] L-Aspartate is a non-essential amino acid that is a key component in the urea (B33335) cycle and is involved in gluconeogenesis. The combination of L-Arginine and L-Aspartate is often found in dietary supplements and pharmaceutical formulations. Therefore, a reliable analytical method for their simultaneous determination is essential for quality control and research purposes.
Principle
This method employs reversed-phase HPLC with pre-column derivatization using ortho-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA). Amino acids like L-Arginine and L-Aspartate lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging.[3] Pre-column derivatization with OPA in the presence of a thiol, such as 3-MPA, forms highly fluorescent isoindole derivatives that can be readily detected at specific excitation and emission wavelengths, or with a UV detector. The separation is achieved on a C18 stationary phase with a gradient elution.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a fluorescence or UV detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: For adjusting the mobile phase pH.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm pore size.
Reagents and Chemicals
-
L-Arginine and L-Aspartate reference standards.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or deionized.
-
Sodium phosphate (B84403) monobasic and dibasic: for buffer preparation.
-
Ortho-phthalaldehyde (OPA).
-
3-mercaptopropionic acid (3-MPA).
-
Boric acid.
-
Sodium hydroxide.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Gradient Elution | 0-5 min, 2% B; 5-15 min, 2-50% B; 15-20 min, 50% B; 20-22 min, 50-2% B; 22-30 min, 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection | Fluorescence: Excitation 338 nm, Emission 455 nm.[4] Alternatively, UV detection at 338 nm can be used. |
Preparation of Solutions
-
Mobile Phase A (25 mM Sodium Phosphate buffer, pH 7.2): Dissolve an appropriate amount of sodium phosphate monobasic in HPLC grade water, adjust the pH to 7.2 with sodium hydroxide, and filter through a 0.45 µm membrane.
-
Mobile Phase B (ACN:MeOH:Water): Mix acetonitrile, methanol, and water in the ratio of 45:45:10.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M boric acid buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-Arginine and 10 mg of L-Aspartate in 10 mL of 0.1 N HCl.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 N HCl to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation and Derivatization
-
Sample Dissolution: Accurately weigh a portion of the sample containing L-Arginine and L-Aspartate and dissolve it in 0.1 N HCl to achieve a concentration within the calibration range.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter.
-
Derivatization: In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA derivatization reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.
Method Validation Data
The following tables summarize the typical performance characteristics of this HPLC method.
Table 1: Linearity
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| L-Aspartate | 1 - 100 | > 0.999 |
| L-Arginine | 1 - 100 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| L-Aspartate | 10 | < 2.0 | < 3.0 |
| 50 | < 2.0 | < 3.0 | |
| L-Arginine | 10 | < 2.0 | < 3.0 |
| 50 | < 2.0 | < 3.0 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| L-Aspartate | 10 | 98 - 102 |
| 50 | 98 - 102 | |
| L-Arginine | 10 | 98 - 102 |
| 50 | 98 - 102 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| L-Aspartate | 0.1 | 0.3 |
| L-Arginine | 0.1 | 0.3 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of L-Arginine and L-Aspartate.
Caption: OPA derivatization reaction of primary amino acids.
Conclusion
The described HPLC method with pre-column OPA derivatization is a sensitive, accurate, and precise technique for the simultaneous determination of L-Arginine and L-Aspartate. The method has been validated for key analytical parameters and is suitable for routine quality control analysis in the pharmaceutical and nutraceutical industries. The simple sample preparation and robust chromatographic conditions make it an efficient tool for researchers and drug development professionals.
References
Application Note: L-Arginine L-Aspartate Dose-Response in Endothelial Cells
Introduction
L-Arginine is a semi-essential amino acid that serves as the primary substrate for nitric oxide synthase (NOS) enzymes in the production of nitric oxide (NO).[1][2] In the vascular endothelium, endothelial nitric oxide synthase (eNOS) converts L-Arginine to NO, a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion.[1][3][4] Impaired NO production is a hallmark of endothelial dysfunction, a key factor in the development of cardiovascular diseases.[1] While intracellular L-Arginine concentrations are typically sufficient to saturate eNOS, supplemental L-Arginine has been shown to enhance NO production, a phenomenon known as the "arginine paradox".[5][6] This application note details the protocols for conducting a dose-response study of L-Arginine L-aspartate in cultured endothelial cells to evaluate its effects on NO production and the activation of the eNOS signaling pathway.
Signaling Pathway and Experimental Workflow
The primary pathway for L-Arginine-mediated NO production involves its transport into the endothelial cell and subsequent conversion by eNOS. The activity of eNOS is regulated by calcium levels and post-translational modifications, particularly phosphorylation.
Figure 1. L-Arginine signaling pathway in endothelial cells.
Figure 2. Experimental workflow for dose-response analysis.
Experimental Protocols
Protocol 1: Endothelial Cell Culture and Treatment
This protocol describes the standard procedure for culturing and treating human umbilical vein endothelial cells (HUVECs).
-
Cell Culture: Culture HUVECs in endothelial growth medium (EGM) supplemented with 5% fetal calf serum and growth factors. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Plate cells in appropriate culture vessels (e.g., 24-well plates for NO assays, 6-well plates for Western blotting) and grow until they reach 80-90% confluence.
-
Starvation: Before treatment, gently wash the cells with phosphate-buffered saline (PBS) and replace the culture medium with L-Arginine-free medium for overnight starvation.[7] This step helps to establish a baseline by depleting endogenous L-Arginine.
-
Treatment: Prepare stock solutions of this compound in serum-free medium. Treat cells with a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0 mM) for the desired duration (e.g., 30 minutes for acute effects, or longer for chronic studies).[7][8]
Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)
This protocol measures nitrite (B80452) (NO₂⁻), a stable and quantifiable end-product of NO metabolism in the cell culture supernatant.[9][10]
-
Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
Sample Preparation (Optional): If samples contain high protein levels, deproteinize them by mixing with a zinc sulfate (B86663) solution, vortexing, and centrifuging to pellet the protein.[9][11] Use the resulting supernatant for the assay.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., from 100 µM down to 1.56 µM) using the same culture medium as the samples to create a standard curve.[12]
-
Griess Reaction:
-
Pipette 50-100 µL of each sample and standard into a 96-well plate in triplicate.
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine).[12]
-
Add 50-100 µL of the freshly mixed Griess Reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.[12] Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Subtract the absorbance of the blank (medium only) from all readings. Calculate the nitrite concentration in the samples by interpolating from the linear standard curve.
Protocol 3: Western Blot for eNOS Phosphorylation
This protocol is used to quantify the activation of eNOS by measuring its phosphorylation at serine 1177 (Ser1177), a key activating site.[13]
-
Cell Lysis: After removing the supernatant, wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 8% gel for a large protein like eNOS, ~140 kDa).[14] Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20, TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate membranes for:
-
Rabbit anti-phospho-eNOS (Ser1177) antibody.
-
Mouse or Rabbit anti-total-eNOS antibody (as a loading control).
-
-
Washing and Secondary Antibody Incubation: Wash the membranes three times with TBST. Incubate for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[13]
-
Detection: Wash the membranes again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-eNOS signal to the total-eNOS signal for each sample to determine the relative level of eNOS activation.
Data Presentation
The results of the dose-response study can be summarized to show the effect of increasing concentrations of this compound on key endothelial functions.
Table 1: Representative Dose-Response Data for this compound in Endothelial Cells
| This compound Conc. (mM) | NO Production (µM Nitrite) | Relative p-eNOS (Ser1177) / total eNOS Ratio | Cell Viability (%) |
| 0 (Control) | 1.5 ± 0.2 | 1.0 (Baseline) | 100 ± 2.0 |
| 0.1 | 2.1 ± 0.3 | 1.2 ± 0.1 | 101 ± 2.5 |
| 0.5 | 4.5 ± 0.5 | 1.8 ± 0.2 | 99 ± 3.0 |
| 1.0 | 6.2 ± 0.6 | 2.5 ± 0.3 | 98 ± 2.8 |
| 5.0 | 6.5 ± 0.7 | 2.6 ± 0.3 | 97 ± 3.1 |
*Note: Data are presented as mean ± SEM. These are illustrative values based on published findings demonstrating a dose-dependent increase in NO production with millimolar concentrations of L-Arginine.[7][8] Statistical significance (e.g., p < 0.05) would be determined relative to the control group.
References
- 1. Frontiers | The Subcellular Compartmentalization of Arginine Metabolizing Enzymes and Their Role in Endothelial Dysfunction [frontiersin.org]
- 2. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the arginine paradox: evidence against the importance of subcellular location of arginase and eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long term exposure to L-arginine accelerates endothelial cell senescence through arginase-II and S6K1 signaling | Aging [aging-us.com]
- 8. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eNOS (NOS3) [abcam.com]
Application Notes and Protocols for L-Arginine L-Aspartate in Exercise Physiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Arginine (B1665763) L-aspartate in exercise physiology research. This document details the theoretical background, summarizes key quantitative findings from published studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction and Theoretical Background
L-Arginine L-aspartate is a salt of two amino acids, L-arginine and L-aspartic acid, which has been investigated for its potential ergogenic effects in athletic performance and exercise metabolism. The theoretical basis for its use stems from the distinct yet potentially synergistic roles of its constituent amino acids.
L-Arginine is a semi-essential amino acid and a primary precursor for the synthesis of nitric oxide (NO).[1][2] Nitric oxide is a critical signaling molecule that promotes vasodilation, leading to increased blood flow and potentially enhanced oxygen and nutrient delivery to exercising muscles.[2] Beyond its role in vasodilation, NO is also involved in mitochondrial respiration and muscle contractility.[3][4]
L-Aspartate is a non-essential amino acid that plays a crucial role in the citric acid cycle (Krebs cycle), a key pathway for cellular energy production.[2] It is proposed that L-aspartate may enhance fat oxidation and spare muscle glycogen.[5][6] Additionally, it may be involved in reducing ammonia (B1221849) accumulation during prolonged exercise, a factor associated with fatigue.[1]
The combination of L-arginine and L-aspartate is hypothesized to improve exercise performance by simultaneously enhancing blood flow and optimizing energy metabolism. However, research findings on the efficacy of this compound supplementation have been mixed, with some studies reporting significant benefits while others show no effect.[1][5]
Summary of Quantitative Data
The following tables summarize the quantitative data from key studies investigating the effects of this compound supplementation on various exercise physiology parameters.
Table 1: Effects of this compound on Metabolic and Performance Parameters
| Study | Dosage | Duration | Exercise Protocol | Key Findings |
| Burtscher et al. (2005)[5][7] | 3 g/day | 3 weeks | Incremental cycle spiroergometry up to 150 watts | - Blood Lactate (B86563) (at 150W): Decreased from 2.8 ± 0.8 to 2.0 ± 0.9 mmol/L (p < 0.001) - Total Oxygen Consumption (at 150W): Decreased from 6.32 ± 0.51 to 5.95 ± 0.40 L (p = 0.04) - Fat Utilization (at 50W): Increased |
| Abel et al. (2005)[8] | Low Dose: 2.8g L-arginine + 2.2g L-aspartate/day High Dose: 5.7g L-arginine + 8.7g L-aspartate/day | 4 weeks | Incremental cycling ergometer test to exhaustion | - No significant differences in VO2peak, time to exhaustion, or concentrations of hGH, glucagon, cortisol, testosterone, lactate, ferritin, and urea (B33335) compared to placebo. |
| Pahlavani et al. (2017)[9] | 2 g/day L-arginine | 45 days | Not specified | - VO2 max: Significantly increased in the L-arginine group (4.12 ± 6.07 mL/kg/min) compared to placebo (1.23 ± 3.36 mL/kg/min) (p=0.03) |
Experimental Protocols
This section provides detailed methodologies for conducting research on this compound in an exercise physiology context, based on protocols from the cited literature.
Study Design: Double-Blind, Placebo-Controlled Trial
A randomized, double-blind, placebo-controlled crossover design is recommended to minimize bias.
-
Participants: Recruit healthy, trained individuals (e.g., endurance athletes, recreationally active individuals). Define clear inclusion and exclusion criteria.
-
Randomization: Participants should be randomly assigned to receive either the this compound supplement or a placebo.
-
Blinding: Both the participants and the researchers administering the supplements and conducting the tests should be unaware of the group assignments until the data analysis is complete.
-
Washout Period: In a crossover design, a sufficient washout period (e.g., 1-2 weeks) should be implemented between supplementation periods.
Supplementation Protocol
-
Supplement Composition:
-
Active Supplement: this compound (e.g., 3 grams per day). The exact ratio of L-arginine to L-aspartate should be specified.
-
Placebo: An inert substance with a similar taste, appearance, and texture to the active supplement (e.g., maltodextrin).[9]
-
-
Administration:
-
Dosage: Based on existing literature, dosages can range from 2 to 15 grams per day. A common dosage for chronic supplementation studies is 3 g/day .[5][7]
-
Timing: For chronic supplementation studies, the daily dose can be divided and taken with meals. For acute studies, the supplement is typically ingested 60-90 minutes before exercise.
-
Duration: Chronic supplementation studies often last for 3 to 4 weeks.[5][7][8]
-
Exercise Testing Protocol: Incremental Cycle Ergometry
This protocol is designed to assess metabolic and cardiorespiratory responses to submaximal and maximal exercise.
-
Equipment: Calibrated cycle ergometer, metabolic cart for gas exchange analysis, heart rate monitor, and a blood lactate analyzer.
-
Pre-test Procedures:
-
Participants should refrain from strenuous exercise for 24-48 hours before testing.
-
A standardized light meal should be consumed 2-3 hours before the test.
-
Baseline measurements of height, weight, resting heart rate, and blood pressure should be recorded.
-
-
Warm-up: 3-5 minutes of cycling at a low intensity (e.g., 50 watts).
-
Incremental Test:
-
The test begins at a low workload (e.g., 50 or 100 watts).
-
The workload is increased by a set amount (e.g., 25 or 50 watts) every 2-3 minutes.
-
The test continues until the participant reaches a predetermined endpoint (e.g., a specific power output, heart rate, or volitional exhaustion).
-
-
Measurements:
-
Gas Exchange: Oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) are measured continuously.
-
Heart Rate: Recorded continuously.
-
Blood Lactate: Blood samples are taken from a fingertip or earlobe at rest, at the end of each workload stage, and at specific time points during recovery.
-
Rating of Perceived Exertion (RPE): Assessed during the last 30 seconds of each stage using the Borg scale.
-
Visualization of Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Caption: L-Arginine to Nitric Oxide Signaling Pathway.
Caption: Role of L-Aspartate in the Citric Acid Cycle.
Caption: L-Arginine and the mTOR Signaling Pathway.
Caption: Experimental Workflow for a Crossover Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Arginine Supplementation on Athletic Performance Based on Energy Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Exercise on L-Arginine Nitric Oxide Pathway in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Exercise on L-Arginine Nitric Oxide Pathway in Chronic Heart Failure [openbiochemistryjournal.com]
- 5. The Prolonged Intake of L-Arginine-L-Aspartate Reduces Blood Lactate Accumulation and Oxygen Consumption During Submaximal Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine Regulates Skeletal Muscle Fiber Type Formation via mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prolonged intake of L-arginine-L-aspartate reduces blood lactate accumulation and oxygen consumption during submaximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of chronic supplementation of arginine aspartate in endurance athletes on performance and substrate metabolism - a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of l-arginine supplementation on body composition and performance in male athletes: a double-blinded randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nitric Oxide Production from L-Arginine L-Aspartate
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] It is synthesized endogenously from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1][3] There are three primary isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[4] While nNOS and eNOS are constitutively expressed and regulated by calcium levels, iNOS expression is induced by inflammatory stimuli, leading to the production of large quantities of NO.[4]
L-arginine L-aspartate is a salt composed of two amino acids, L-arginine and L-aspartic acid. In the context of NO synthesis, this compound serves as a source of the L-arginine substrate required by NOS enzymes.[5][6] The assessment of NO production from this substrate is fundamental for research in cardiovascular health, immunology, and drug development.
These application notes provide detailed protocols for inducing and quantifying NO production in cell culture systems using this compound as the L-arginine source. Two primary methods are described: the colorimetric Griess assay for measuring stable NO metabolites (nitrite and nitrate) and a fluorescent assay using DAF-FM Diacetate for the intracellular detection of NO.
Signaling Pathway: L-Arginine to Nitric Oxide
The synthesis of nitric oxide is a five-electron oxidation of a guanidino nitrogen of L-arginine.[1] This reaction is catalyzed by NOS enzymes and requires molecular oxygen and NADPH as co-substrates, along with cofactors like FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).[3] The process yields NO and L-citrulline as products.[7] Once produced, NO can diffuse across membranes to act on target cells. A major signaling pathway involves the activation of soluble guanylyl cyclase (sGC), which then converts GTP to cyclic GMP (cGMP), a second messenger that mediates many of NO's downstream effects, such as smooth muscle relaxation.[8]
References
- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 2. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reviveactive.com [reviveactive.com]
- 7. Measurement of NO and NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Nitric Oxide Signaling Pathway [jove.com]
Application Notes and Protocols for L-Arginine L-Aspartate in Mitochondrial Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine L-aspartate is a salt combining two crucial amino acids, each playing a significant role in cellular metabolism and energy production. L-arginine is a precursor for nitric oxide (NO), a signaling molecule that can modulate mitochondrial respiration, while L-aspartate is a key intermediate in the malate-aspartate shuttle, essential for transferring reducing equivalents into the mitochondria.[1][2][3][4] The synergistic action of these two components suggests a potential role for this compound in influencing mitochondrial function. These application notes provide an overview of its mechanism and detailed protocols for assessing its effects on cellular bioenergetics.
Mechanism of Action
This compound is thought to impact mitochondrial function through two primary pathways:
-
The L-Arginine/Nitric Oxide (NO) Pathway : L-arginine is metabolized by nitric oxide synthase (NOS) to produce nitric oxide (NO) and L-citrulline.[5][6] NO can reversibly inhibit Complex IV (cytochrome c oxidase) of the electron transport chain, which may modulate oxygen consumption and reduce oxidative stress under certain conditions.[7]
-
The Malate-Aspartate Shuttle : L-aspartate is a critical component of the malate-aspartate shuttle, a primary mechanism for the transport of NADH-reducing equivalents from the cytoplasm into the mitochondrial matrix.[1][2][8] By providing L-aspartate, the compound may enhance the capacity of this shuttle, thereby increasing the supply of substrates for the electron transport chain and supporting ATP production.
These dual roles may lead to improved metabolic efficiency, as suggested by in vivo studies where supplementation with this compound led to reduced blood lactate (B86563) and lower oxygen consumption during submaximal exercise.[3][4][9]
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of this compound supplementation in healthy athletes. It is important to note that this data is from an in vivo human study and not from in vitro cellular assays.
Table 1: Effect of this compound Supplementation on Blood Lactate Concentration [4]
| Parameter | Pre-Supplementation (mmol/L) | Post-Supplementation (mmol/L) | p-value |
| Blood Lactate at 100 watts | 2.0 ± 0.7 | 1.4 ± 0.5 | 0.001 |
| Blood Lactate at 150 watts | 2.8 ± 0.8 | 2.0 ± 0.9 | < 0.001 |
Dosage: 3 grams/day for 3 weeks.
Table 2: Effect of this compound Supplementation on Oxygen Consumption [4]
| Parameter | Pre-Supplementation (L) | Post-Supplementation (L) | p-value |
| Total O2 Consumption at 150 watts (3 min) | 6.32 ± 0.51 | 5.95 ± 0.40 | 0.04 |
Dosage: 3 grams/day for 3 weeks.
Signaling and Metabolic Pathways
Caption: L-Arginine to Nitric Oxide Pathway and its effect on mitochondria.
Caption: The Malate-Aspartate Shuttle for NADH transport into mitochondria.
Caption: Logical workflow of this compound's synergistic effects.
Experimental Protocols
The following are proposed protocols for assessing the impact of this compound on mitochondrial function. As specific concentrations and incubation times have not been widely published for in vitro assays, these protocols are based on standard methodologies and should be optimized for your specific cell type and experimental conditions.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
a. Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). pH adjusted to 7.4.
-
This compound stock solution (e.g., 100 mM in sterile water or assay medium)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
b. Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 3. jssm.org [jssm.org]
- 4. The Prolonged Intake of L-Arginine-L-Aspartate Reduces Blood Lactate Accumulation and Oxygen Consumption During Submaximal Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Model for Studying L-Arginine L-Aspartate Effects on Muscle Fatigue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle fatigue, characterized by a decline in the force-generating capacity of skeletal muscle, is a complex physiological process involving metabolic, ionic, and oxidative stressors. Understanding the molecular mechanisms underlying muscle fatigue and identifying potential therapeutic interventions are critical areas of research. This document provides a detailed methodology for establishing an in vitro model of muscle fatigue using C2C12 myotubes and outlines protocols to assess the effects of L-Arginine L-aspartate on key cellular parameters associated with fatigue.
L-Arginine is a precursor for nitric oxide (NO), a signaling molecule involved in vasodilation and mitochondrial biogenesis. L-Aspartate is an amino acid that plays a role in the citric acid cycle and energy metabolism. The combination of L-Arginine and L-aspartate has been suggested to have synergistic effects on improving exercise performance and reducing fatigue by potentially enhancing energy metabolism and reducing the accumulation of metabolic byproducts like lactate (B86563).[1][2]
This in vitro model utilizes electrical pulse stimulation (EPS) to mimic the contractile activity of exercise, leading to a fatigue-like state in cultured C2C12 myotubes.[3] Alternatively, oxidative stress, a known contributor to muscle fatigue, can be induced using hydrogen peroxide (H₂O₂). The described assays will allow for the quantitative analysis of cell viability, intracellular ATP levels, lactate production, and reactive oxygen species (ROS) generation, providing a comprehensive platform to evaluate the efficacy of this compound in mitigating muscle fatigue.
Experimental Workflow
The overall experimental workflow is depicted below. This process involves the differentiation of C2C12 myoblasts into myotubes, induction of a fatigue-like state, treatment with this compound, and subsequent analysis of key cellular and metabolic parameters.
Caption: Experimental workflow for studying the effects of this compound on a C2C12 myotube model of muscle fatigue.
Proposed Signaling Pathway
This compound is hypothesized to mitigate muscle fatigue through multiple signaling pathways. L-Arginine can increase the production of nitric oxide (NO), which in turn can activate signaling cascades that promote mitochondrial biogenesis and improve metabolic efficiency. Both L-Arginine and L-Aspartate can influence key metabolic regulators such as AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR), which play crucial roles in energy sensing, protein synthesis, and cellular stress responses.
References
Application Notes: Preparation and Handling of L-Arginine L-Aspartate Stock Solutions for In Vitro Experiments
Introduction
L-Arginine L-aspartate is a salt composed of two essential amino acids, L-arginine and L-aspartate, which play critical roles in numerous physiological processes. In the context of in vitro research, L-arginine serves as the sole substrate for nitric oxide synthases (NOS) to produce nitric oxide (NO), a key signaling molecule in the cardiovascular, nervous, and immune systems.[1] L-aspartate is a crucial intermediate in the citric acid cycle and a precursor for the synthesis of other amino acids and nucleotides. The use of this compound in cell culture can influence a variety of cellular functions, including proliferation, migration, and signaling pathways.[2][3]
Proper preparation of stock solutions is paramount to ensure the accuracy, reproducibility, and validity of experimental results. This document provides a detailed protocol and best practices for the preparation, storage, and use of this compound stock solutions for in vitro applications.
Key Considerations for Stock Solution Preparation
-
Solubility: this compound is a white or off-white powder that is very soluble in water but practically insoluble in alcohol.[4][5] High-purity water, such as sterile, nuclease-free water or water for injection (WFI), should be used as the solvent to avoid introducing contaminants.
-
pH and Stability: The stability of L-arginine in aqueous solutions is significantly influenced by pH. The optimal pH range for L-arginine stability is between 5.0 and 7.0.[6] Solutions of this compound (5% in CO2-free water) typically have a pH between 6.0 and 7.0.[5] It is crucial to measure and, if necessary, adjust the pH of the final stock solution to fall within this range to prevent degradation. Unbuffered aqueous solutions of L-arginine can be strongly alkaline and may absorb atmospheric carbon dioxide, which can alter the pH over time.[7][8]
-
Sterilization: To prevent microbial contamination in cell culture experiments, the stock solution must be sterilized. The preferred method is sterile filtration through a 0.22 µm filter. Autoclaving amino acid solutions is generally not recommended as it can lead to degradation.
-
Storage: For long-term stability, this compound stock solutions should be stored in sterile, light-protected aliquots at -20°C or below.[9] Avoid repeated freeze-thaw cycles, which can accelerate the degradation of the amino acids.[6][9] For short-term storage (a few days), refrigeration at 2-8°C is acceptable.
Tables for Quick Reference
Table 1: Physicochemical Properties of this compound
| Property | Description | Reference |
| CAS Number | 7675-83-4 | [4] |
| Molecular Formula | C10H21N5O6 | [4] |
| Molecular Weight | 307.30 g/mol | [4] |
| Appearance | White or off-white granules or powder | [5][10] |
| Solubility in Water | Very soluble | [4][5][10] |
| Solubility in Alcohol | Practically insoluble | [4][5] |
| pH (5% Solution) | 6.0 - 7.0 | [5] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Duration | Temperature | Conditions |
| Short-term | 2-8°C | Up to 1 week, protected from light. |
| Long-term | -20°C to -80°C | Several months to years, in single-use aliquots, protected from light. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of 100 mL of a 100 mM sterile stock solution.
Materials:
-
This compound powder (MW: 307.30 g/mol )
-
High-purity sterile water (e.g., cell culture grade water, WFI)
-
Sterile 100 mL volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment (if necessary)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (e.g., 50 mL)
-
Sterile conical tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculation:
-
To prepare 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.1 L x 307.30 g/mol = 3.073 g
-
-
Dissolution:
-
Weigh out 3.073 g of this compound powder using an analytical balance.
-
Transfer the powder to the sterile 100 mL volumetric flask.
-
Add approximately 80 mL of high-purity sterile water to the flask.
-
Add a sterile magnetic stir bar and place the flask on a stir plate. Stir at a moderate speed until the powder is completely dissolved. The solution should be clear and colorless.[5]
-
-
pH Measurement and Adjustment:
-
Final Volume Adjustment:
-
Carefully add high-purity sterile water to the volumetric flask to bring the final volume to the 100 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Filter the solution into a sterile container (e.g., a 150 mL sterile bottle or conical tube). This step is critical for removing any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials or conical tubes.
-
Label each aliquot clearly with the compound name, concentration (100 mM), preparation date, and your initials.
-
For long-term storage, place the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
References
- 1. L-アルギニン | Sigma-Aldrich [sigmaaldrich.com]
- 2. Potential Use of L-Arginine Amino Acids towards Proliferation and Migratory Speed Rate of Human Dental Pulp Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS 7675-83-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Arginine Aspartate or L-Arginine L- Aspartate Manufacturers, with SDS [mubychem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 7675-83-4 [chemicalbook.com]
Measuring Key Metabolic Players: Analytical Techniques for L-Arginine and L-Aspartate Metabolites
Abstract
L-Arginine and L-Aspartate are central to a multitude of physiological processes, from nitric oxide signaling and the urea (B33335) cycle to nucleotide and neurotransmitter synthesis. The ability to accurately quantify their respective metabolites is paramount for researchers in basic science, clinical diagnostics, and drug development. This comprehensive application note details validated analytical methods for the measurement of key L-Arginine and L-Aspartate metabolites in biological matrices. We provide detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. Quantitative performance data, including Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity ranges, are summarized for straightforward method comparison. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying biochemistry and analytical procedures.
Introduction
The metabolic pathways of L-Arginine and L-Aspartate are intricate and interconnected, playing critical roles in health and disease. L-Arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a vital signaling molecule, as well as urea, polyamines, proline, glutamate, creatine, and agmatine. Dysregulation of L-Arginine metabolism is implicated in cardiovascular diseases, endothelial dysfunction, and immune responses.
L-Aspartate, a non-essential amino acid, is a key intermediate in the citric acid cycle and the urea cycle. It is a precursor for the synthesis of other amino acids such as asparagine, methionine, lysine, and threonine, as well as for purine (B94841) and pyrimidine (B1678525) biosynthesis. Metabolites of L-Aspartate, including N-acetylaspartate (NAA), are important markers for neuronal health.
Given the physiological significance of these pathways, robust and reliable analytical methods are essential for elucidating their roles in various biological contexts and for the development of novel therapeutic interventions. This document provides detailed protocols and performance data for the quantification of major metabolites of L-Arginine and L-Aspartate.
L-Arginine Metabolic Pathways
The major metabolic fates of L-Arginine are depicted below, highlighting the key enzymes and the metabolites that are the focus of the analytical methods described herein.
L-Aspartate Metabolic Pathways
L-Aspartate serves as a central node in metabolism, connecting amino acid and carbohydrate metabolism. Key pathways are illustrated below.
Analytical Methods and Protocols
A variety of analytical techniques can be employed for the quantification of L-Arginine and L-Aspartate metabolites. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of a wide range of metabolites in complex biological matrices.
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of an internal standard mix containing stable isotope-labeled analogues (e.g., ¹³C₆-L-Arginine, d₇-ADMA).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization, positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
| Metabolite | Linearity Range (µM) | LOD (µM) | LOQ (µM) | Reference |
| L-Arginine | 0.5 - 200 | 0.1 | 0.3 | [1] |
| ADMA | 0.05 - 10 | 0.007 | 0.02 | [2][3] |
| SDMA | 0.05 - 10 | 0.005 | 0.02 | [2][3] |
| L-Citrulline | 0.1 - 100 | 0.05 | 0.1 | [4] |
| L-Ornithine | 0.2 - 200 | 0.1 | 0.31 | [5] |
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of an internal standard mix (e.g., ¹³C₄,¹⁵N-L-Aspartate, d₃-N-Acetylaspartate).
-
Deproteinize with 200 µL of acetonitrile containing 1% formic acid.
-
Vortex and centrifuge as described for L-Arginine metabolites.
-
Evaporate and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with an ion-pairing agent or a mixed-mode column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate the polar analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI+.
-
Detection: MRM.
-
| Metabolite | Linearity Range | LOD | LOQ | Reference |
| L-Aspartate | 2.5 - 50 µM | - | 2.5 µM | [6] |
| L-Asparagine | 1 - 1000 µM | - | - | - |
| N-Acetylaspartate | 16.46 - 63.40 ng/mL | - | 0.06 ng/mL | [7][8] |
| Oxaloacetate | 0.5 - 50 µg/mL | - | 0.5 µg/mL | [9] |
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or fluorescence detection is a widely used technique for the analysis of amino acids and their metabolites, often requiring derivatization to enhance detection.
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) on plasma or urine samples to enrich the analytes.
-
Elute the analytes and evaporate to dryness.
-
Reconstitute in a small volume of buffer.
-
-
Derivatization:
-
React the sample with o-phthaldialdehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form fluorescent derivatives.
-
-
HPLC Conditions:
-
LC System: HPLC with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A suitable gradient to separate the derivatized analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 455 nm).
-
| Metabolite | Linearity Range (µM) | LOD (µM) | LOQ (µM) | Reference |
| L-Arginine | 1 - 100 | 0.21 | - | [3] |
| ADMA | 0.01 - 1 | 0.007 | - | [3] |
| SDMA | 0.01 - 1 | 0.005 | - | [3] |
| L-Citrulline | 0.1 - 1000 µg/mL | 1 µg/mL | 5 µg/mL | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acid analysis, derivatization is necessary to increase volatility.
-
Sample Preparation and Derivatization:
-
Extract amino acids from the biological sample.
-
Perform a two-step derivatization:
-
Esterification of the carboxyl group (e.g., with methanolic HCl).
-
Acylation of the amino group (e.g., with pentafluoropropionic anhydride).
-
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for amino acid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the derivatized analytes.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
| Metabolite | Linearity Range | LOD | LOQ | Reference |
| General Amino Acids | Wide, dependent on analyte | Typically in the low µM to nM range | Typically in the low µM to nM range | [10][11] |
Enzymatic Assays
Enzymatic assays offer a simple and often high-throughput method for the quantification of specific metabolites.
-
Principle: L-Arginine is hydrolyzed by arginase to urea and L-ornithine. The urea produced is then measured colorimetrically.
-
Procedure:
-
Incubate the sample with arginase.
-
Add a reagent that reacts with urea to produce a colored product (e.g., diacetyl monoxime).
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Quantify the L-Arginine concentration using a standard curve.
-
Enzymatic assays for L-Citrulline and L-Ornithine are also available and often rely on coupled enzyme reactions that lead to a change in absorbance or fluorescence.[12][13]
| Metabolite | Detection Range | LOD | LOQ | Reference |
| L-Arginine | 0.066 - 3 mM | - | 0.066 mM | [14] |
| L-Citrulline | - | 0.4 µM | - | [15] |
Conclusion
The accurate measurement of L-Arginine and L-Aspartate metabolites is crucial for advancing our understanding of numerous physiological and pathological processes. This application note provides a comprehensive overview of robust and validated analytical methods, including LC-MS/MS, HPLC, GC-MS, and enzymatic assays. The detailed protocols, quantitative performance data, and illustrative diagrams serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to select and implement the most appropriate analytical strategy for their specific research needs. The continued development and refinement of these techniques will undoubtedly lead to new discoveries in the complex and vital metabolic pathways of L-Arginine and L-Aspartate.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urea cycle metabolism: effects of supplemental ornithine or citrulline on performance, tissue amino acid concentrations and enzymatic activity in young pigs fed arginine-deficient diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 15. jst.go.jp [jst.go.jp]
Troubleshooting & Optimization
Improving L-Arginine L-aspartate solubility in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Arginine L-aspartate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: this compound is described as being very soluble in water.[1][2][3] One source indicates that solutions can contain from 270 to 300 grams of this compound per liter.[1][3] It is practically insoluble in organic solvents like alcohol and methylene (B1212753) chloride.[1][2][3]
Q2: How does temperature affect the solubility of this compound?
Q3: How does pH influence the solubility of this compound?
A3: The solubility of amino acids and their salts is highly dependent on pH.[6] Amino acids are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero. L-Arginine is a basic amino acid, while L-aspartic acid is an acidic amino acid. The solubility of this compound will be lowest at its isoelectric point and will increase in more acidic or alkaline conditions. For solutions containing arginine, higher solubility has been observed at lower pH values (e.g., pH 5-6) compared to near-neutral pH.[7]
Q4: Can the type of buffer or presence of other salts affect solubility?
A4: Yes, the ionic composition of the solution can significantly impact the solubility of amino acid salts through "salting-in" (solubility increase) or "salting-out" (solubility decrease) effects.[8][9][10] The specific ions in your buffer system can interact with the this compound ions, influencing their solvation. For instance, some studies on amino acids have shown that nitrate (B79036) salts tend to increase solubility more than chloride salts.[8][9][10]
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in my this compound solution.
This is a common issue that can arise despite the high general solubility of this compound. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Issue: Difficulty dissolving the powdered this compound.
If you are finding it challenging to dissolve the compound initially, consider the following steps:
-
Start with a smaller volume of solvent: Add the powder to a fraction of the final required volume of your aqueous solvent.
-
Agitation: Use a magnetic stirrer or vortexer to increase the rate of dissolution.
-
Gentle Warming: As solubility is temperature-dependent, warming the solution slightly can aid in dissolution. Be cautious with temperature-sensitive formulations.
-
Incremental pH adjustment: If your final solution needs to be at a specific pH where solubility might be lower, dissolve the this compound at a more favorable pH first (e.g., slightly acidic or alkaline) and then carefully adjust to the target pH.
Quantitative Data
While specific solubility data for this compound across a range of temperatures is limited in publicly available literature, the following table for L-Arginine provides a reference for the expected effect of temperature on solubility in water.
Table 1: Solubility of L-Arginine in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) |
|---|---|
| 0 | 83 |
| 50 | 400 |
Data derived from a troubleshooting guide for DL-Arginine, citing L-Arginine solubility data.[5]
Experimental Protocols
For researchers needing to determine the precise solubility of this compound under their specific experimental conditions (e.g., in a proprietary buffer system), the following standard protocol for generating a solubility curve can be adapted.
Protocol: Determining the pH-Dependent Solubility of this compound
Objective: To determine the saturation solubility of this compound at various pH values in a specific buffer system at a constant temperature.
Materials:
-
This compound powder
-
A series of buffers covering the desired pH range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
Calibrated pH meter
-
Constant temperature shaker/incubator
-
Microcentrifuge
-
Analytical balance
-
HPLC or other suitable analytical method for quantifying this compound concentration
Methodology:
Caption: Experimental workflow for determining pH-dependent solubility.
Detailed Steps:
-
Preparation: For each pH point to be tested, place a known volume of the buffer into a suitable container (e.g., a microcentrifuge tube).
-
Addition of Solute: Add an excess amount of this compound powder to each buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Place the samples in a constant temperature shaker and agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling and pH Measurement: Carefully remove an aliquot of the clear supernatant without disturbing the pellet. Measure the pH of the supernatant to confirm the final equilibrium pH.
-
Quantification: Prepare appropriate dilutions of the supernatant and quantify the concentration of this compound using a validated analytical method.
-
Data Analysis: Plot the measured concentration (solubility) against the final measured pH to generate the solubility curve.
References
- 1. This compound | 7675-83-4 [chemicalbook.com]
- 2. Arginine Aspartate or L-Arginine L- Aspartate Manufacturers, with SDS [mubychem.com]
- 3. lookchem.com [lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CICECO Publication » Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations [ciceco.ua.pt]
- 10. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting conflicting results in L-Arginine L-aspartate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Arginine L-aspartate. Our goal is to help you navigate the conflicting results in the literature and provide standardized protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results in our this compound experiments compared to published studies. What are the common reasons for these discrepancies?
A1: Conflicting results in this compound studies are common and can be attributed to several factors. A primary reason is the variability in experimental design and protocols across different studies. Key factors that can influence outcomes include:
-
Dosage and Duration: The effective dose of this compound can vary significantly depending on the experimental model and the outcome being measured. Some studies use acute, high-dose supplementation, while others employ chronic, lower-dose regimens.[1][2]
-
Subject Characteristics: In clinical or animal studies, the training status, age, and health status of the subjects can significantly impact the metabolic and physiological responses to supplementation.
-
Experimental Model: The choice of cell line (e.g., muscle cells, endothelial cells) or animal model can lead to different results due to variations in metabolic pathways and receptor expression.
-
Analytical Methods: The method used to quantify this compound and its metabolites (e.g., nitric oxide) can affect the accuracy and reproducibility of the results. Different methods have varying sensitivities and specificities.[3]
-
Carryover Effects: In crossover study designs, an inadequate washout period between treatments can lead to carryover effects, where the influence of the first treatment persists into the second treatment period, confounding the results.[4]
Q2: What is the optimal way to prepare and store this compound solutions for in-vitro experiments?
A2: Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity. Here are some general guidelines:
-
Solvent: Use high-purity water or a buffer appropriate for your cell culture system (e.g., sterile PBS or cell culture medium).
-
pH: The pH of the solution can affect the stability of L-Arginine. It is advisable to adjust the pH to a physiological range (typically 7.2-7.4) for cell-based assays.
-
Temperature: For short-term storage (a few days), solutions can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from direct light, as prolonged exposure can lead to degradation.
Q3: We are not observing an increase in nitric oxide (NO) production in our endothelial cell cultures after treatment with this compound. What could be the issue?
A3: A lack of detectable increase in NO production can be due to several factors. Here is a troubleshooting workflow to help you identify the potential cause:
Troubleshooting Steps:
-
Cell Health and Confluency: Ensure your endothelial cells are healthy, within a suitable passage number, and not overly confluent, as these factors can affect endothelial nitric oxide synthase (eNOS) expression and activity.
-
This compound Quality: Verify the purity and stability of your this compound stock. Degradation of the compound will lead to a lack of effect.
-
NO Assay Protocol: Review your nitric oxide detection method. Common methods like the Griess assay measure nitrite, a stable breakdown product of NO. Ensure your assay has sufficient sensitivity and that you are following the protocol correctly.[3] Other methods include hemoglobin reaction and electrochemical detection.[3]
-
eNOS Activity: Confirm that your cells have sufficient eNOS expression and activity. You can measure eNOS protein levels by Western blot or its activity using a specific eNOS activity assay kit.
Data Presentation: Conflicting Ergogenic Effects of this compound
The following table summarizes the methodologies and outcomes of key studies investigating the ergogenic effects of this compound, highlighting the discrepancies in the findings.
| Study | Dosage | Duration | Subjects | Key Performance Metrics | Outcome | Potential Reasons for Discrepancy |
| Study A | 3 grams/day | 3 weeks | 16 healthy male volunteers | Blood lactate (B86563), Oxygen consumption | Positive: Lower blood lactate and oxygen consumption during submaximal exercise.[5] | Longer supplementation period may be necessary for metabolic adaptations. |
| Study B | Low: 2.8g Arg + 2.2g AspHigh: 5.7g Arg + 8.7g Asp | 4 weeks | 30 male endurance-trained athletes | VO2peak, Time to exhaustion | No significant effect on performance or metabolic parameters.[6] | Subjects were already well-trained, potentially masking the effects of supplementation. |
| Study C | 2 grams/day | 45 days | 56 male soccer players | VO2 max | Positive: Significant increase in VO2 max.[7] | The specific demands of the sport and the training status of the athletes may influence the outcome. |
| Study D | 6 grams (acute) | Single dose | 12 healthy trained men | Strength performance, Plasma nitrite | No significant effect on strength or nitric oxide levels.[8] | Acute supplementation may not be sufficient to elicit performance-enhancing effects. |
| Systematic Review | Varied | Varied | Athletes and physically active individuals | Aerobic and anaerobic performance | Controversial: Some studies show improvements while many do not report significant effects.[2][9][10] | Heterogeneity in study design, dosage, and subject populations makes it difficult to draw definitive conclusions. |
Experimental Protocols
Protocol 1: Quantification of L-Arginine in Plasma using HPLC
This protocol describes a common method for quantifying L-Arginine in plasma samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
o-phthaldialdehyde (OPA) derivatizing reagent
-
3-mercaptopropionic acid (3-MPA)
-
L-norvaline (internal standard)
-
Acetonitrile (HPLC grade)
-
Sodium acetate (B1210297) buffer
-
Trichloroacetic acid (TCA)
Procedure:
-
Sample Preparation:
-
Collect blood samples in heparinized tubes and centrifuge to obtain plasma.
-
To 100 µL of plasma, add 10 µL of internal standard solution (L-norvaline).
-
Precipitate proteins by adding 100 µL of 10% TCA. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
In an autosampler vial, mix 20 µL of the supernatant with 80 µL of the OPA/3-MPA derivatizing reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of sodium acetate buffer and acetonitrile.
-
Detect the amino acid derivatives using a fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
-
Quantification:
-
Identify and quantify the L-Arginine peak based on its retention time relative to the internal standard.
-
Generate a standard curve using known concentrations of L-Arginine to calculate the concentration in the plasma samples.
-
Protocol 2: In-vitro Assessment of mTOR Signaling in Muscle Cells
This protocol outlines a general procedure to investigate the effect of this compound on the mTOR signaling pathway in a muscle cell line (e.g., C2C12 myotubes).
Materials:
-
C2C12 myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
This compound stock solution
-
Rapamycin (B549165) (mTOR inhibitor)
-
Protein lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K)
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.
-
Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.
-
-
Treatment:
-
Treat the differentiated myotubes with various concentrations of this compound for a specified time (e.g., 1, 6, 24 hours).
-
Include a control group treated with vehicle only.
-
For inhibitor studies, pre-treat a subset of cells with rapamycin before adding this compound.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with protein lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR and p70S6K.
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each target.
-
Compare the phosphorylation levels between the control and treated groups to determine the effect of this compound on mTOR signaling.
-
Signaling Pathways
Nitric Oxide (NO) Synthesis Pathway
L-Arginine is a direct precursor for the synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation and other physiological processes. This reaction is catalyzed by nitric oxide synthase (NOS) enzymes.
mTOR Signaling Pathway
L-Arginine can activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth.
Urea (B33335) and Citric Acid Cycle Interaction
L-aspartate is a key intermediate that links the urea cycle and the citric acid cycle. It provides one of the nitrogen atoms for the synthesis of urea and can be converted to oxaloacetate, an intermediate of the citric acid cycle.
References
- 1. examine.com [examine.com]
- 2. Effects of Arginine Supplementation on Athletic Performance Based on Energy Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. graphviz - Drawing a signal-flow diagram as in SICP - Stack Overflow [stackoverflow.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing L-Arginine L-Aspartate for Maximal Nitric Oxide Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments to optimize L-Arginine L-aspartate concentration for maximal nitric oxide (NO) production.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of L-Arginine for maximal NO production?
The optimal L-Arginine concentration can vary significantly depending on the cell type and the specific nitric oxide synthase (NOS) isoform being studied (eNOS or iNOS). For endothelial cells, concentrations around 100 µM have been shown to be optimal for endothelial NOS (eNOS) activity.[1] In studies involving inducible NOS (iNOS) in cytokine-activated rat aortic endothelial cells, half-maximal activity was observed at 60 µmol/L L-Arginine, with maximal activity at concentrations of 200 µmol/L and above.[2][3] However, some studies with Human Umbilical Vein Endothelial Cells (HUVEC) have required millimolar concentrations of L-Arginine to elicit significant NO production.[4] It is crucial to perform a dose-response experiment for your specific cell system.
Q2: What is the role of L-Aspartate in NO production?
L-Aspartate plays a crucial role in the intracellular regeneration of L-Arginine from L-Citrulline, a co-product of NO synthesis. This process, known as the citrulline-arginine cycle, can be a rate-limiting step for sustained NO production, especially when extracellular L-Arginine is limited. L-Aspartate, along with argininosuccinate (B1211890) synthase and argininosuccinate lyase, facilitates the conversion of citrulline back to arginine, thereby providing a continuous supply of substrate for NOS. Supplementation with L-Aspartate has been shown to increase renal L-Arginine levels and NO production.[5][6]
Q3: Which assay is recommended for measuring NO production in cell culture?
The most common and accessible method for quantifying NO production in cell culture is the Griess assay.[7][8] This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and water-soluble breakdown product of NO. The assay is relatively simple and can be performed in a 96-well plate format. However, it's an indirect measure of NO and can be prone to interferences.[7][9] For real-time and more sensitive measurements, techniques like chemiluminescence or specific NO-sensitive electrodes can be used.[9]
Q4: Can components of the cell culture medium interfere with the Griess assay?
Yes, several components in standard cell culture media can interfere with the Griess assay. Phenol (B47542) red, a common pH indicator in media, can affect the colorimetric readings. It is advisable to use phenol red-free medium during the experiment. Additionally, components like fetal bovine serum (FBS) can contain high levels of nitrate (B79036) and nitrite, leading to high background readings. It is recommended to deproteinize samples, for example, by ultrafiltration, before performing the assay.[7] Some amino acids and vitamins in the medium can also interfere with the reaction.[7]
Data Summary Table
| Cell Type | L-Arginine Concentration | L-Aspartate Concentration | Effect on NO Production | Reference |
| Rat Superior Mesenteric Artery | 100 µM | Not Specified | Optimal for carbachol-stimulated NO synthesis by eNOS.[1] | [1] |
| Rat Aortic Endothelial Cells (cytokine-activated) | 60 µM | Not Specified | Half-maximal iNOS activity.[2][3] | [2][3] |
| Rat Aortic Endothelial Cells (cytokine-activated) | ≥ 200 µM | Not Specified | Maximal iNOS activity.[2][3] | [2][3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Millimolar range (e.g., 5 mM) | Not Specified | Required for significant cellular NO production.[4] | [4] |
| Human Kidney and Vascular Endothelial Cells | Not Specified | Supplementation Increased | Increased renal levels of L-Arginine and NO.[5][6] | [5][6] |
| Mouse Myoblasts (C2C12) | 100, 250, or 500 µg/mL | Not Specified | Dose-dependent effects on cell viability and ROS production.[10] | [10] |
| Mouse Liver Epithelial Cells (BNL CL2) | 400 and 800 µM | Not Specified | Elevated nitrite in cell culture supernatant at 800 µM after 24h.[11] | [11] |
| Mouse Adipocyte Cells (3T3 L1) | 400 and 800 µM | Not Specified | Elevated nitrite at 400 µM (72h) and 800 µM (24h).[11] | [11] |
Experimental Protocols
Detailed Methodology for Optimizing L-Arginine and L-Aspartate Concentration
This protocol provides a general framework for determining the optimal concentrations of L-Arginine and L-Aspartate for maximal NO production in a specific cell culture system.
1. Cell Culture and Seeding:
- Culture your cells of interest (e.g., endothelial cells) in their recommended growth medium until they reach 80-90% confluency.
- For the experiment, seed the cells in 24- or 48-well plates at a density that will result in approximately 90% confluency at the time of the assay.
- Allow the cells to adhere and recover for 24 hours.
2. Starvation and Treatment:
- After the recovery period, gently wash the cells twice with pre-warmed, serum-free and phenol red-free medium that is also deficient in L-Arginine.
- Incubate the cells in this starvation medium for 2-4 hours to deplete intracellular L-Arginine stores.
- Prepare treatment media containing a range of L-Arginine concentrations (e.g., 0, 10, 50, 100, 200, 500, 1000 µM).
- For experiments investigating the effect of L-Aspartate, prepare parallel sets of treatment media with a fixed, physiologically relevant concentration of L-Arginine (e.g., 100 µM) and varying concentrations of L-Aspartate (e.g., 0, 50, 100, 200 µM).
- Remove the starvation medium and add the respective treatment media to the wells.
- Incubate the cells for the desired period (e.g., 24 hours). This incubation time may also need to be optimized.
3. Sample Collection and Preparation:
- After the incubation period, collect the cell culture supernatant from each well.
- If the medium contains serum or has high protein content, deproteinize the samples using ultrafiltration spin columns (e.g., 10 kDa molecular weight cutoff). Centrifuge according to the manufacturer's instructions. This step is crucial to avoid interference with the Griess assay.[7]
4. Measurement of Nitrite (Griess Assay):
- Prepare a nitrite standard curve using sodium nitrite in the same phenol red-free medium used for the experiment. A typical range for the standard curve is 1-100 µM.
- Add 50 µL of each standard and deproteinized sample to a 96-well plate in duplicate or triplicate.
- Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Griess Reagent B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
- A purple/magenta color will develop.
- Measure the absorbance at 540-550 nm using a microplate reader.
- Calculate the nitrite concentration in the samples by interpolating from the standard curve.
5. Data Analysis:
- Subtract the background absorbance (from wells with medium only) from all readings.
- Plot the nitrite concentration as a function of L-Arginine and L-Aspartate concentrations to determine the optimal concentrations for maximal NO production.
Visualizations
Caption: Experimental workflow for optimizing L-Arginine and L-Aspartate concentrations.
Caption: Simplified signaling pathway of NO production from L-Arginine.
Troubleshooting Guide
Issue: Low or no detectable nitrite in the Griess assay.
-
Possible Cause 1: Insufficient L-Arginine concentration.
-
Solution: Perform a dose-response curve with a wider range of L-Arginine concentrations, including up to the millimolar range, as some cell types require high concentrations.[4] Ensure that the culture medium used during the experiment contains the intended concentration of L-Arginine.
-
-
Possible Cause 2: Low NOS activity or expression.
-
Solution: If studying iNOS, ensure that the cells have been adequately stimulated with the appropriate cytokines (e.g., LPS, IFN-γ) for a sufficient duration to induce iNOS expression. For eNOS, confirm that the cells are healthy and not senescent, as eNOS activity can decline with cell passage. You can verify NOS expression by Western blot.
-
-
Possible Cause 3: Instability of Griess reagents.
-
Solution: Prepare fresh Griess reagents (Sulfanilamide and NED solutions) on the day of the assay. The NED solution is particularly light-sensitive and should be stored in a dark bottle.[12]
-
-
Possible Cause 4: Interference from media components.
-
Solution: Use phenol red-free medium for the experiment. If your medium contains serum or high protein levels, deproteinize the samples before the assay using ultrafiltration.[7] Run a blank with the culture medium alone to check for background nitrite levels.
-
Issue: High background signal in the Griess assay.
-
Possible Cause 1: Contamination of reagents or media with nitrite/nitrate.
-
Solution: Use high-purity water and reagents to prepare all solutions. Test each component of your culture medium for baseline nitrite levels. Some batches of FBS can have high levels of nitrates/nitrites.[7]
-
-
Possible Cause 2: Bacterial contamination of cell cultures.
-
Solution: Check your cell cultures for any signs of contamination. Bacteria can produce nitrite, leading to false-positive results.
-
Issue: Inconsistent or non-reproducible results.
-
Possible Cause 1: Variability in cell number or confluency.
-
Solution: Ensure that all wells are seeded with the same number of cells and that the confluency is consistent across all experimental conditions at the time of the assay. Normalize nitrite production to cell number or total protein content.
-
-
Possible Cause 2: Pipetting errors or improper mixing.
-
Solution: Use calibrated pipettes and ensure thorough mixing of reagents and samples. Run replicates for each condition to assess variability.
-
-
Possible Cause 3: Timing of absorbance reading.
-
Solution: The color development in the Griess assay is time-dependent and not completely stable. Read the absorbance within a consistent timeframe after adding the final reagent (usually within 15-30 minutes).[13]
-
Caption: Troubleshooting decision tree for low Griess assay signals.
References
- 1. Extracellular L-arginine is required for optimal NO synthesis by eNOS and iNOS in the rat mesenteric artery wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical role of L-arginine in endothelial cell survival during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Malate and Aspartate Increase L-Arginine and Nitric Oxide and Attenuate Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The effect of L-arginine supplementation on model in vitro cultured cellular metabolism that underpins metabolic disorders - Kent Academic Repository [kar.kent.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing L-Arginine and L-Aspartate Cytotoxicity in In Vitro Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of high concentrations of L-Arginine and L-Aspartate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of L-Arginine-induced cytotoxicity in cell culture?
A1: High concentrations of L-Arginine can induce cytotoxicity primarily through the overproduction of nitric oxide (NO). L-Arginine is a substrate for nitric oxide synthase (NOS) enzymes, and excessive L-Arginine can lead to elevated NO levels, which in turn can cause cellular stress, DNA damage, and apoptosis.[1][2] Another contributing factor can be a shift in the cellular pH of the culture medium.[2]
Q2: How does L-Aspartate cause cytotoxicity, particularly in neuronal cultures?
A2: L-Aspartate-induced cytotoxicity, often termed excitotoxicity, is mainly observed in neuronal cells. It is mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors.[3][4] This overstimulation leads to an excessive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that result in neuronal damage and death.[3] This can manifest as both acute, sodium-dependent excitotoxicity and delayed, calcium-dependent degeneration.[3]
Q3: What are the typical cytotoxic concentrations for L-Arginine and L-Aspartate?
A3: The cytotoxic concentrations of L-Arginine and L-Aspartate can vary significantly depending on the cell line, experimental duration, and culture conditions. Refer to the tables below for a summary of reported cytotoxic concentrations.
Q4: Can L-Arginine depletion also be toxic to cells?
A4: Yes, for certain cell types, particularly cancer cells that are auxotrophic for L-Arginine (unable to synthesize their own), its depletion from the culture medium can induce a form of cell death characterized by endoplasmic reticulum (ER) stress and autophagy as a survival mechanism.[5] If autophagy is inhibited, these cells may undergo apoptosis.[5]
Q5: Are there any initial signs of cytotoxicity to watch for in my cell cultures?
A5: Common initial indicators of cytotoxicity include changes in cell morphology (e.g., rounding up, detachment from the culture surface), a decrease in cell proliferation rate, and a drop in the pH of the culture medium. For more quantitative assessments, assays to measure cell viability (e.g., MTT or MTS) or membrane integrity (e.g., LDH release) are recommended.
Troubleshooting Guides
Issue 1: High Cell Death Observed After L-Arginine Supplementation
Possible Cause 1: Nitric Oxide (NO) Overproduction
-
Troubleshooting Steps:
-
Measure NO Production: Use the Griess assay to quantify nitrite (B80452) levels in your cell culture supernatant, which is an indicator of NO production.[6][7][8][9]
-
Inhibit NOS Activity: Co-treat your cells with a NOS inhibitor, such as L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) or L-NMMA (N-Monomethyl-L-arginine, monoacetate salt), to determine if the cytotoxicity is NO-dependent.
-
Dose-Response Curve: Perform a dose-response experiment with L-Arginine to identify the optimal concentration that achieves your experimental goals without inducing significant cytotoxicity.
-
Possible Cause 2: pH Imbalance in the Culture Medium
-
Troubleshooting Steps:
-
Monitor pH: Regularly check the pH of your culture medium after adding L-Arginine.
-
Buffering: If a significant pH drop is observed, consider using a buffered saline solution (e.g., PBS or HEPES-buffered saline) to prepare your L-Arginine stock solution or supplement the medium with additional buffering agents like HEPES.[2]
-
Issue 2: Neuronal Cell Death Following L-Aspartate Treatment
Possible Cause: NMDA Receptor-Mediated Excitotoxicity
-
Troubleshooting Steps:
-
NMDA Receptor Antagonists: Co-incubate your neuronal cultures with a specific NMDA receptor antagonist, such as D-AP5 (D-(-)-2-Amino-5-phosphonopentanoic acid) or MK-801 ((+)-MK 801 maleate), to confirm the involvement of this pathway.[3][10][11][12][13][14]
-
Control Exposure Time: For acute excitotoxicity studies, limit the exposure time of your cells to high concentrations of L-Aspartate.[3]
-
Optimize Concentration: Determine the lowest effective concentration of L-Aspartate for your experimental needs through a dose-response analysis.
-
Issue 3: Inconsistent Results or High Variability in Cytotoxicity Assays
Possible Cause: Suboptimal Cell Culture Conditions
-
Troubleshooting Steps:
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (especially mycoplasma) before starting your experiments.[15][16][17]
-
Media Optimization: For experiments requiring high concentrations of amino acids, consider optimizing your basal medium to ensure other essential nutrients are not depleted. This may involve using more fortified media or adding specific supplements.[18][19][20][21][22][23]
-
Assay Standardization: Strictly follow standardized protocols for your cytotoxicity assays (MTT, LDH, etc.) to minimize variability between experiments.[24][25][26][27][28][29][30][31]
-
Quantitative Data Summary
Table 1: Reported Cytotoxic Concentrations of L-Arginine in vitro
| Cell Line | Concentration | Observation | Reference |
| Human Keratinocyte (HaCaT) | 5 mM (with UVA) | Increased cytotoxicity | [1] |
| Human Dental Pulp Stem Cells | > 400 µmol/L | Optimal viability at 400 µmol/L | [32] |
| Various | Up to 7.5 mM | Decreased whole blood viscosity | [33] |
| Endothelial Cells | > 200 µmol/L | Maximal iNOS activity | [34] |
Table 2: Reported Cytotoxic Concentrations of L-Aspartate in vitro
| Cell Line | Concentration | Observation | Reference |
| Murine Cortical Neurons | ED50 ~190 µM | Neuronal destruction | [3] |
| Rat Cerebellar Granule Cells | LD50 ~40 µM | Delayed neurodegeneration | [4] |
| Rabbit Spinal Cord Neurons | 50 mmol/L (in vivo) | Neuronal necrosis under metabolic stress | [14] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of L-Arginine or L-Aspartate. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[2][25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][26]
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Quantification of Nitric Oxide (NO) Production using Griess Assay
-
Sample Collection: After treating cells with L-Arginine, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 0.2% naphthylethylenediamine dihydrochloride (B599025) and 2% sulphanilamide in 5% phosphoric acid. This should be done freshly before use.[6]
-
Reaction: In a 96-well plate, mix 100 µL of the cell supernatant with 100 µL of the Griess reagent.[6]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[6][8]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Detection of Apoptosis via Caspase-3 Activation (Western Blot)
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a 10-15% SDS-polyacrylamide gel and perform electrophoresis.[35]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[35]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (e.g., Asp175) overnight at 4°C.[36][37][38][39]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[35]
-
Detection: Visualize the protein bands using a chemiluminescent substrate. The presence of the cleaved Caspase-3 fragment (typically around 17-19 kDa) indicates apoptosis.
Signaling Pathways and Experimental Workflows
Figure 1. L-Arginine induced cytotoxicity pathway via nitric oxide production.
Figure 2. L-Aspartate induced excitotoxicity pathway in neuronal cells.
References
- 1. L-arginine increases UVA cytotoxicity in irradiated human keratinocyte cell line: potential role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gangliosides attenuate the delayed neurotoxicity of aspartic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion of L-arginine induces autophagy as a cytoprotective response to endoplasmic reticulum stress in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exogenous aspartate neurotoxicity in the spinal cord under metabolic stress in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 17. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 19. cellculturecompany.com [cellculturecompany.com]
- 20. Cell culture medium improvement by rigorous shuffling of components using media blending - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 22. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 23. cellculturedish.com [cellculturedish.com]
- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 29. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cellbiologics.com [cellbiologics.com]
- 31. LDH cytotoxicity assay [protocols.io]
- 32. Viability of human dental pulp stem cells: The potential of L-arginine-based culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Pharmacological concentrations of arginine influence human whole blood viscosity independent of nitric oxide synthase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ahajournals.org [ahajournals.org]
- 35. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 36. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of L-Arginine L-Aspartate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of L-Arginine L-aspartate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A: The "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of these co-eluting matrix components.[3][4] This can lead to ion suppression (a decrease in the analyte signal) or, less commonly, ion enhancement (an increase in the signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][5]
Q2: Why is this compound analysis particularly susceptible to matrix effects?
A: L-Arginine is a small, polar, and zwitterionic molecule, which can make it challenging to achieve good retention and separation from other polar endogenous compounds in biological matrices using traditional reversed-phase chromatography.[6] Co-elution of these matrix components can lead to competition for ionization in the mass spectrometer source, resulting in significant matrix effects.[1] Phospholipids (B1166683) are a major cause of ion suppression in the analysis of samples from biological tissues or plasma.[7]
Q3: What are the most common sources of matrix effects in biofluids like plasma or serum?
A: The most common sources of matrix effects in biological fluids are endogenous components that are co-extracted with the analyte.[4] These include:
-
Phospholipids: A major component of cell membranes, they are notorious for causing ion suppression.[7]
-
Salts and buffers: High concentrations of non-volatile salts can reduce ionization efficiency.
-
Proteins and peptides: Although largely removed during sample preparation, residual amounts can still interfere.
-
Other small molecules: Endogenous metabolites that co-elute with L-Arginine can also contribute to matrix effects.[2]
Q4: How can I detect the presence of matrix effects in my assay?
A: Several methods can be used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[8][9] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[8][9]
-
Post-Extraction Spike: This is a quantitative method where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration.[4][8] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[4]
Q5: What is the best internal standard to use for L-Arginine analysis to compensate for matrix effects?
A: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS).[1][7] For L-Arginine, a common choice is ¹³C₆-L-Arginine.[6][10][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[7][12] This allows for accurate correction of the analyte signal, leading to more reliable quantification.[1]
Troubleshooting Guide
Problem: My L-Arginine signal is significantly lower in plasma samples compared to the standard solution, indicating potential ion suppression. What should I do?
Solution: This is a classic sign of ion suppression.[13] The most effective approach is to improve your sample preparation to remove interfering matrix components.[7][13] Consider the following strategies:
Enhance Your Sample Preparation Protocol
Different sample preparation techniques offer varying degrees of cleanliness. Below is a comparison of common methods:
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect Reduction (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 90 - 100% | < 50% | Simple, fast, and inexpensive. | Least effective at removing phospholipids and other interferences, often resulting in significant matrix effects.[14] |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | 70 - 90% | Can provide cleaner extracts than PPT. | Analyte recovery can be low, especially for polar compounds like L-Arginine.[14] Can be labor-intensive.[13] |
| Solid-Phase Extraction (SPE) | 80 - 95% | > 90% | Highly effective and versatile for removing a wide range of interferences.[13] | Requires method development and can be more expensive.[13] |
| Phospholipid Depletion Plates | > 95% | > 95% | Specifically targets and removes phospholipids, a major source of ion suppression. | Higher initial cost compared to PPT. |
Optimize Chromatographic Conditions
If improving sample preparation is not sufficient or feasible, optimizing your liquid chromatography can help separate L-Arginine from co-eluting interferences.[1][3]
-
Change the Stationary Phase: Consider using a column with a different chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can provide better retention for polar compounds like L-Arginine.[10][15]
-
Modify the Mobile Phase: Adjusting the pH or organic content of the mobile phase can alter the retention times of both the analyte and interfering compounds, potentially resolving them.[14]
-
Adjust the Gradient: A shallower gradient can improve the separation between closely eluting peaks.[14]
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS, such as ¹³C₆-L-Arginine, is crucial for accurate quantification in the presence of unavoidable matrix effects.[1][6][7] The SIL-IS will co-elute with the analyte and be affected by matrix effects to the same extent, allowing for reliable correction of the signal.[12]
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for L-Arginine from Plasma
This protocol provides a general guideline for mixed-mode SPE, which is highly effective at removing both phospholipids and other matrix components.[14]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding the SIL-IS (e.g., ¹³C₆-L-Arginine).[11]
-
Precipitate proteins by adding 300 µL of 0.1% formic acid in acetonitrile. Vortex and centrifuge.
-
Dilute the supernatant 1:1 with 2% formic acid in water.
-
Load the diluted supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute the L-Arginine and SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected outcomes in L-Arginine L-aspartate supplementation trials
Technical Support Center: L-Arginine (B1665763) L-Aspartate Supplementation Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected outcomes in L-Arginine L-aspartate supplementation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observed a paradoxical decrease or no change in nitric oxide (NO) levels after L-Arginine supplementation. Why is this happening when L-Arginine is a known NO precursor?
A1: This is a well-documented phenomenon known as the "L-Arginine paradox."[1][2] While L-Arginine is the substrate for nitric oxide synthase (NOS), the enzyme is typically saturated at physiological L-Arginine concentrations. Therefore, supplementation may not increase NO production under normal conditions.[2] Several factors can contribute to a paradoxical decrease or lack of effect:
-
Upregulation of Arginase: Chronic L-Arginine supplementation can increase the expression and activity of arginase, the enzyme that competes with NOS for L-Arginine.[3][4] Arginase converts L-Arginine to ornithine and urea (B33335), shunting it away from the NO synthesis pathway.[5][6] This effect can lead to reduced L-Arginine availability for NOS and even cause NOS "uncoupling," where the enzyme produces superoxide (B77818) instead of NO.[4]
-
Asymmetric Dimethylarginine (ADMA) Dynamics: ADMA is an endogenous inhibitor of NOS.[1][7] L-Arginine and ADMA compete for the same cellular transporters.[1][8] Supplementation can displace ADMA from NOS, which would be expected to increase NO synthesis.[1] However, some studies suggest L-Arginine can also inhibit the enzyme that degrades ADMA (dimethylarginine dimethylaminohydrolase, DDAH), potentially leading to an accumulation of ADMA and subsequent NOS inhibition.[1][9]
-
Cofactor and Substrate Bioavailability: The availability of L-Arginine to NOS within specific cellular compartments, not just plasma concentration, is critical.[6][10] Factors like the efficiency of cationic amino acid transporters (CATs) and competition with other amino acids can limit substrate availability at the enzyme level.[8][10]
Troubleshooting Steps:
-
Measure Arginase Activity: Assess arginase expression and activity in your samples (plasma or tissue homogenates). An increase post-supplementation would support this as a cause.
-
Quantify ADMA and SDMA: Measure plasma levels of ADMA (NOS inhibitor) and Symmetric Dimethylarginine (SDMA), which can compete for L-Arginine transport.[11] An unfavorable L-Arginine/ADMA ratio can predict poor NO response.[9]
-
Assess Bioavailability: Instead of relying solely on plasma L-Arginine, calculate the L-Arginine bioavailability index (AAI), often represented as L-Arginine / (L-Ornithine + L-Citrulline), to account for arginase activity.[12]
-
Evaluate Duration of Supplementation: Detrimental effects like arginase upregulation are more common with chronic supplementation.[13] Consider acute vs. chronic study designs.
Q2: Our trial shows no significant ergogenic (performance-enhancing) effect, contrary to some published literature. What methodological factors could be at play?
A2: The ergogenic effects of this compound are controversial, with many studies showing no benefit.[14][15][16] Discrepancies often arise from variations in experimental design.
-
Dosage and Duration: Studies use a wide range of doses. For example, one study showing reduced lactate (B86563) used 3 grams/day for 3 weeks[17][18], while another using up to 5.7g L-Arginine/8.7g L-aspartate for 4 weeks found no effect on performance or metabolic parameters.[15]
-
Subject Population: The training status, age, and health of participants can significantly influence outcomes. Benefits are more likely to be observed in individuals with compromised endothelial function or specific metabolic conditions rather than in healthy, well-trained athletes.[2][19]
-
Timing of Supplementation and Measurement: The pharmacokinetic profile of oral L-Arginine shows a half-life of approximately 1-2 hours.[20] The timing of the dose relative to the exercise bout and sample collection is critical.
-
Placebo Formulation: In a study on runners, the placebo was carbohydrate-based, which could have its own metabolic effects, potentially masking subtle changes from the amino acid supplement.[14]
Troubleshooting Steps:
-
Review Dosing Strategy: Compare your dosage and duration against both positive and negative studies (see Table 1). The oral bioavailability of L-arginine is approximately 68% and can be dose-dependent.[20]
-
Characterize Study Population: Ensure your participant characteristics are well-defined and appropriate for the hypothesis. Consider stratifying analysis based on baseline biomarker levels (e.g., baseline NO levels or ADMA).
-
Standardize Protocols: Strictly control the timing of the final dose before exercise testing and standardize the exercise protocol and diet in the days leading up to the trial.
| Study (First Author) | Dosage | Duration | Population | Key Outcome |
| Abel T, et al. (2005)[17][18] | 3 g/day L-Arginine-L-Aspartate | 3 weeks | 16 healthy male athletes | Positive: Reduced blood lactate and oxygen consumption during submaximal exercise. |
| Burtscher M, et al. (2005)[15] | Low: 2.8g Arg + 2.2g AspHigh: 5.7g Arg + 8.7g Asp | 4 weeks | 30 male endurance athletes | No Effect: No significant difference in VO2peak, time to exhaustion, or metabolic/endocrine parameters compared to placebo. |
| Vogt M, et al. (2005)[14] | 15 g/day Arginine Aspartate | 14 days | 14 endurance runners | No Metabolic Benefit: Increased urea and glucagon, but reduced total plasma amino acids. No change in fat/carb metabolites. |
Q3: We observed an unexpected increase in plasma urea and a decrease in the levels of other amino acids. Is this a cause for concern?
A3: Yes, this is a critical finding that points towards a significant metabolic shift.
-
Increased Urea: L-Arginine is a key component of the urea cycle, where it is cleaved by arginase to produce urea and ornithine.[21][22][23] L-Aspartate also plays a crucial role by donating the second nitrogen atom for the synthesis of urea.[24][25][26][27] Supplementing with both can accelerate the urea cycle, leading to higher plasma urea levels, as observed in studies with runners.[14] This indicates that a significant portion of the supplemented L-Arginine is being catabolized via this pathway rather than being used for NO synthesis.
-
Amino Acid Imbalance: The ingestion of large doses of single amino acids can induce an amino acid imbalance.[14] A study supplementing 15g/day of arginine aspartate found that while arginine levels increased, the levels of most other plasma amino acids, and their sum, were significantly reduced.[14] The long-term consequences of such an imbalance are not well understood but should be considered a potential adverse effect.
Troubleshooting Steps:
-
Full Amino Acid Profiling: Do not just measure L-Arginine. Use a validated method like LC-MS/MS or HPLC to perform a full plasma amino acid panel before and after supplementation to assess the broader metabolic impact.
-
Monitor Renal Function: Given the increase in urea production, it is prudent to monitor standard markers of renal function (e.g., creatinine, eGFR) to ensure the increased nitrogen load is being managed safely.
-
Re-evaluate Dosage: The observed effects may be dose-dependent. Consider if the intended therapeutic effect can be achieved with a lower dose that does not cause significant perturbations in the broader amino acid pool.
Key Metabolic Pathways & Experimental Workflows
L-Arginine Metabolic Fate
L-Arginine stands at a critical metabolic crossroads. The diagram below illustrates the competing pathways that determine its fate and influence experimental outcomes. Supplementation can inadvertently favor one pathway over another.[5][21][28]
Caption: Competing metabolic pathways for L-Arginine.
Troubleshooting Workflow: Unexpected Nitric Oxide Results
If your experiment yields unexpected results for NO or its biomarkers (nitrite/nitrate), follow this logical troubleshooting workflow.
Caption: Logical workflow for troubleshooting unexpected NO results.
Detailed Experimental Protocols
Protocol: Measurement of Plasma Nitrite (B80452)/Nitrate (B79036) as an Index of NO Production
This protocol describes the Griess reaction, a common colorimetric method for the indirect measurement of NO synthesis.[29][30]
Principle: Nitric oxide has a very short half-life in vivo. It is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻). This assay measures the total concentration of these stable metabolites. First, nitrate is enzymatically converted to nitrite by nitrate reductase. Then, nitrite is quantified using the Griess reagent, which converts nitrite into a purple-colored azo compound. The absorbance of this compound is measured at ~540 nm and is proportional to the total nitrite/nitrate concentration.
Materials:
-
Microplate reader (540-570 nm filter)
-
96-well microplates
-
Nitrate Reductase (from Aspergillus species)
-
NADPH
-
Griess Reagents:
-
Solution I: Sulfanilamide in HCl
-
Solution II: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in water
-
-
Nitrate and Nitrite standards
-
Deproteinization agent (e.g., Zinc Sulfate, Ethanol)
-
Samples: Heparinized plasma (must be processed quickly to avoid red blood cell lysis)
Procedure:
-
Sample Preparation (Deproteinization):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold ethanol.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant. This is the deproteinized sample.
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrate standards (e.g., 0-100 µM) in ultra-pure water. These will be treated the same as the samples.
-
-
Nitrate Reduction Step:
-
In a 96-well plate, add 50 µL of deproteinized sample or standard to each well.
-
Prepare a nitrate reductase reaction mixture containing nitrate reductase enzyme and NADPH in buffer, according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature (or 37°C, depending on the enzyme) for 1-2 hours, protected from light.
-
-
Griess Reaction (Color Development):
-
Add 50 µL of Griess Reagent I (Sulfanilamide) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NEDD) to each well.
-
Incubate for another 10-15 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement:
-
Read the absorbance of the plate at 540 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve (Absorbance vs. Nitrate Concentration).
-
Determine the concentration of nitrite/nitrate in your samples from the standard curve, accounting for the initial dilution during deproteinization.
-
Critical Considerations & Troubleshooting:
-
Dietary Nitrate: The diet is a major source of nitrate. For human trials, subjects should be on a low-nitrate diet for at least 48 hours before sample collection.
-
Sample Handling: Hemolysis can release arginase from red blood cells, artificially depleting L-Arginine in the sample.[10][31] Use heparinized tubes and process plasma promptly.
-
Interfering Substances: Compounds in the sample matrix can interfere with the assay. Always run a "sample blank" (sample without Griess reagents) to check for background absorbance. Deproteinization is crucial.
-
Alternative Methods: For higher specificity and sensitivity, especially when dealing with complex matrices, consider using methods like HPLC or mass spectrometry (LC-MS/MS) to directly quantify L-Arginine, L-Citrulline, ADMA, and other metabolites.[1][32]
References
- 1. Cellular interactions between L-arginine and asymmetric dimethylarginine: Transport and metabolism | PLOS One [journals.plos.org]
- 2. Acute L-Arginine supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine Supplementation Induces Arginase Activity and Inhibits TNF-α Synthesis in Mice Spleen Macrophages After Intestinal Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Subcellular Compartmentalization of Arginine Metabolizing Enzymes and Their Role in Endothelial Dysfunction [frontiersin.org]
- 7. Asymmetric dimethylarginine - Wikipedia [en.wikipedia.org]
- 8. L-Arginine and asymmetric dimethylarginine (ADMA) transport across the mouse blood-brain and blood-CSF barriers: Evidence of saturable transport at both interfaces and CNS to blood efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-arginine regulates asymmetric dimethylarginine metabolism by inhibiting dimethylarginine dimethylaminohydrolase activity in hepatic (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dysregulation of l-arginine metabolism and bioavailability associated to free plasma heme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Decreased systemic bioavailability of L-arginine in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long term exposure to L-arginine accelerates endothelial cell senescence through arginase-II and S6K1 signaling | Aging [aging-us.com]
- 14. Chronic arginine aspartate supplementation in runners reduces total plasma amino acid level at rest and during a marathon run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of chronic supplementation of arginine aspartate in endurance athletes on performance and substrate metabolism - a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effectiveness of L-arginine in Clinical Conditions Associated with Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Prolonged Intake of L-Arginine-L-Aspartate Reduces Blood Lactate Accumulation and Oxygen Consumption During Submaximal Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 19. l-Arginine supplementation or arginase inhibition augments reflex cutaneous vasodilatation in aged human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamopenarchives.com [benthamopenarchives.com]
- 22. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. What is the mechanism of Ornithine aspartate? [synapse.patsnap.com]
- 26. What is the function of aspartate in the urea cycle? | Study Prep in Pearson+ [pearson.com]
- 27. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Dysregulation of l-arginine metabolism and bioavailability associated to free plasma heme — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Adjusting pH of L-Arginine L-aspartate Solutions for Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and pH adjustment of L-Arginine L-aspartate solutions for use in cell-based assays. Accurate pH control is critical for maintaining cellular health and ensuring the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH of an this compound solution?
A1: An aqueous solution of this compound is typically near neutral. L-arginine is a basic amino acid, while L-aspartate is an acidic amino acid. In a 1:1 molar ratio, they form a salt that results in a solution with a pH that can be slightly acidic to neutral. The final pH will depend on the concentration of the solution.
Q2: Why is it crucial to adjust the pH of cell culture media after adding this compound?
A2: The addition of any supplement, including this compound, can alter the pH of the cell culture medium. Mammalian cells thrive in a very narrow pH range, typically between 7.2 and 7.4. Deviations from this range can induce cellular stress, alter protein function, and ultimately lead to apoptosis or cell death, thereby compromising experimental results.
Q3: What are the recommended reagents for adjusting the pH of this compound solutions for cell culture?
A3: For cell culture applications, it is imperative to use sterile, high-purity reagents. The standard and recommended reagents for pH adjustment are:
-
1N Hydrochloric Acid (HCl): To lower the pH (make it more acidic).
-
1N Sodium Hydroxide (NaOH): To raise the pH (make it more alkaline).
It is crucial to add these solutions dropwise while constantly monitoring the pH to avoid overshooting the target pH.
Q4: Can the addition of this compound affect the color of media containing phenol (B47542) red?
A4: Yes, but this is an indirect effect. Phenol red is a pH indicator commonly found in cell culture media. The color of the medium will change according to the pH shift caused by the addition of this compound. A shift towards a more acidic pH will turn the medium yellow, while a shift towards a more alkaline pH will result in a pink or purple hue. There is no evidence of a direct chemical interaction between this compound and phenol red that would interfere with its function as a pH indicator.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and pH adjustment of this compound solutions.
Issue 1: Significant pH Shift Observed After Adding this compound
-
Problem: The pH of the cell culture medium changes substantially after the addition of a prepared this compound stock solution.
-
Cause: this compound, being a salt of a basic and an acidic amino acid, can have its own intrinsic pH in solution which can alter the equilibrium of the buffering system of the cell culture medium, which is typically based on bicarbonate.
-
Solution Workflow:
Workflow for correcting pH shifts.
Issue 2: pH of the Solution Drifts Over Time
-
Problem: The pH of the this compound supplemented medium is initially correct but changes after a period of incubation or storage.
-
Causes:
-
Interaction with atmospheric CO2: If the medium is left open to the air for extended periods, the bicarbonate buffering system can be affected, leading to a rise in pH.
-
Instability of other media components: Degradation of other components, like glutamine, can release ammonia, which will increase the pH.
-
Temperature effects: The pKa of buffers can be temperature-dependent.
-
-
Solution:
-
Minimize air exposure: Keep media containers tightly sealed when not in use. If manipulations are necessary outside of a CO2 incubator, work quickly.
-
Use fresh media: Prepare this compound supplemented media fresh whenever possible.
-
HEPES buffer: For experiments conducted outside a CO2 incubator for prolonged periods, consider using a medium supplemented with HEPES buffer (10-25 mM) in addition to the bicarbonate system to provide more stable buffering.
-
Equilibrate at working temperature: Always perform final pH adjustments at the temperature at which the assay will be conducted.
-
Issue 3: Precipitation Observed Upon pH Adjustment
-
Problem: A precipitate forms in the medium when adding HCl or NaOH to adjust the pH of the this compound solution.
-
Causes:
-
Localized high concentrations: Adding the acid or base too quickly can create localized areas of extreme pH, causing this compound or other media components to precipitate.
-
Exceeding solubility limits: The solubility of this compound can be pH-dependent.
-
-
Solution:
-
Add acid/base slowly and with stirring: Add the pH-adjusting reagent drop by drop into the vortex of the stirring solution to ensure rapid and even distribution.
-
Work with diluted solutions: If precipitation is a persistent issue, try adjusting the pH of a more dilute solution of this compound before adding it to the final volume of media.
-
Temperature considerations: The solubility of many compounds, including amino acids, can be affected by temperature. Ensure the solution is at the recommended temperature during preparation and pH adjustment. L-arginine, in particular, has been noted to precipitate at lower temperatures (e.g., 4°C) when at high concentrations.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Materials:
-
This compound powder
-
Cell culture-grade water
-
Sterile 50 mL conical tube
-
0.22 µm sterile filter
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder to achieve a final concentration of 100 mM. The molecular weight of this compound is 307.3 g/mol . For 50 mL of a 100 mM solution, you will need:
-
0.1 M * 0.05 L * 307.3 g/mol = 1.5365 g
-
-
Add the powder to the 50 mL conical tube.
-
Add approximately 40 mL of cell culture-grade water.
-
Vortex or mix gently until the powder is completely dissolved.
-
Bring the final volume to 50 mL with cell culture-grade water.
-
Measure the initial pH of the solution.
-
Adjust the pH to the desired range (e.g., 7.0-7.4) using sterile 1N HCl or 1N NaOH. Add the acid or base dropwise while gently stirring the solution.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.
-
Protocol 2: Adjusting the pH of Cell Culture Medium Supplemented with this compound
-
Materials:
-
Prepared sterile this compound stock solution
-
Base cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 1N HCl and 1N NaOH
-
Calibrated pH meter
-
Sterile serological pipettes
-
-
Procedure:
-
In a sterile biological safety cabinet, add the desired volume of the this compound stock solution to your cell culture medium to achieve the final desired concentration.
-
Gently mix the solution.
-
Aseptically take a small aliquot of the supplemented medium to measure the pH using a calibrated pH meter.
-
Based on the reading, add sterile 1N HCl or 1N NaOH dropwise to the bulk of the medium while gently swirling.
-
After each addition, mix thoroughly and re-measure the pH of a small aliquot until the target pH (typically 7.2-7.4) is reached.
-
It is advisable to adjust the pH to be 0.1-0.2 units lower than the final target pH if the medium will be subsequently filtered, as filtration can cause a slight increase in pH.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₁N₅O₆ |
| Molecular Weight | 307.3 g/mol |
| Appearance | White or almost white crystalline powder or granules |
| Solubility in Water | Very soluble |
| pH of 10% solution | 6.0 - 7.0 |
Signaling Pathways
L-Arginine and L-aspartate are involved in numerous critical cellular signaling and metabolic pathways. Understanding these can provide context for the effects observed in cell-based assays.
Technical Support Center: L-Arginine L-Aspartate Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential interferences caused by L-Arginine L-aspartate in common laboratory assays. The information is presented in a question-and-answer format to directly address issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Can this compound directly interfere with my laboratory test results?
While there is limited evidence of direct chemical interference from the this compound salt itself, its constituent amino acids, L-Arginine and L-Aspartate, can potentially interfere with certain assays through biological or chemical mechanisms. The most significant and well-documented interference is the biological effect of L-Arginine on creatinine (B1669602) measurements.[1][2]
Q2: My serum creatinine results are unexpectedly high in samples from subjects taking L-Arginine supplements. Is this an assay interference?
Yes, this is a known phenomenon. L-Arginine supplementation can cause a clinically significant, artificial increase in measured serum creatinine.[1][2][3] This is not a direct chemical interference with the assay but a biological interference. L-Arginine is a key substrate in the body's natural production of creatine.[1] Increased L-Arginine intake boosts the synthesis of creatine, which is subsequently metabolized into creatinine, leading to a genuine increase in its concentration in the blood.[1][3]
This effect has been demonstrated in studies where L-Arginine infusion led to a significant increase in creatinine clearance (CCr), exceeding the change in the glomerular filtration rate (GFR) as measured by inulin (B196767) clearance.[4][5]
Q3: How can I confirm if L-Arginine is affecting my creatinine results?
To differentiate between a true change in renal function and L-Arginine-induced elevation of creatinine, consider the following:
-
Measure Cystatin C: Cystatin C is an alternative marker for renal function, and its metabolic pathway is not affected by L-Arginine.[1] In cases of L-Arginine supplementation, Cystatin C levels would be expected to remain normal, while creatinine is elevated.[1][3]
-
Discontinuation of Supplement: If feasible and safe for the subject, discontinuing L-Arginine supplementation should lead to the normalization of serum creatinine levels, typically within a week, while Cystatin C levels remain unchanged.[1][3]
Q4: Can L-Arginine or L-Aspartate interfere with enzymatic assays?
Yes, amino acids can interfere with certain enzymatic assays. The interference can be specific or non-specific.
-
Substrate Competition: If the assay enzyme has activity towards amino acids, their presence can lead to competition with the intended substrate. For example, some commercial preparations of alanine (B10760859) dehydrogenase have been found to be contaminated with activity towards branched-chain amino acids.[6]
-
Reaction Inhibition/Enhancement: Amino acids can sometimes alter reaction conditions, such as pH or ionic strength, which can affect enzyme activity.[7]
-
Assay Detection Chemistry: In assays where the final detection method is non-specific, amino acids can interfere. For instance, several amino acids have been shown to interfere with the 3,5-dinitrosalicylic acid (DNS) assay for reducing sugars by overestimating the concentration.[8]
Q5: Is there a risk of interference in immunoassays?
Direct interference of L-Arginine or L-Aspartate in immunoassays is not widely reported. However, interference is theoretically possible under certain conditions:
-
Cross-Reactivity: If an assay antibody has cross-reactivity with an amino acid or its metabolites because of structural similarity to the target analyte, it could lead to inaccurate results.[9][10][11] This is more likely in competitive immunoassays than in sandwich assays.[11]
-
Matrix Effects: High concentrations of any substance, including amino acids, can alter the physical properties of the sample matrix (e.g., pH, viscosity). This can affect antigen-antibody binding kinetics and lead to erroneous results.[9][12]
It is crucial to perform validation studies, such as spike and recovery experiments, to rule out matrix effects when analyzing samples with high concentrations of this compound.
Troubleshooting Guides
Guide 1: Investigating Suspected Creatinine Assay Interference
If you suspect that this compound is elevating creatinine readings, follow this workflow.
Caption: Troubleshooting workflow for high creatinine results.
Guide 2: General Protocol for Identifying Assay Interference
Use this protocol for any assay (e.g., enzymatic, immunoassay) where interference from this compound is suspected.
-
Objective: To determine if the presence of this compound in the sample matrix affects the accuracy of the analyte measurement.
-
Materials:
-
Blank matrix (the same base medium as the samples, e.g., buffer, plasma from an untreated subject).
-
This compound stock solution of known concentration.
-
Analyte stock solution of known concentration.
-
Test samples containing unknown analyte and suspected interferent.
-
-
Procedure:
-
Spike and Recovery:
-
Prepare two sets of aliquots of the blank matrix.
-
Spike one set (Test) with a known concentration of this compound to match the level expected in the samples. The other set (Control) receives an equal volume of vehicle.
-
Spike both sets with a known concentration of the analyte.
-
Run the assay on both sets and calculate the recovery of the analyte in the Test set relative to the Control set.
-
Recovery (%) = (Measured Concentration in Test / Measured Concentration in Control) * 100
-
-
Serial Dilution:
-
Take a test sample with a high concentration of the target analyte.
-
Perform a series of dilutions (e.g., 1:2, 1:4, 1:8) using the blank matrix.
-
Assay the diluted samples.
-
Multiply the results by the dilution factor to get the corrected concentration for each dilution.
-
-
-
Interpretation:
-
Spike and Recovery: A recovery rate significantly different from 100% (e.g., outside a 90-110% range) suggests interference.
-
Serial Dilution: If the corrected concentrations are not consistent across the dilution series, it indicates the presence of an interfering substance that is being diluted out.
-
Data Presentation
Table 1: Effect of L-Arginine Infusion on Renal Clearance
This table summarizes data from a study investigating the in-vivo effect of L-Arginine on renal function markers. It demonstrates that L-Arginine infusion increases Creatinine Clearance (CCr) more than can be explained by the increase in Glomerular Filtration Rate (GFR) alone, indicating increased tubular secretion of creatinine.
| Parameter | Baseline (Mean ± SD) | Post L-Arginine Infusion (Mean ± SD) | Change |
| Creatinine Clearance (CCr) | 117.9 ± 22.7 mL/min | 170.3 ± 23.0 mL/min | + 44.4% |
| Inulin Clearance (GFR) | 107.5 ± 23.0 mL/min | 144.2 ± 47.8 mL/min | + 34.1% |
| Tubular Secretion of Creatinine | 1.12 ± 0.4 (arbitrary units) | 1.43 ± 0.6 (arbitrary units) | + 27.7% |
| (Data adapted from studies on the effects of amino acid infusions on renal function)[4][5] |
Signaling Pathways & Mechanisms
Mechanism of L-Arginine-Induced Creatinine Elevation
L-Arginine is a direct precursor in the biosynthesis of creatine. An excess of L-Arginine can drive this pathway, leading to higher production of creatine, which is then non-enzymatically converted to creatinine in muscle tissue. This increases the total body pool of creatinine, resulting in higher measured serum levels.
Caption: Metabolic pathway of L-Arginine to Creatinine.
References
- 1. L-arginine Results in an Artificial Increase in Creatinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-arginine Results in an Artificial Increase in Creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Increase of tubular secretion of creatinine by L-arginine: mechanism of practical significance in the assessment of renal function based on creatinine clearance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Increase of tubular secretion of creatinine by L-arginine: mechanism of practical significance in the assessment of renal function based on creatinine clearance]. | Semantic Scholar [semanticscholar.org]
- 6. Interference by branched-chain amino acids in the assay of alanine with alanine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay mislead carbohydrase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interferences in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. myadlm.org [myadlm.org]
- 12. elgalabwater.com [elgalabwater.com]
Validation & Comparative
L-Arginine vs. L-Arginine L-Aspartate: A Comparative Guide for Nitric Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Arginine and its salt, L-Arginine L-aspartate, as substrates for nitric oxide (NO) synthesis. While L-Arginine is the direct precursor for nitric oxide synthase (NOS), evidence suggests that the L-aspartate component in this compound may play a significant, albeit indirect, role in enhancing nitric oxide production through metabolic synergy.
Executive Summary
L-Arginine is the well-established, direct substrate for all isoforms of nitric oxide synthase (NOS) in the production of nitric oxide, a critical signaling molecule in various physiological processes.[1] this compound, a salt of L-Arginine and L-aspartic acid, provides L-Arginine for direct use by NOS. Additionally, the L-aspartate component is hypothesized to enhance the intracellular pool of L-Arginine by supporting its regeneration through the urea (B33335) cycle, potentially leading to a more sustained or increased NO output. While direct comparative kinetic data for this compound as a NOS substrate is not available, studies on L-aspartate supplementation and the metabolic effects of this compound point towards a beneficial synergistic relationship.
Comparative Data on Performance
Table 1: Effects of this compound Supplementation on Submaximal Exercise Parameters [2][3][4][5]
| Parameter | Placebo Group (Change) | This compound Group (Change) | p-value (between groups) |
| Blood Lactate (B86563) at 100 watts | No significant change | Significant Decrease (from 2.0 ± 0.7 to 1.4 ± 0.5 mmol·l⁻¹) | < 0.01 |
| Blood Lactate at 150 watts | No significant change | Significant Decrease (from 2.8 ± 0.8 to 2.0 ± 0.9 mmol·l⁻¹) | < 0.01 |
| Total Oxygen Consumption at 150 watts | No significant change | Significant Decrease (from 6.32 ± 0.51 to 5.95 ± 0.40 l) | < 0.05 |
| Fat Utilization at 50 watts | Not reported | Increased | Not reported |
Data adapted from a double-blind, placebo-controlled trial in healthy male volunteers supplemented with 3 grams per day of this compound for 3 weeks.[2][3][4][5] The observed reduction in lactate accumulation and oxygen consumption suggests improved metabolic efficiency, a known effect of enhanced nitric oxide bioavailability.
Signaling Pathways and Synergistic Effects
L-Arginine is directly converted to nitric oxide and L-Citrulline by nitric oxide synthase. The L-aspartate component of this compound can enter the urea cycle, where it donates a nitrogen atom for the conversion of citrulline to argininosuccinate, a key step in the regeneration of L-Arginine.[6][7][8] This recycling mechanism could potentially increase the intracellular availability of L-Arginine for NOS.
References
- 1. mdpi.com [mdpi.com]
- 2. The prolonged intake of L-arginine-L-aspartate reduces blood lactate accumulation and oxygen consumption during submaximal exercise. | Semantic Scholar [semanticscholar.org]
- 3. The Prolonged Intake of L-Arginine-L-Aspartate Reduces Blood Lactate Accumulation and Oxygen Consumption During Submaximal Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jssm.org [jssm.org]
- 5. researchgate.net [researchgate.net]
- 6. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the function of aspartate in the urea cycle? | Study Prep in Pearson+ [pearson.com]
- 8. Urea cycle - Wikipedia [en.wikipedia.org]
A Comparative Analysis of L-Arginine L-Aspartate and L-Arginine Alpha-Ketoglutarate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of L-Arginine L-aspartate and L-Arginine alpha-ketoglutarate (B1197944) (AAKG), focusing on their respective impacts on exercise performance, metabolic responses, and pharmacokinetic profiles. The information is compiled from separate studies, and direct comparative trials are not currently available. Therefore, interpretation of the data should consider the differing experimental conditions.
I. Overview of L-Arginine Salts
L-arginine, a semi-essential amino acid, is a precursor to nitric oxide (NO), a critical signaling molecule involved in vasodilation and blood flow regulation.[1][2][3] This physiological role has led to the investigation of various L-arginine salts as potential ergogenic aids and therapeutic agents. This compound and L-Arginine alpha-ketoglutarate are two such salts that have garnered attention for their potential to enhance physical performance and cardiovascular health.[1] this compound combines L-arginine with L-aspartate, an amino acid involved in the urea (B33335) cycle and energy metabolism.[1][4] L-Arginine alpha-ketoglutarate is a salt formed from L-arginine and alpha-ketoglutarate, an intermediate in the Krebs cycle.[5]
II. Comparative Efficacy in Exercise Performance
The available research suggests that both this compound and L-Arginine alpha-ketoglutarate may positively influence different aspects of exercise performance. However, the effects and the contexts in which they are observed appear to differ.
This compound: Submaximal Exercise and Metabolic Efficiency
Prolonged supplementation with this compound has been shown to improve metabolic efficiency during submaximal exercise.[6][7] A key study demonstrated that three weeks of supplementation resulted in reduced blood lactate (B86563) accumulation and oxygen consumption at a given workload, suggesting an enhancement of aerobic performance.[6][8]
L-Arginine Alpha-Ketoglutarate: Strength and Power Performance
In contrast, studies on AAKG have primarily focused on its effects on strength and power. Supplementation with AAKG has been associated with improvements in one-repetition maximum (1RM) bench press and Wingate peak power performance in trained adult men.[9] However, the evidence is not entirely consistent, with some studies reporting no significant ergogenic benefits of acute AAKG supplementation on muscular strength or endurance.[10][11][12]
III. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound and L-Arginine alpha-ketoglutarate. It is crucial to note that these data are not from head-to-head comparative studies and were obtained under different experimental protocols.
Table 1: Effects on Exercise Performance and Metabolic Parameters
| Parameter | This compound | L-Arginine alpha-ketoglutarate | Placebo | Study Population | Dosage | Duration |
| Blood Lactate (at 150 watts) | ↓ 2.0 ± 0.9 mmol·l⁻¹ (from 2.8 ± 0.8)[6][13] | Not Reported | 2.7 ± 1.4 mmol·l⁻¹ (from 2.7 ± 1.1)[6] | Healthy male volunteers (22 ± 3 years)[6] | 3 grams/day[6] | 3 weeks[6] |
| Oxygen Consumption (at 150 watts) | ↓ 5.95 ± 0.40 l (from 6.32 ± 0.51)[6] | Not Reported | 5.91 ± 0.50 l (from 6.07 ± 0.51)[6] | Healthy male volunteers (22 ± 3 years)[6] | 3 grams/day[6] | 3 weeks[6] |
| 1RM Bench Press | Not Reported | Significant increase (P < 0.05)[9] | No significant change[9] | Resistance-trained adult men (30-50 years)[9] | 12 grams/day (4g, 3x/day)[9] | 8 weeks[9] |
| Wingate Peak Power | Not Reported | Significant increase (P < 0.05)[9] | No significant change[9] | Resistance-trained adult men (30-50 years)[9] | 12 grams/day (4g, 3x/day)[9] | 8 weeks[9] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | L-Arginine alpha-ketoglutarate | Notes |
| Peak Plasma Arginine Concentration | Data not available from reviewed studies | Significant increase observed[9][14] | AAKG supplementation has been shown to effectively increase plasma L-arginine levels.[9][14] |
| Time to Peak Concentration | Data not available from reviewed studies | Data not available from reviewed studies | Further pharmacokinetic studies are needed for both compounds. |
| Bioavailability | Data not available from reviewed studies | Believed to have enhanced bioavailability compared to L-arginine alone, though direct clinical evidence is limited.[15][16] | The addition of alpha-ketoglutarate is intended to improve absorption.[15] |
IV. Experimental Protocols
This compound Supplementation and Submaximal Exercise
-
Study Design: A double-blind, placebo-controlled trial.[6]
-
Participants: Sixteen healthy male volunteers (average age 22 ± 3 years).[6]
-
Supplementation Protocol: Participants ingested either 3 grams of L-arginine-L-aspartate per day or a placebo for a period of 3 weeks.[6]
-
Exercise Protocol: Incremental cycle spiroergometry up to 150 watts was performed before and after the supplementation period.[6]
-
Measurements: Blood lactate concentrations and oxygen consumption were measured during the exercise tests.[6]
L-Arginine alpha-ketoglutarate Supplementation and Performance
-
Study Design: A randomized, double-blind, placebo-controlled design.[9]
-
Participants: Thirty-five resistance-trained adult men (age 30-50 years).[9]
-
Supplementation Protocol: Participants were randomly assigned to ingest either 4 grams of AAKG three times a day (totaling 12 g daily) or a placebo.[9]
-
Training Protocol: Participants performed 4 days of periodized resistance training per week for 8 weeks.[9]
-
Measurements: One-repetition maximum (1RM) bench press and Wingate anaerobic power tests were conducted at baseline, 4 weeks, and 8 weeks of supplementation.[9]
V. Signaling Pathways and Experimental Workflows
L-Arginine and Nitric Oxide Synthesis
L-arginine serves as the primary substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO).[2][3] This pathway is fundamental to the vasodilatory effects attributed to L-arginine supplementation.[1]
Caption: L-Arginine to Nitric Oxide Pathway.
Experimental Workflow for AAKG Efficacy Study
The typical workflow for assessing the efficacy of a supplement like AAKG on exercise performance involves several key stages, from participant recruitment to data analysis.
Caption: AAKG Efficacy Study Workflow.
VI. Conclusion
The available evidence suggests that this compound and L-Arginine alpha-ketoglutarate may offer distinct ergogenic benefits. This compound appears to enhance submaximal endurance performance and metabolic efficiency, as indicated by reduced lactate accumulation and oxygen consumption.[6][7] In contrast, AAKG has been shown in some studies to improve measures of muscular strength and power.[9]
It is important for researchers and drug development professionals to recognize that the current body of literature lacks direct comparative studies. The observed differences in efficacy may be attributable to the distinct metabolic roles of aspartate and alpha-ketoglutarate, as well as the varying dosages and durations of supplementation used in the respective studies. Future research should aim to conduct head-to-head trials to provide a more definitive comparison of the efficacy and pharmacokinetic profiles of these two L-arginine salts.
References
- 1. nbinno.com [nbinno.com]
- 2. healthyhey.com [healthyhey.com]
- 3. reviveactive.com [reviveactive.com]
- 4. news.bionoxusa.com [news.bionoxusa.com]
- 5. Arginine Alpha-Ketoglutarate: the natural energy, muscle and heart booster – RialPharma [rialpharma.it]
- 6. jssm.org [jssm.org]
- 7. The prolonged intake of L-arginine-L-aspartate reduces blood lactate accumulation and oxygen consumption during submaximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Prolonged Intake of L-Arginine-L-Aspartate Reduces Blood Lactate Accumulation and Oxygen Consumption During Submaximal Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, safety, and effects on exercise performance of L-arginine alpha-ketoglutarate in trained adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
- 11. tandfonline.com [tandfonline.com]
- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 13. The prolonged intake of L-arginine-L-aspartate reduces blood lactate accumulation and oxygen consumption during submaximal exercise. | Semantic Scholar [semanticscholar.org]
- 14. Effects of 7 days of arginine-alpha-ketoglutarate supplementation on blood flow, plasma L-arginine, nitric oxide metabolites, and asymmetric dimethyl arginine after resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caringsunshine.com [caringsunshine.com]
- 16. nbinno.com [nbinno.com]
L-Arginine and L-Aspartate: A Synergistic Combination for Enhanced Endurance?
A Comparative Guide for Researchers and Drug Development Professionals
The quest for effective ergogenic aids to enhance endurance and combat fatigue is a cornerstone of sports science and clinical research. Among the myriad of compounds investigated, the amino acids L-Arginine and L-aspartate have garnered attention for their potential synergistic effects on metabolic efficiency and physical performance. This guide provides an objective comparison of key studies investigating the combined effects of L-Arginine and L-aspartate on endurance, presenting supporting experimental data, detailed methodologies, and a visual representation of the proposed physiological pathways.
Performance Data: A Tale of Two Studies
The scientific literature presents a conflicting view on the efficacy of L-Arginine and L-aspartate supplementation for improving endurance. Two key double-blind, placebo-controlled studies have yielded opposing results, highlighting the need for further investigation in this area.
A study by Burtscher and colleagues (2005) demonstrated a significant positive effect of a three-week supplementation of L-Arginine-L-aspartate on submaximal exercise performance.[1][2] In contrast, a study by Abel and colleagues (2005) found no significant impact on endurance parameters after four weeks of supplementation with two different dosages of arginine aspartate.[3][4][5]
Below is a summary of the key quantitative findings from these two pivotal studies.
Table 1: Comparison of Endurance Performance Markers
| Parameter | Burtscher et al. (2005)[1][2] | Abel et al. (2005)[3][4][5] |
| Supplementation Group | 3g/day L-Arginine-L-aspartate | Low Dose: 2.8g L-Arginine + 2.2g L-aspartate/dayHigh Dose: 5.7g L-Arginine + 8.7g L-aspartate/day |
| Placebo Group | Yes | Yes |
| Blood Lactate (B86563) at 150 watts | Pre: 2.8 ± 0.8 mmol·l⁻¹Post: 2.0 ± 0.9 mmol·l⁻¹ (p < 0.001) | No significant difference reported |
| Total Oxygen Consumption at 150 watts (3-min) | Pre: 6.32 ± 0.51 lPost: 5.95 ± 0.40 l (p = 0.04) | No significant difference reported |
| VO₂peak | Not the primary outcome | No significant difference reported |
| Time to Exhaustion | Not the primary outcome | No significant difference reported |
Unraveling the Mechanism: Proposed Synergistic Pathways
The theoretical basis for the synergistic effect of L-Arginine and L-aspartate lies in their distinct yet complementary roles in exercise metabolism. L-Arginine is a precursor to nitric oxide (NO), a potent vasodilator that can improve blood flow and oxygen delivery to working muscles.[6] L-aspartate, on the other hand, is an intermediate in the Krebs cycle and is proposed to enhance fatty acid oxidation, thus sparing muscle glycogen.[1]
The proposed synergistic mechanism suggests that while L-Arginine enhances oxygen supply and may inhibit glycolysis, L-aspartate promotes the utilization of fat for energy, leading to reduced lactate production and improved metabolic efficiency during submaximal exercise.
Experimental Protocols
A critical evaluation of the contrasting findings necessitates a detailed examination of the experimental methodologies employed in each study.
Burtscher et al. (2005)
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: Sixteen healthy male volunteers (22 ± 3 years).
-
Supplementation Protocol: Participants received either 3 grams of L-Arginine-L-aspartate per day or a placebo for a period of 3 weeks.
-
Exercise Protocol: Incremental cycle spiroergometry up to 150 watts was performed before and after the supplementation period. The protocol involved a stepwise increase in workload to assess metabolic and cardiorespiratory responses at submaximal exercise intensities.
-
Key Measurements: Blood lactate concentration and oxygen consumption were measured at different workloads.
Abel et al. (2005)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Thirty male endurance-trained athletes.
-
Supplementation Protocol: Participants were divided into three groups and ingested either a high concentration of arginine aspartate (5.7 g arginine and 8.7 g aspartate), a low concentration (2.8 g arginine and 2.2 g aspartate), or a placebo for four weeks.[3]
-
Exercise Protocol: An incremental exercise test on a cycling ergometer was conducted before and after the supplementation period to determine VO₂peak and time to exhaustion.
-
Key Measurements: VO₂peak, time to exhaustion, and concentrations of various hormones and metabolic markers including lactate were measured.
References
- 1. Significance of time to exhaustion during exercise at the velocity associated with VO2max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of chronic supplementation of arginine aspartate in endurance athletes on performance and substrate metabolism - a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - International Journal of Sports Medicine / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - International Journal of Sports Medicine / Abstract [thieme-connect.com]
L-Arginine L-aspartate versus L-Arginine HCl: a comparative study on bioavailability.
A definitive comparative study on the bioavailability of L-Arginine (B1665763) L-aspartate versus L-Arginine HCl in humans is not currently available in the peer-reviewed scientific literature. Pharmacokinetic data, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are essential for a direct comparison of the bioavailability of these two L-arginine salts. While comprehensive data for L-Arginine HCl is available, similar studies for L-Arginine L-aspartate have not been identified in publicly accessible research.
This guide presents the available pharmacokinetic data for orally administered L-Arginine HCl, providing a benchmark for its bioavailability. Additionally, it outlines the experimental protocol used to obtain this data, details the metabolic pathways of L-arginine, and offers a theoretical perspective on the potential absorption and metabolic fate of this compound.
Quantitative Data: Pharmacokinetics of L-Arginine HCl
The following table summarizes the pharmacokinetic parameters of L-arginine following a single oral dose of 10g of L-Arginine HCl in healthy volunteers, as reported by Tangphao et al. (1999).
| Pharmacokinetic Parameter | Value (Mean ± S.E.M.) |
| Maximum Plasma Concentration (Cmax) | 50.0 ± 13.4 µg/mL |
| Time to Cmax (Tmax) | 1.0 hour |
| Absolute Bioavailability | ~20% (Range: 5-50%) |
Data from Tangphao et al. (1999)[1][2][3][4]
Experimental Protocols
The data presented for L-Arginine HCl is based on a study employing a rigorous experimental design.
Study Design: Pharmacokinetics of Oral L-Arginine HCl
A crossover study was conducted with ten healthy volunteers.[1][2]
-
Participants: Ten healthy volunteers (6 male, 4 female), with a mean age of 35 ± 11 years and a mean body mass index of 25 ± 3 kg/m ². Participants were non-smokers, took no regular medication, and had no significant medical history.
-
Dosing: A single oral dose of 10g of L-arginine (as a 10% solution, presumably from L-Arginine HCl) was administered. For bioavailability calculation, a separate intravenous infusion of 30g of L-arginine hydrochloride was administered.
-
Blood Sampling: Blood samples were collected at baseline and at various time points up to 8 hours post-administration.
-
Analytical Method: Plasma L-arginine concentrations were determined using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal method. Bioavailability was determined by comparing the AUC of the oral dose to the AUC of the intravenous dose.[2]
Experimental Workflow for a Bioavailability Study
Caption: A generalized workflow for a crossover bioavailability study.
Metabolic Pathways of L-Arginine
Upon absorption, L-arginine is subject to several metabolic pathways. The primary routes involve nitric oxide synthase (NOS) and arginase.
-
Nitric Oxide Synthase (NOS) Pathway: In various tissues, NOS metabolizes L-arginine to produce nitric oxide (NO), a critical signaling molecule in the cardiovascular system, and L-citrulline.
-
Arginase Pathway: Arginase, predominantly found in the liver, hydrolyzes L-arginine to ornithine and urea (B33335), a key step in the urea cycle for the detoxification of ammonia.
L-aspartate is also a crucial amino acid involved in the urea cycle and cellular energy metabolism.
Metabolic Fate of L-Arginine
Caption: Key metabolic pathways of L-arginine.
Discussion and Theoretical Considerations
In the absence of direct comparative data, any discussion on the relative bioavailability of this compound and L-Arginine HCl remains speculative. However, some theoretical points can be considered:
-
Salt Dissociation: Both this compound and L-Arginine HCl are salts that are expected to dissociate in the gastrointestinal tract, releasing free L-arginine for absorption. The rate and extent of this dissociation could potentially influence the subsequent absorption kinetics.
-
Role of L-Aspartate: L-aspartate is a non-essential amino acid that plays a role in the urea cycle and as a neurotransmitter. It is readily absorbed in the intestine. It is plausible that the presence of L-aspartate could influence the intestinal environment or transporters, which may in turn affect L-arginine absorption. However, without experimental data, it is impossible to determine whether this effect would be synergistic, antagonistic, or neutral.
-
First-Pass Metabolism: A significant portion of orally ingested L-arginine is subject to pre-systemic elimination (first-pass metabolism) in the gut and liver, primarily by the enzyme arginase.[5] This is a major factor contributing to its relatively low bioavailability. It is unknown if the aspartate salt form would alter this metabolic process compared to the hydrochloride salt.
Conclusion
A direct comparison of the bioavailability of this compound and L-Arginine HCl is hampered by the lack of published pharmacokinetic data for this compound in humans. The available data for L-Arginine HCl indicates a bioavailability of approximately 20%, with significant inter-individual variability.[1][2][3][4] Future research, including well-designed, head-to-head pharmacokinetic studies in humans, is necessary to elucidate any potential differences in the bioavailability of these two L-arginine salts. Such studies would be invaluable for researchers, scientists, and drug development professionals in selecting the optimal L-arginine formulation for clinical and research applications.
References
- 1. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different arginine salts in research
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient is a critical decision that can significantly impact its physicochemical properties and therapeutic efficacy. Arginine, a semi-essential amino acid, is utilized in various applications, from nutritional supplements to pharmaceutical formulations. Its salt forms are often employed to enhance properties such as solubility, stability, and bioavailability. This guide provides an objective, data-driven comparison of different arginine salts to aid in the selection of the optimal form for specific research and development needs.
Physicochemical Properties: A Quantitative Comparison
The choice of a salt form can dramatically alter the fundamental properties of arginine. The following table summarizes key quantitative data for some common arginine salts. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is synthesized from various sources.
| Arginine Salt | Molecular Weight ( g/mol ) | Solubility in Water | pH (aqueous solution) | Key Findings & Considerations |
| L-Arginine (Free Base) | 174.20 | 14.87 g/100 g at 20°C | ~10.5-12.0 | Baseline for comparison. Lower solubility compared to its salts. |
| L-Arginine Hydrochloride (HCl) | 210.66 | 75.1 g/100 ml at 20°C | 5.5-7.0 (1M solution) | Significantly enhanced solubility over the free base. The hydrochloride salt may result in a more acidic pH. |
| Arginine Alpha-Ketoglutarate (AAKG) | 318.34 (1:1) | Data not readily available in g/100ml format. | Data not available | Proponents claim enhanced bioavailability, but scientific evidence is conflicting, with some studies showing no significant improvement over L-arginine. |
| Arginine Aspartate | 307.31 | Data not readily available in g/100ml format. | Data not available | Chronic supplementation has been studied for effects on endurance performance, with some studies showing reduced blood lactate (B86563). |
| Arginine Malate (B86768) | 308.30 | Data not readily available in g/100ml format. | Data not available | Theorized to support energy metabolism due to the malate component's role in the Krebs cycle, but direct studies on the combination are sparse. |
| Arginine Glutamate (B1630785) | 321.33 | Data not readily available in g/100ml format. | Data not available | Shown to be more effective at reducing protein-protein association and aggregation than Arginine HCl on a per-mole basis. |
| Arginine Sulfate | 446.49 (2:1) | Data not readily available in g/100ml format. | Data not available | In studies with Fibroblast Growth Factor 20, arginine-sulfate demonstrated the highest solubility enhancement for the protein compared to other arginine salts. |
Bioavailability and Pharmacokinetics
The ultimate efficacy of an arginine supplement or formulation is dependent on its absorption and subsequent bioavailability. While it is often claimed that certain salt forms offer superior bioavailability, robust clinical data directly comparing modern salt forms is limited.
| Arginine Salt | Bioavailability Insights | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Key Findings |
| L-Arginine | Highly variable, reported to be between 21% and 68% in different studies. | Variable | ~1 hour | Subject to significant first-pass metabolism. |
| L-Arginine Hydrochloride (HCl) | Often used in clinical studies. | Not explicitly compared to other salts in available literature. | Not explicitly compared to other salts in available literature. | The addition of hydrochloride is primarily to improve solubility and stability. |
| Arginine Alpha-Ketoglutarate (AAKG) | Claims of enhanced bioavailability are not consistently supported by research. Some sources suggest it increases the absorption of arginine. | Not significantly different from L-arginine in some studies. | Not significantly different from L-arginine in some studies. | More research is needed to substantiate claims of superior bioavailability. |
| Arginine Aspartate | Data on comparative bioavailability is not readily available. | Data not readily available. | Data not readily available. | Focus of research has been on metabolic effects during exercise. |
| Arginine Malate | Data on comparative bioavailability is not readily available. | Data not readily available. | Data not readily available. | Theoretical benefits for energy production are a key feature. |
Therapeutic & Performance Applications: A Comparative Overview
Different arginine salts are often marketed for specific applications based on the theoretical benefits of their counter-ions. Here, we compare the evidence for these applications.
| Application | L-Arginine/L-Arginine HCl | Arginine Alpha-Ketoglutarate (AAKG) | Arginine Aspartate | Arginine Malate | Key Findings |
| Nitric Oxide Production | Serves as the direct precursor for nitric oxide synthesis. | Marketed to enhance nitric oxide production, but evidence of superiority over L-arginine is weak. | Not a primary focus of research for this salt. | Theorized to support nitric oxide production through L-arginine. | L-arginine is the foundational molecule for nitric oxide synthesis. The contribution of the salt form to enhancing this specific pathway is not well-established in comparative studies. |
| Athletic Performance | Mixed results. May improve exercise endurance in some populations. | Popular in the bodybuilding community, but scientific studies show inconsistent results, with some indicating no benefit over placebo. | Some studies suggest it can reduce blood lactate accumulation and oxygen consumption during submaximal exercise. However, other studies found no significant effect on endurance performance. | Theorized to enhance energy production and reduce fatigue, but robust clinical trials are lacking. | The ergogenic effects of different arginine salts are not consistently demonstrated across studies, and direct comparative trials are needed. |
| Protein Formulation & Stability | Arginine HCl is used to reduce protein aggregation and viscosity in high-concentration formulations. | Not commonly used or studied for this application. | Not commonly used or studied for this application. | Not commonly used or studied for this application. | Arginine salts, particularly glutamate and hydrochloride, are valuable excipients in biopharmaceutical formulations to enhance protein stability. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the comparison of arginine salts.
Solubility Determination
A common method for determining the solubility of a compound is the static gravimetric method.
Protocol:
-
An excess amount of the arginine salt is added to a known volume of solvent (e.g., deionized water) in a sealed container.
-
The suspension is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the clear filtrate is carefully evaporated to dryness.
-
The mass of the remaining solid is measured, and the solubility is calculated and expressed in g/100 mL or other appropriate units.
Bioavailability Assessment (Pharmacokinetic Study)
To compare the bioavailability of different arginine salts, a randomized, crossover clinical trial design is often employed.
Protocol:
-
Healthy human volunteers are recruited for the study.
-
Participants are randomly assigned to receive a single oral dose of one of the arginine salts or a placebo.
-
Blood samples are collected at predetermined time points (e.g., baseline, 30, 60, 90, 120 minutes post-ingestion).
-
Plasma concentrations of arginine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic parameters, including Cmax (maximum plasma concentration) and Tmax (time to reach Cmax), are calculated for each formulation.
-
After a washout period, participants "cross over" to receive the other treatment, and the process is repeated.
Nitric Oxide Production Assay (Griess Assay)
The Griess assay is a common method for the indirect measurement of nitric oxide production by quantifying nitrite (B80452) levels in a biological sample.
Protocol:
-
Cell cultures (e.g., human umbilical vein endothelial cells - HUVECs) are treated with different arginine salts or a control.
-
After a specified incubation period, the cell culture supernatant is collected.
-
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
In the presence of nitrite, a pink-colored azo compound is formed.
-
The absorbance of the solution is measured using a spectrophotometer at a wavelength of ~540 nm.
-
The nitrite concentration is determined by comparison to a standard curve of known nitrite concentrations.
Visualizing Key Pathways and Workflows
To better understand the processes involved in arginine metabolism and its analysis, the following diagrams are provided.
A Comparative Analysis of L-Arginine L-Aspartate and Alternative Ergogenic Aids for Enhanced Athletic Performance
For researchers, scientists, and drug development professionals, this guide provides a cross-study validation of the ergogenic effects of L-Arginine L-aspartate, juxtaposed with other prominent performance-enhancing supplements. The following sections detail the available quantitative data, experimental methodologies, and the underlying physiological mechanisms of action.
The scientific literature presents a conflicted view on the efficacy of this compound as an ergogenic aid. While some studies suggest potential benefits in submaximal exercise, others find no significant impact on overall athletic performance. This guide synthesizes the available evidence for this compound and compares its purported effects with those of other popular ergogenic supplements, namely Citrulline Malate (B86768), Creatine (B1669601), and Beta-Alanine (B559535). It is important to note that direct head-to-head clinical trials are scarce, and much of the comparative data is extrapolated from placebo-controlled studies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies on this compound and its alternatives.
Table 1: Effects of this compound Supplementation on Exercise Parameters
| Study | Dosage | Duration | Exercise Protocol | Key Findings |
| Burtscher et al. (2005)[1] | 3 g/day | 3 weeks | Incremental cycle ergometry | - Reduced blood lactate (B86563) at 150 watts (from 2.8 to 2.0 mmol/l).[1][2] - Reduced total oxygen consumption at 150 watts.[1][2] |
| Abel et al. (2005)[3] | Low Dose: 2.8g L-Arginine + 2.2g L-aspartate/day High Dose: 5.7g L-Arginine + 8.7g L-aspartate/day | 4 weeks | Incremental cycling test to exhaustion | - No significant difference in VO2peak or time to exhaustion compared to placebo.[3] - No significant changes in lactate, hGH, or other metabolic parameters.[3] |
Table 2: Comparative Ergogenic Effects of Alternative Supplements (Placebo-Controlled Studies)
| Supplement | Typical Dosage | Duration | Primary Ergogenic Effects |
| Citrulline Malate | 6-8 g/day | Acute or Chronic | - May increase nitric oxide levels more effectively than L-Arginine.[4] - Can improve endurance and reduce fatigue.[4] |
| Creatine Monohydrate | 3-5 g/day (after loading phase) | Chronic | - Increases phosphocreatine (B42189) stores for rapid ATP regeneration.[5][6] - Enhances high-intensity exercise performance, strength, and power output.[6][7] |
| Beta-Alanine | 4-6 g/day | Chronic | - Increases muscle carnosine levels, buffering lactic acid.[8][9] - Improves performance in high-intensity exercises lasting 1-4 minutes.[8][10] |
Experimental Protocols
This compound Study Methodology (Burtscher et al., 2005)
-
Participants: Sixteen healthy, recreationally active men.[1][2]
-
Supplementation: 3 grams of this compound per day or a placebo for 3 weeks.[1][2]
-
Exercise Testing: Incremental cycle ergometry test before and after the supplementation period. The test consisted of 3-minute stages with increasing workload.
-
Outcome Measures: Blood lactate concentration, oxygen consumption, heart rate, and respiratory parameters were measured at different stages of the exercise test.[1]
This compound Study Methodology (Abel et al., 2005)
-
Participants: Thirty male endurance-trained athletes.[3]
-
Design: Randomized, double-blind, placebo-controlled study.[3]
-
Supplementation: Participants were divided into three groups: high-dose arginine aspartate (5.7 g arginine and 8.7 g aspartate), low-dose arginine aspartate (2.8 g arginine and 2.2 g aspartate), or placebo for four weeks.[3]
-
Exercise Testing: An incremental exercise test on a cycle ergometer to determine VO2peak and time to exhaustion was performed before and after the supplementation period.[3]
-
Outcome Measures: Performance parameters (VO2peak, time to exhaustion) and various metabolic and endocrine markers (lactate, hGH, cortisol, etc.) were assessed.[3]
Signaling Pathways and Mechanisms of Action
The proposed ergogenic effects of this compound and its alternatives are rooted in distinct biochemical pathways.
This compound Pathway
L-Arginine is a precursor to nitric oxide (NO), a potent vasodilator. Increased NO production is theorized to enhance blood flow to the muscles, thereby improving oxygen and nutrient delivery. L-aspartate is an intermediate in the citric acid cycle and may also play a role in reducing ammonia (B1221849) accumulation during exercise.[7]
Caption: Proposed mechanism of this compound.
Alternative Ergogenic Aid Pathways
Citrulline malate is considered a more efficient precursor to L-arginine as it bypasses hepatic metabolism. Creatine directly fuels high-intensity muscle contractions by regenerating ATP. Beta-alanine acts as a precursor to carnosine, which buffers the acid produced during intense exercise.
Caption: Mechanisms of alternative ergogenic aids.
Experimental Workflow
A typical experimental workflow for assessing the ergogenic effects of these supplements involves a pre-test, a supplementation period, and a post-test.
Caption: Standard experimental workflow.
References
- 1. The Prolonged Intake of L-Arginine-L-Aspartate Reduces Blood Lactate Accumulation and Oxygen Consumption During Submaximal Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. examine.com [examine.com]
- 4. The Top 5 Can't-Miss Sport Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergogenic Aids to Improve Physical Performance in Female Athletes: A Systematic Review with Meta-Analysis [mdpi.com]
- 6. The Ergogenic Potential of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutritional ergogenic aids and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jssm.org [jssm.org]
- 9. researchgate.net [researchgate.net]
- 10. medsciencegroup.us [medsciencegroup.us]
Replicating Key Findings of L-Arginine L-Aspartate Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Arginine (B1665763) L-aspartate's performance with alternative therapies across key research areas, supported by experimental data and detailed methodologies. The following sections summarize key findings in athletic performance, erectile dysfunction, and cardiovascular health, offering a critical analysis for researchers seeking to replicate or build upon existing studies.
Enhancing Athletic Performance: A Metabolic Advantage?
L-Arginine L-aspartate has been investigated for its potential to improve athletic performance, primarily through its influence on nitric oxide (NO) production and energy metabolism. The synergistic action of L-arginine as a precursor to NO and L-aspartate's role in the Krebs cycle and gluconeogenesis is hypothesized to enhance oxygen and nutrient delivery to muscles while also improving metabolic efficiency.[1][2]
Comparative Performance Data
| Parameter | This compound | Placebo | Alternative: Citrulline Malate (B86768) |
| Blood Lactate (B86563) Accumulation (mmol/L) at 150 watts | 2.0 ± 0.9 (p < 0.001 vs. baseline) | 2.7 ± 1.4 (p = 0.9 vs. baseline) | Studies suggest a reduction in lactate, but direct comparative data with this compound is limited.[3][4] |
| Total Oxygen Consumption (L) during 3-min at 150 watts | 5.95 ± 0.40 (p = 0.04 vs. baseline) | 5.91 ± 0.50 (p = 0.3 vs. baseline) | Inconsistent effects on oxygen consumption have been reported.[5] |
| VO2 Max (ml/kg/min) | No significant change[6] | No significant change[6] | Some studies show an increase, but results are not consistently superior to L-arginine.[5] |
| Time to Exhaustion | No significant change[6] | No significant change[6] | Some studies report an increase in time to exhaustion.[5] |
Note: Data is presented as mean ± standard deviation. Statistical significance (p-value) is indicated where reported in the source studies.
Experimental Protocol: Submaximal Exercise Test
This protocol is based on the methodology described in studies evaluating the effect of this compound on exercise metabolism.[2]
-
Participant Recruitment: Sixteen healthy male volunteers (average age 22 ± 3 years) with regular training schedules.
-
Supplementation Protocol:
-
Treatment Group: 3 grams of this compound per day, administered orally in three divided doses.
-
Placebo Group: An isocaloric placebo identical in appearance and taste.
-
Duration: 3 weeks.
-
-
Exercise Protocol:
-
Mode: Incremental cycle spiroergometry.
-
Workloads: Incremental increases up to 150 watts.
-
Measurements:
-
Blood samples are collected from the earlobe at the end of the 100-watt and 150-watt stages for enzymatic analysis of blood lactate concentration.
-
Cardiorespiratory parameters (oxygen consumption, ventilation, heart rate) are continuously monitored.
-
-
-
Data Analysis: Paired t-tests are used to compare pre- and post-supplementation values within each group, and independent t-tests are used to compare changes between the this compound and placebo groups.
Signaling Pathway & Experimental Workflow
Caption: Synergistic action of L-Arginine and L-Aspartate on athletic performance.
Erectile Dysfunction: An Alternative to PDE5 Inhibitors?
The primary mechanism by which L-arginine is thought to improve erectile function is through its role as a substrate for nitric oxide synthase (NOS), leading to increased production of nitric oxide. NO is a critical vasodilator that relaxes the smooth muscle of the corpus cavernosum, allowing for increased blood flow to the penis, which is essential for achieving and maintaining an erection.[7] L-aspartate may contribute by supporting energy metabolism necessary for this physiological process.
Comparative Efficacy Data
| Outcome Measure | This compound (+ AMP) | Placebo | Alternative: Tadalafil (5mg daily) |
| Change in IIEF Score | Significant improvement (p = 0.01 vs. placebo)[8] | No significant change[8] | Significant improvement (mean increase of 6 points)[9] |
| Erection Hardness Score (EHS) | Improved (p = 0.015 vs. placebo)[8] | No significant change[8] | Not directly compared in the same study design. |
| Erectile Dysfunction Inventory of Treatment Satisfaction (EDITS) | Improved (p = 0.017 vs. placebo)[8] | No significant change[8] | Not directly compared in the same study design. |
| IIEF-EF Domain Score (Mild ED) | Increase from 22.1 to 27.5 (L-arginine alone)[10] | No significant change[10] | Increase from 22.1 to 27.8[10] |
| IIEF-EF Domain Score (Combination Therapy) | N/A | N/A | Increase from 22.2 to 29.3 (L-arginine + Tadalafil)[10] |
Note: IIEF (International Index of Erectile Function). IIEF-EF (IIEF-Erectile Function Domain). Data is presented as reported in the source studies.
Experimental Protocol: Randomized Controlled Trial for Erectile Dysfunction
This protocol is a synthesis of methodologies from clinical trials investigating L-arginine for erectile dysfunction.[8][11]
-
Participant Selection: Male patients aged 25-45 with a diagnosis of mild to moderate erectile dysfunction, confirmed by an initial IIEF score.
-
Study Design: A double-blind, placebo-controlled, crossover randomized clinical trial.
-
Intervention:
-
Treatment Phase: Oral administration of this compound (e.g., 8g) combined with adenosine (B11128) monophosphate (e.g., 200mg), taken 1-2 hours before anticipated sexual intercourse.[8]
-
Placebo Phase: An identical-appearing placebo.
-
Washout Period: A 2-week washout period between crossover phases.
-
-
Efficacy Assessment:
-
Primary Endpoint: Change in the IIEF score.
-
Secondary Endpoints: Erection Hardness Score (EHS) and the Erectile Dysfunction Inventory of Treatment Satisfaction (EDITS) questionnaires.
-
-
Statistical Analysis: Paired t-tests to compare treatment and placebo effects within subjects.
Signaling Pathway & Experimental Workflow
Caption: Nitric oxide signaling pathway in erectile function.
Cardiovascular Health: Role in Blood Pressure and Endothelial Function
L-arginine's primary cardiovascular benefit is attributed to its role as the sole substrate for nitric oxide (NO) synthesis by endothelial nitric oxide synthase (eNOS).[12] NO is a potent vasodilator, and its increased production can lead to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[13] It also plays a crucial role in maintaining endothelial health. L-aspartate may contribute to cardiovascular health by supporting mitochondrial function and energy production within the vascular endothelium.
Comparative Clinical Data
| Parameter | L-Arginine Supplementation | Placebo | Alternative: Nitrates |
| Systolic Blood Pressure (mmHg) | Significant reduction (e.g., from 138 to 133 mmHg, p=0.002)[14] | Non-significant reduction[14] | Effective in reducing blood pressure, but direct comparison data is limited.[15] |
| Diastolic Blood Pressure (mmHg) | Non-significant reduction[14] | Non-significant reduction[14] | Effective in reducing blood pressure.[15] |
| Endothelial Function (Flow-Mediated Dilation, %) | Significant improvement (e.g., 1.7% to 5.9%, p=0.008)[16] | No significant change[16] | Nitrates can improve endothelial function, but tolerance can be an issue.[17] |
| Angina Class | Significant improvement[18] | Not reported in the same study | Standard therapy for angina.[17] |
Experimental Protocol: Assessment of Endothelial Function
This protocol is based on studies evaluating the impact of L-arginine on endothelial function in hypertensive patients.[16]
-
Study Population: Patients with essential hypertension.
-
Design: A prospective, randomized, double-blind trial.
-
Intervention:
-
Treatment Group: A single oral dose of 6g L-arginine.
-
Placebo Group: An oral placebo.
-
-
Measurement of Endothelial Function:
-
Technique: High-resolution ultrasound to measure the diameter of the brachial artery.
-
Procedure:
-
Baseline brachial artery diameter is recorded.
-
A blood pressure cuff on the forearm is inflated to suprasystolic pressure for 5 minutes to induce reactive hyperemia.
-
The cuff is deflated, and the brachial artery diameter is measured again to assess flow-mediated dilation (endothelium-dependent).
-
After a recovery period, sublingual nitroglycerin is administered to assess endothelium-independent dilation.
-
-
Timing: Measurements are taken before and 1.5 hours after the intervention.
-
-
Data Analysis: Comparison of the percentage change in flow-mediated dilation between the L-arginine and placebo groups using appropriate statistical tests.
Signaling Pathway & Experimental Workflow
Caption: L-arginine's role in vasodilation and blood pressure regulation.
Analytical Methodology: Quantification of L-Arginine in Human Plasma
Accurate quantification of L-arginine in plasma is crucial for pharmacokinetic studies and for correlating its concentration with physiological effects. High-performance liquid chromatography (HPLC) with UV detection is a commonly employed method.
Experimental Protocol: HPLC-UV Analysis of L-Arginine
This protocol is a composite of validated methods for L-arginine quantification in human plasma.[19][20][21]
-
Sample Preparation:
-
Collect blood samples in heparinized tubes and centrifuge to obtain plasma.
-
Deproteinize the plasma sample by adding a precipitating agent (e.g., 10% trichloroacetic acid or ice-cold ethanol), vortexing, and centrifuging.
-
Collect the supernatant for derivatization.
-
-
Pre-column Derivatization:
-
Mix the supernatant with a derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)) in a borate (B1201080) buffer.
-
Allow the reaction to proceed for a specified time at room temperature.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivatized L-arginine (e.g., 338 nm for OPA derivatives).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of L-arginine of known concentrations.
-
Quantify the L-arginine concentration in the plasma samples by comparing their peak areas to the calibration curve.
-
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of L-arginine in plasma.
References
- 1. Long-term high-dose L-arginine supplementation in patients with vasculogenic erectile dysfunction: a multicentre, double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Prolonged Intake of L-Arginine-L-Aspartate Reduces Blood Lactate Accumulation and Oxygen Consumption During Submaximal Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute effects of combined supplementation of L-arginine and citrulline malate on aerobic, anaerobic, and CrossFit exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Arginine Supplementation on Athletic Performance Based on Energy Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of chronic supplementation of arginine aspartate in endurance athletes on performance and substrate metabolism - a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. A randomized, double-blind, crossover, placebo-controlled comparative clinical trial of arginine aspartate plus adenosine monophosphate for the intermittent treatment of male erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Daily Therapy With L-Arginine 2,500 mg and Tadalafil 5 mg in Combination and in Monotherapy for the Treatment of Erectile Dysfunction: A Prospective, Randomized Multicentre Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-term high-dose l-arginine supplementation in patients with vasculogenic erectile dysfunction: a multicentre, double-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of L-Arginine in Hypertensive Patients: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 14. Effects of an L-arginine-based multi ingredient product on endothelial function in subjects with mild to moderate hypertension and hyperhomocysteinemia - a randomized, double-blind, placebo-controlled, cross-over trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. supplysidesj.com [supplysidesj.com]
- 16. Oral L-arginine improves endothelial dysfunction in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 18. Effect of oral L-arginine on blood pressure and symptoms and endothelial function in patients with systemic hypertension, positive exercise tests, and normal coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-performance liquid chromatographic assay for the quantitation of L-arginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents [patents.google.com]
- 21. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
L-Arginine L-Aspartate: A Comparative Analysis of its Effects on Cellular Proliferation and Viability
For Researchers, Scientists, and Drug Development Professionals
L-Arginine L-aspartate, a salt combining two crucial amino acids, presents a complex and multifaceted profile in its influence on various cell lines. While direct comparative studies on this specific salt are limited, an analysis of the individual effects of L-arginine and L-aspartate provides critical insights into its potential mechanisms of action. This guide synthesizes available experimental data to offer a comparative perspective on the effects of these components on cell proliferation, viability, and underlying signaling pathways.
The cellular response to L-arginine and L-aspartate is highly context-dependent, varying significantly with the cell type, metabolic state, and the concentration of the amino acids. Notably, in cancer cell biology, the availability of these amino acids can be a critical determinant of cell fate, leading to either proliferation or cell death.
Comparative Effects on Cell Viability and Proliferation
The impact of L-arginine and L-aspartate on cell viability is dictated by the cell line's metabolic phenotype, particularly in the context of cancer. Many tumor types exhibit a dependency on extracellular arginine due to the silencing of argininosuccinate (B1211890) synthetase 1 (ASS1), an enzyme essential for endogenous arginine synthesis.[1][2][3] This metabolic vulnerability, known as arginine auxotrophy, renders such cancer cells highly sensitive to arginine deprivation, which can lead to cell cycle arrest and apoptosis.[1][2] Conversely, non-cancerous cells or ASS1-proficient cancer cells are generally more resistant to arginine withdrawal.[1]
L-aspartate, on the other hand, has been identified as a limiting metabolite for cancer cell proliferation, especially under hypoxic conditions.[4][5][6] Its roles in nucleotide and protein synthesis are crucial for rapidly dividing cells.[7][8]
Table 1: Comparative Effects of L-Arginine Deprivation and L-Aspartate Limitation on Different Cell Lines
| Condition | Affected Cell Lines (Examples) | Observed Effects | Key Mechanisms |
| L-Arginine Deprivation | ASS1-deficient cancer cells (e.g., various melanoma, hepatocellular carcinoma, and sarcoma lines)[1][3] | Decreased cell viability, induction of apoptosis, cell cycle arrest.[1][2] | Inhibition of protein synthesis, induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and caspase activation.[3][9] |
| T-lymphocytes | G0/G1 phase cell cycle arrest. | Impaired up-regulation of cyclin D3 and cdk4. | |
| L-Aspartate Limitation | Cancer cells under hypoxia or with impaired mitochondrial function.[4][5] | Inhibition of cell proliferation.[4][6] | Impaired nucleotide and protein synthesis, disruption of the malate-aspartate shuttle, and reduced intracellular redox balance.[4][7][8] |
| L-Arginine Supplementation | Human endometrial RL95-2 cells[10] | Enhanced cell proliferation, reduced apoptosis.[10] | Increased nitric oxide and polyamine biosynthesis, phosphorylation of BAD protein.[10] |
| C2C12 Myotube Cells (LPS-induced stress)[11][12] | Alleviation of oxidative stress and apoptosis.[11][12] | Activation of SIRT1-AKT-Nrf2 and SIRT1-FOXO3a signaling pathways.[11][12] | |
| Human Dental Pulp Stem Cells | Increased proliferation and migration. | Production of nitric oxide (NO) which plays a role in cell proliferation and migration. |
Experimental Protocols
Standardized methodologies are essential for the accurate assessment of the effects of this compound and its components on cell lines. Below are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound or individual amino acids
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration. Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and allows for the analysis of cell distribution in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and control cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Signaling Pathways and Mechanisms of Action
The cellular effects of L-arginine and L-aspartate are mediated through various signaling pathways. Arginine deprivation in auxotrophic cancer cells triggers a cascade of events leading to apoptosis, while aspartate limitation directly impacts anabolic processes essential for proliferation.
Signaling cascade initiated by arginine deprivation in ASS1-deficient cancer cells.
Central role of aspartate in metabolic pathways essential for cell proliferation.
A generalized workflow for assessing the cellular effects of test compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Arginine dependence of tumor cells: targeting a chink in cancer’s armor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restricting a key cellular nutrient could slow tumor growth - MIT Department of Biology [biology.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Arginine starvation kills tumor cells through aspartate exhaustion and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Arginine enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. l-Arginine Alleviates LPS-Induced Oxidative Stress and Apoptosis via Activating SIRT1-AKT-Nrf2 and SIRT1-FOXO3a Signaling Pathways in C2C12 Myotube Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. l-Arginine Alleviates LPS-Induced Oxidative Stress and Apoptosis via Activating SIRT1-AKT-Nrf2 and SIRT1-FOXO3a Signaling Pathways in C2C12 Myotube Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Arginine and L-Aspartate: Assessing Individual Contributions to Cellular and Physiological Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the individual contributions of L-Arginine and L-Aspartate to key biological processes. By presenting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of these two critical amino acids in research and drug development.
Core Metabolic and Signaling Roles
L-Arginine and L-Aspartate are non-essential amino acids that play pivotal roles in a multitude of metabolic and signaling pathways. While they can act synergistically, particularly in the context of the urea (B33335) cycle, their individual contributions to cellular function are distinct.
L-Arginine is a primary precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. It is also a key intermediate in the urea cycle, facilitating the detoxification of ammonia (B1221849).
L-Aspartate serves as a crucial substrate in the urea cycle, donating a nitrogen atom for the formation of argininosuccinate. It is also a key component of the malate-aspartate shuttle, which is essential for transferring reducing equivalents from the cytosol to the mitochondria for cellular respiration. Furthermore, L-Aspartate acts as an excitatory neurotransmitter by activating N-methyl-D-aspartate (NMDA) receptors.
Comparative Analysis of Physiological Effects
This section details the individual and comparative effects of L-Arginine and L-Aspartate on key physiological processes, supported by experimental data.
Ammonia Detoxification
L-Arginine and L-Aspartate are both integral to the urea cycle, the primary pathway for ammonia detoxification. However, their direct efficacy in promoting ammonia clearance appears to differ.
Experimental Data Summary:
A study investigating the protective effects of various compounds against ammonia toxicity found that L-Arginine and L-Ornithine were highly effective in preventing increases in blood ammonia. In contrast, L-Aspartate alone was found to be ineffective in this regard[1].
| Compound | Efficacy in Preventing Ammonia Increase | Source |
| L-Arginine | Highly Effective | [1] |
| L-Aspartate | Ineffective | [1] |
Experimental Protocol: In Vivo Ammonia Challenge in Rats
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Animals are administered a subcoma, coma-inducing, or lethal dose of ammonium (B1175870) chloride (NH4+).
-
Intervention: Test compounds (e.g., L-Arginine, L-Aspartate) are administered prior to or concurrently with the ammonia challenge.
-
Measurements: Blood ammonia levels are measured at specified time points. Neurological status (encephalopathy) is also assessed. Orotic acid excretion in urine can be measured as an indicator of urea cycle function.
-
Analysis: The effectiveness of the test compounds is determined by their ability to prevent the rise in blood ammonia and mitigate the symptoms of encephalopathy compared to a control group receiving only the ammonia challenge.
Hormone Secretion: Growth Hormone
Both L-Arginine and L-Aspartate have been investigated for their potential to stimulate the release of growth hormone (GH), a key anabolic hormone.
Experimental Data Summary:
A study in rats compared the effects of orally administered arginine aspartate, L-Arginine alone, and L-Aspartic acid alone on growth hormone secretion. The results showed that arginine aspartate significantly increased GH levels, while L-Arginine and L-Aspartic acid administered individually failed to produce a significant change[2]. However, other studies in humans have shown that L-Arginine alone can stimulate GH release[3][4][5]. One study in children found that arginine aspartate was more effective than arginine hydrochloride in stimulating a GH peak[3].
| Compound | Effect on Growth Hormone (GH) Secretion (Rats) | Source |
| L-Arginine | No significant change | [2] |
| L-Aspartic Acid | No significant change | [2] |
| Arginine Aspartate | Significant increase | [2] |
Experimental Protocol: Oral Administration and Hormone Measurement in Rats
-
Subjects: Wistar rats.
-
Procedure: Animals are fasted overnight.
-
Intervention: Test compounds (arginine aspartate, L-Arginine, L-Aspartic acid) or a placebo are administered orally via gavage at specified doses (e.g., 250 mg/kg for arginine aspartate, and equimolar doses for individual amino acids).
-
Measurements: Blood samples are collected at baseline and at various time points post-administration (e.g., 15, 30, 60, and 90 minutes). Plasma levels of growth hormone, insulin, and glucagon (B607659) are measured using radioimmunoassay (RIA) or ELISA.
-
Analysis: The change in hormone levels from baseline is calculated for each group and compared to determine the stimulatory effect of each compound.
Signaling Pathways and Experimental Workflows
L-Arginine Signaling in Endothelial Cells
L-Arginine is the substrate for endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a key signaling molecule in the cardiovascular system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Growth Hormone Response to L-Arginine Alone and Combined with Different Doses of Growth Hormone-Releasing Hormone: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth Hormone Response to L-Arginine Alone and Combined with Different Doses of Growth Hormone-Releasing Hormone: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Arginine L-aspartate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of L-Arginine L-aspartate, intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with environmental regulations.
Core Principles of this compound Disposal
This compound is an amino acid salt. While some safety data sheets (SDS) classify it as non-hazardous, others indicate it can be a skin, eye, and respiratory irritant.[1][2][3] Therefore, it is imperative to handle it with care and adhere to proper disposal protocols. The primary principle is to prevent its release into the environment.[1][4] Do not discharge this compound into sewer systems, drains, or any water bodies.[1][4][5]
Summary of Disposal Options
The appropriate disposal method for this compound depends on the form of the waste (solid, liquid, or contaminated materials) and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department and review federal, state, and local regulations.[1]
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Surplus Solid | Licensed Chemical Waste Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] This is the most recommended method. Controlled Incineration: The material can be disposed of by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[4][5] | Ensure the material is in a suitable, closed, and properly labeled container for disposal.[4] |
| Aqueous Solutions | Licensed Chemical Waste Disposal: Collect all aqueous solutions containing this compound in a designated, labeled hazardous waste container. Do not mix with other incompatible wastes. | Never dispose of down the drain.[1][4] Consult your institution's EHS guidelines for specific instructions on managing aqueous waste streams. |
| Spill Cleanup Material | Licensed Chemical Waste Disposal: Collect spilled material using an inert absorbent, vacuuming, or sweeping.[1] Place the collected material and any contaminated cleaning supplies into a suitable, sealed container for disposal.[1][5] | Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4] Avoid creating dust during cleanup.[5] |
| Contaminated Packaging | Recycling/Reconditioning: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Landfill: Puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[4] Incineration: Controlled incineration is possible for combustible packaging.[4] | Dispose of contaminated packaging as you would the unused product.[5] |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side shields, protective gloves, and a lab coat.[1][5]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Liquid Waste: Collect aqueous solutions containing the compound in a designated, properly labeled hazardous waste container.
-
Contaminated Items: Place any disposables, such as weigh boats, gloves, and wipes contaminated with this compound, into the solid hazardous waste container.[6]
-
-
Container Management:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for L-Arginine L-Aspartate
For Immediate Implementation by Laboratory Personnel
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for L-Arginine L-aspartate to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe laboratory environment.
I. Personal Protective Equipment (PPE) Requirements
All personnel handling this compound must use the following personal protective equipment. These requirements are based on established safety data sheets to mitigate risks of skin, eye, and respiratory irritation.[1]
| Protection Type | Specific Equipment | Standard/Certification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) | To prevent eye contact with dust or splashes.[2][3] |
| Skin Protection | Fire/flame resistant and impervious clothing; Chemical impermeable gloves | EU Directive 89/686/EEC and EN 374 | To prevent skin contact. Gloves should be inspected before use.[2][3] |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators | NIOSH (US) or CEN (EU) | To be used as a backup to engineering controls or when ventilation is inadequate to prevent inhalation of dust.[2][4] |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Utilize a laboratory fume hood or another form of local exhaust ventilation to minimize dust and aerosol formation.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Donning PPE:
-
Before handling the substance, put on all required PPE as detailed in the table above.
3. Handling the Substance:
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
III. Emergency Procedures
In the event of accidental exposure, follow these immediate first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3] |
IV. Disposal Plan
Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Excess and expired materials should be offered to a licensed hazardous material disposal company.[2] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2] Ensure that all federal and local regulations regarding disposal are followed.[2]
-
Environmental Precautions: Do not allow the product to enter drains, water courses, or the soil.[1][2]
V. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
